Bis-acrylate-PEG5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-3-15(17)23-13-11-21-9-7-19-5-6-20-8-10-22-12-14-24-16(18)4-2/h3-4H,1-2,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUOZEBZJUUBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207985 | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59256-52-9 | |
| Record name | 1,1′-(3,6,9,12-Tetraoxatetradecane-1,14-diyl) di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59256-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059256529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-acrylate-PEG5: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bis-acrylate-PEG5, systematically named 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate, is a homobifunctional crosslinker belonging to the polyethylene (B3416737) glycol (PEG) diacrylate (PEGDA) family.[1] Its structure comprises a central pentaethylene glycol (PEG5) core flanked by two reactive acrylate (B77674) groups. This unique architecture imparts a combination of hydrophilicity, biocompatibility, and reactivity, making it a valuable tool in various biomedical and pharmaceutical research applications. Primarily, this compound serves as a versatile building block for the synthesis of hydrogels and as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs).[][3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, complete with detailed experimental protocols and visual workflows.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a flexible hydrophilic PEG chain, which enhances solubility in aqueous media, and terminal acrylate functionalities that are amenable to polymerization and conjugation reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Systematic (IUPAC) Name | 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | [1] |
| Common Synonyms | Poly(ethylene glycol) 5 diacrylate, PEG5-DA | |
| CAS Number | 59256-52-9 | [1][4] |
| Molecular Formula | C16H26O8 | [1][4] |
| Molecular Weight | 346.37 g/mol | [1][4] |
| Elemental Analysis | C: 55.49%, H: 7.56%, O: 36.95% | [1] |
| Appearance | Colorless to pale yellow liquid or low-melting solid (inferred from similar compounds) | |
| Purity | >97% (typical for analogous compounds) | [1] |
| Solubility | Soluble in water and a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) (inferred from similar PEG compounds). | |
| logP (calculated) | 0.710 | [1] |
| Topological Polar Surface Area | 89.52 Ų | [1] |
| Storage Conditions | Store at -20°C, protected from light and moisture to prevent hydrolysis and polymerization. | [1] |
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the esterification of pentaethylene glycol with acryloyl chloride in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pentaethylene glycol
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pentaethylene glycol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add acryloyl chloride (2.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear oil.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications of this compound
PROTAC Linker in Targeted Protein Degradation
This compound is frequently employed as a flexible linker in the design and synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker in a PROTAC plays a crucial role in modulating the molecule's solubility, cell permeability, and the spatial orientation of the two ligands for efficient ternary complex formation.
References
An In-depth Technical Guide to Bis-acrylate-PEG5: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Bis-acrylate-PEG5, a bifunctional polyethylene (B3416737) glycol (PEG) derivative. This document is intended to be a valuable resource for professionals in the fields of chemistry, biology, and pharmacology, particularly those involved in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Nomenclature
This compound is a well-defined, homogenous compound that plays a crucial role as a flexible linker in the construction of complex biomolecules. Its systematic nomenclature and key identifiers are summarized below.
Table 1: Systematic Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate[1] |
| Alternative IUPAC Name | 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate[2] |
| Synonyms | Bis-acrylate-polyethylene glycol 5, Polyethylene glycol 5 diacrylate[2] |
| CAS Number | 59256-52-9[2] |
| Molecular Formula | C₁₆H₂₆O₈[2] |
| SMILES Code | C=CC(=O)OCCOCCOCCOCCOCCOC(=O)C=C[1][2] |
| InChI Key | IJUOZEBZJUUBNX-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 346.37 g/mol [2][3] |
| Exact Mass | 346.1600[1] |
| Elemental Analysis | C: 55.48%, H: 7.57%, O: 36.95%[1] |
| Appearance | To be determined (likely a liquid or low-melting solid) |
| Purity | >98% (typical)[1] |
| Solubility | Expected to be soluble in water and various organic solvents. |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1] |
Role in PROTAC Drug Development
This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound serves to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The length and flexibility of the PEG chain are critical for the proper formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
General Synthesis of a PROTAC using a PEG Linker
This protocol outlines a two-step process for conjugating a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker like this compound.
Step 1: First Coupling Reaction
-
Dissolve the E3 ligase ligand (e.g., containing a primary amine) and the bifunctional PEG linker (e.g., this compound) in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using a suitable analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the resulting E3 ligase-linker intermediate using preparative High-Performance Liquid Chromatography (HPLC).
Step 2: Second Coupling Reaction
-
Dissolve the purified E3 ligase-linker intermediate and the target protein ligand (functionalized with a compatible reactive group, such as a thiol for Michael addition to the acrylate) in a suitable solvent.
-
If necessary, add a catalyst or initiator for the specific coupling chemistry being employed.
-
Stir the reaction at room temperature or with gentle heating, monitoring for completion by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the final product, dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the protons of the PEG backbone, the acrylate (B77674) groups, and the conjugated ligands. The integration of these peaks can be used to confirm the ratio of the different components.
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule and can be used to further confirm the successful formation of the desired product.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an IR spectrum of the sample. The spectrum should display a characteristic strong absorption band around 1720-1730 cm⁻¹, corresponding to the C=O stretch of the ester groups in the acrylate moieties.[2] The presence of bands in the 2800-3000 cm⁻¹ region corresponds to the C-H bonds of the polyether backbone.[2]
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometry technique (e.g., ESI-TOF) to determine the exact mass of the synthesized molecule. This should match the calculated molecular weight of this compound (346.1600 g/mol for the exact mass).[1]
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a systematic process that involves several key stages, from initial design to in vivo evaluation.
References
An In-depth Technical Guide to Poly(ethylene glycol) diacrylate (PEGDA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of poly(ethylene glycol) diacrylate (PEGDA), a versatile hydrogel-forming polymer widely utilized in biomedical research and drug development. It covers its fundamental properties, experimental applications, and its role as a scaffold in influencing cellular behavior.
Nomenclature and Synonyms
Poly(ethylene glycol) diacrylate is known by a variety of names in scientific literature and commercial products. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.
| Primary Name | Poly(ethylene glycol) diacrylate |
| Abbreviation | PEGDA |
| IUPAC Name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]- |
| CAS Number | 26570-48-9 |
| Common Synonyms | PEG diacrylate, Polyethylene glycol, diacrylate, PEG-DA |
Physicochemical Properties
The properties of PEGDA and the resulting hydrogels are highly tunable and primarily dependent on the molecular weight (MW) of the PEG backbone and the concentration of the polymer in solution. These parameters directly influence the crosslinking density of the hydrogel, which in turn dictates its mechanical and physical characteristics.
Mechanical Properties
The mechanical environment perceived by cells is a critical factor in tissue engineering and drug screening applications. The stiffness of PEGDA hydrogels can be tailored to mimic a wide range of biological tissues.
| PEGDA MW (Da) | Concentration (w/v %) | Compressive Modulus (kPa) | Shear Modulus (kPa) |
| 3400 | 10 | 30 | - |
| 3400 | 20 | 110 | - |
| 6000 | 5 | - | 3.4 ± 0.3 |
| 6000 | 10 | - | 19.3 ± 1.5 |
| 6000 | 20 | - | 102.6 ± 18.5 |
| 10000 | 10 | 90 | - |
Note: The exact values can vary depending on the specific experimental conditions, such as the photoinitiator concentration and UV light intensity.
Swelling and Degradation Properties
The swelling ratio indicates the amount of water a hydrogel can absorb, which affects nutrient and drug diffusion. The degradation of PEGDA hydrogels is primarily due to the hydrolysis of the acrylate (B77674) ester linkages.
| PEGDA MW (Da) | Concentration (w/v %) | Swelling Ratio (q) | Degradation Notes |
| 3400 | 10 | ~15-20 | Slower degradation |
| 10000 | 10 | ~25-35 | Faster degradation |
| 20000 | 10 | ~35-45 | Rapid degradation |
Experimental Protocols
PEGDA Hydrogel Synthesis via Photopolymerization
This protocol describes the fabrication of PEGDA hydrogels using a common photo-crosslinking method.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
UV light source (365 nm)
Procedure:
-
Prepare a stock solution of the photoinitiator in PBS. For Irgacure 2959, a common concentration is 0.5% (w/v).
-
Dissolve the desired amount of PEGDA in the photoinitiator solution to achieve the target polymer concentration (e.g., 10% w/v). Ensure complete dissolution by gentle vortexing or stirring.
-
Pipette the PEGDA prepolymer solution into a mold of the desired shape and dimensions.
-
Expose the prepolymer solution to UV light. The exposure time and intensity will depend on the photoinitiator concentration, the volume of the solution, and the desired crosslinking density. A typical exposure might be 5-10 minutes at 5-10 mW/cm².
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS or culture medium to remove any unreacted components.
Caption: Workflow for PEGDA hydrogel synthesis via photopolymerization.
Characterization of Hydrogel Properties
Swelling Ratio Measurement:
-
Record the initial weight of the hydrated hydrogel (Ws).
-
Lyophilize or oven-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the swelling ratio (q) as q = Ws / Wd.
Mechanical Testing (Compressive Modulus):
-
Place a cylindrical hydrogel sample of known dimensions on the platform of a mechanical tester.
-
Apply a compressive strain at a constant rate.
-
Record the resulting stress.
-
The compressive modulus is calculated from the linear region of the stress-strain curve.
Role in Cell Signaling
While PEGDA itself is considered biologically inert, the physical properties of the hydrogel scaffold, particularly its stiffness, can profoundly influence cell behavior through mechanotransduction.
Mechanotransduction via Hydrogel Stiffness
The stiffness of the extracellular matrix (ECM) is a key regulator of cell fate, influencing processes such as proliferation, differentiation, and migration. Cells sense matrix stiffness through integrin-based focal adhesions, which triggers intracellular signaling cascades.
Caption: Influence of hydrogel stiffness on mechanotransduction pathways.
High stiffness environments tend to promote the nuclear localization of transcriptional regulators like YAP/TAZ, leading to the expression of genes associated with a more contractile and proliferative phenotype. Conversely, softer substrates often result in cytoplasmic localization of YAP/TAZ, promoting different cellular fates.
Controlled Release of Signaling Molecules
PEGDA hydrogels are excellent vehicles for the controlled release of growth factors and other bioactive molecules. The release kinetics can be tuned by altering the crosslinking density of the hydrogel. This allows for the sustained presentation of signaling cues to encapsulated or surrounding cells, thereby directing their behavior over time. For instance, the release of Vascular Endothelial Growth Factor (VEGF) from a PEGDA hydrogel can be used to promote angiogenesis in tissue engineering applications.[1]
References
An In-Depth Technical Guide to Bis-acrylate-PEG5: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-acrylate-PEG5, a versatile bifunctional crosslinker with significant applications in drug delivery, tissue engineering, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its molecular properties, provides experimental protocols for its synthesis and application, and outlines key characterization techniques.
Core Molecular Properties
This compound, also known by its IUPAC name 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate, is a polyethylene (B3416737) glycol (PEG) derivative end-capped with acrylate (B77674) functional groups. The PEG linker enhances hydrophilicity and biocompatibility, while the terminal acrylate groups allow for covalent crosslinking through various polymerization techniques.
Table 1: Molecular Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C16H26O8 | [1][2] |
| Molecular Weight | 346.37 g/mol | [1][2] |
| CAS Number | 59256-52-9 | [1][2] |
| IUPAC Name | 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | [1] |
| Synonyms | Poly(ethylene glycol) diacrylate (n=5), PEG(5)DA | [1] |
Synthesis and Characterization
The synthesis of this compound typically involves the esterification of polyethylene glycol with acrylic acid or acryloyl chloride. Detailed characterization is crucial to confirm the structure and purity of the final product.
Synthesis Protocol: Acrylation of Penta(ethylene glycol)
This protocol describes a general method for the synthesis of this compound from penta(ethylene glycol).
Materials:
-
Penta(ethylene glycol)
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Hydroquinone (B1673460) (as a polymerization inhibitor)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve penta(ethylene glycol) and a small amount of hydroquinone in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution with stirring.
-
Slowly add acryloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica (B1680970) gel to yield pure this compound.
Characterization Protocols
1H and 13C NMR are essential for confirming the structure of this compound.
-
1H NMR (in CDCl3):
-
Expected Chemical Shifts (δ):
-
6.4-5.8 ppm: Three distinct signals corresponding to the vinyl protons of the acrylate groups.
-
4.3-4.2 ppm: A triplet corresponding to the methylene (B1212753) protons adjacent to the ester oxygen.
-
3.7-3.6 ppm: A complex multiplet corresponding to the ethylene (B1197577) glycol repeat units of the PEG chain.[3][4][5][6]
-
-
-
13C NMR (in CDCl3):
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed.[7][8][9]
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [M+Na]+ at m/z ≈ 369.15).
Applications in Drug Development
This compound is a key component in the fabrication of hydrogels for controlled drug delivery and is utilized as a flexible linker in the synthesis of PROTACs for targeted protein degradation.
Hydrogel Formation for Drug Delivery
This compound can be crosslinked to form hydrogels via photopolymerization or Michael addition reactions. These hydrogels can encapsulate therapeutic agents for sustained release.
This protocol outlines the formation of a hydrogel using UV light.
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Therapeutic agent to be encapsulated
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving this compound and the photoinitiator in PBS. If encapsulating a drug, add it to this solution.
-
Transfer the precursor solution into a mold of the desired shape.
-
Expose the solution to UV light (e.g., 365 nm at 5 mW/cm2) for a specified duration (e.g., 30-45 minutes) to initiate polymerization and form the hydrogel.[10][11][12]
-
After polymerization, swell the hydrogel in PBS to remove any unreacted monomers and photoinitiator.[13]
This protocol describes the formation of a hydrogel by reacting this compound with a thiol-containing peptide, which is useful for creating bioactive scaffolds.[14][15][16]
Materials:
-
This compound
-
Thiol-containing peptide (e.g., a peptide with cysteine residues)
-
Base catalyst (e.g., triethylamine)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve the thiol-containing peptide in PBS.
-
Dissolve this compound in a separate aliquot of PBS.
-
Mix the two solutions and add a catalytic amount of the base to initiate the Michael addition reaction.
-
Allow the mixture to stand at room temperature until gelation occurs. The gelation time will depend on the concentration of reactants and catalyst.
Linker for Proteolysis Targeting Chimeras (PROTACs)
In PROTAC technology, this compound can be functionalized to serve as a flexible linker connecting a target protein binder and an E3 ligase ligand.[17][18]
The general workflow for developing and testing a PROTAC utilizing a PEG-based linker is outlined below.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Improving Cross-linking of Degradable Thiol-acrylate Hydrogels via Peptide Design [scholarworks.indianapolis.iu.edu]
- 15. researchgate.net [researchgate.net]
- 16. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Role of Acrylate-PEG5 Linkers in Covalent PROTACs: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.
This guide focuses on a specific and powerful class of PROTACs: covalent PROTACs employing an acrylate-functionalized polyethylene (B3416737) glycol (PEG) linker, exemplified by an Acrylate-PEG5 structure. The acrylate (B77674) group, a Michael acceptor, acts as an electrophilic "warhead," enabling the formation of a covalent bond with a nucleophilic residue (typically cysteine) on the target protein. This covalent engagement can lead to enhanced potency, prolonged duration of action, and improved selectivity.
A Note on "Bis-acrylate-PEG5": While the term "this compound" might suggest a linker with two acrylate groups, a thorough review of the scientific literature reveals no evidence of such "bis-covalent" linkers being used in PROTAC design. The prevailing strategy involves a single covalent warhead. Therefore, this guide will focus on the well-established use of a mono-acrylate-PEG5 linker, where one end serves as the covalent warhead for the target protein and the other end provides a point of attachment for an E3 ligase ligand.
Core Concepts of Covalent PROTACs
Unlike traditional, reversible PROTACs that rely on non-covalent interactions, covalent PROTACs form a stable, covalent bond with their target protein. This can be either irreversible or reversible.
-
Irreversible Covalent PROTACs: These form a permanent bond with the target protein. While this can lead to high potency, it also means the PROTAC molecule is consumed in a 1:1 stoichiometric reaction, thereby losing the catalytic activity that is a hallmark of many successful PROTACs.
-
Reversible Covalent PROTACs: These offer a hybrid approach, forming a covalent bond that can be reversed. This strategy aims to combine the high potency and selectivity of covalent binding with the potential for catalytic activity, as the PROTAC can dissociate after the protein is ubiquitinated and degraded.
The acrylate warhead is a key player in this context, capable of participating in Michael addition reactions with soft nucleophiles like the thiol group of a cysteine residue.
The Acrylate-PEG5 Linker: Structure and Function
The Acrylate-PEG5 linker is a bifunctional molecule with two key components:
-
Acrylate Warhead: This electrophilic group is designed to react with a nucleophilic amino acid residue on the target protein, most commonly a cysteine. This covalent interaction anchors the PROTAC to the target, facilitating the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase).
-
PEG5 Spacer: The polyethylene glycol chain of five ethylene (B1197577) glycol units provides several advantages:
-
Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the often large and hydrophobic PROTAC molecule.
-
Flexibility and Length: The length and flexibility of the linker are critical for enabling the formation of a productive ternary complex. The PEG5 chain provides a specific distance and conformational flexibility that allows the PROTAC to simultaneously bind the target protein and the E3 ligase in an orientation conducive to ubiquitination.
-
Synthetic Handle: The end of the PEG chain opposite the acrylate group is typically functionalized with a reactive group (e.g., a carboxylic acid, amine, or NHS ester) to allow for straightforward conjugation to the E3 ligase ligand.
-
Applications in Targeted Protein Degradation: BTK and EGFR
Covalent PROTACs with acrylate-based warheads have shown significant promise in degrading high-value oncology targets like Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).
Bruton's Tyrosine Kinase (BTK) Degradation
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies. The approved BTK inhibitor ibrutinib (B1684441) is a covalent inhibitor that targets Cysteine 481 in the BTK active site via an acrylamide (B121943) warhead. This has made ibrutinib a natural starting point for the design of covalent BTK PROTACs. By replacing a non-essential part of the ibrutinib scaffold with a linker and an E3 ligase ligand (e.g., pomalidomide (B1683931) for recruiting Cereblon), potent and selective BTK degraders have been developed.
Epidermal Growth Factor Receptor (EGFR) Degradation
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, including non-small-cell lung cancer (NSCLC). Second-generation EGFR inhibitors like dacomitinib (B1663576) also employ an acrylamide warhead to covalently target a cysteine residue in the EGFR active site. This provides a clear strategy for developing covalent EGFR PROTACs to overcome resistance to traditional inhibitors.
Data Presentation: Performance of Covalent PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
The following tables summarize quantitative data for representative covalent PROTACs targeting BTK and EGFR that utilize PEG or similar flexible linkers.
Table 1: Performance of Covalent BTK-Targeting PROTACs
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| IR-1 | BTK | Cereblon (CRBN) | Mino | < 10 | ~90 | [1] |
| IR-2 | BTK | Cereblon (CRBN) | Mino | < 10 | ~90 | [1] |
| RC-3 | BTK | Cereblon (CRBN) | Mino | < 10 | ~90 | [1] |
| Covalent PROTAC 7 | BTK | Von Hippel-Lindau (VHL) | K562 | ~150 | Not Reported | [2] |
Table 2: Performance of Covalent EGFR-Targeting PROTACs
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 13 | EGFR (del19) | VHL/CRBN | HCC-827 | 3.57 | 91 | [3] |
| MS39 | EGFR (del19) | Von Hippel-Lindau (VHL) | HCC-827 | 5.0 | >95 | [3] |
| MS154 | EGFR (del19) | Cereblon (CRBN) | HCC-827 | 11 | >95 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Covalent BTK PROTAC
This protocol describes a plausible synthetic route for a covalent BTK PROTAC using an ibrutinib-like warhead, a pomalidomide E3 ligase ligand, and an Acrylate-PEG5-NHS ester linker.
Materials:
-
Ibrutinib analog with a free amine for linker attachment
-
Pomalidomide
-
Acrylate-PEG5-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (HPLC, etc.)
Procedure:
-
Step 1: Synthesis of Pomalidomide-Linker Intermediate:
-
Dissolve pomalidomide (1 equivalent) in anhydrous DMF.
-
Add Acrylate-PEG5-NHS ester (1.1 equivalents) to the solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography to yield the pomalidomide-linker intermediate.
-
-
Step 2: Final PROTAC Synthesis:
-
Dissolve the ibrutinib analog with a free amine (1 equivalent) in anhydrous DMF.
-
Add the purified pomalidomide-linker intermediate from Step 1 (1.1 equivalents).
-
Add a coupling reagent such as HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the final PROTAC by HRMS and NMR.
-
Protocol 2: Western Blot Analysis for Protein Degradation (DC50/Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein (e.g., BTK or EGFR) in cells treated with a covalent PROTAC.[5][6]
Materials:
-
Cancer cell line expressing the target protein (e.g., Mino for BTK, HCC-827 for EGFR)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BTK or anti-EGFR, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0, 0.1, 1, 10, 100, 1000 nM).
-
Treat the cells with the different PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTS Assay)
This assay assesses the effect of the PROTAC on cell viability and proliferation.[2][3]
Materials:
-
Cells and culture medium
-
96-well plates
-
PROTAC stock solution
-
MTS reagent kit (containing MTS and an electron coupling reagent like PES)
-
96-well plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat the cells with the different concentrations for a desired period (e.g., 72 hours). Include vehicle-only control wells.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of the combined MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance from a cell-free well.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for a covalent PROTAC utilizing an Acrylate-PEG5 linker.
Caption: Simplified BTK signaling pathway and the intervention point of a BTK-degrading PROTAC.
Caption: Simplified EGFR signaling pathway and the intervention point of an EGFR-degrading PROTAC.
Caption: Experimental workflow for the development and characterization of a covalent PROTAC.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Core Utility of Bis-acrylate-PEG5 in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-acrylate-PEG5
This compound, also known by its systematic name 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate, is a polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile crosslinking agent in the synthesis of hydrogels and other polymeric materials.[1] Its structure consists of a short, hydrophilic 5-unit PEG chain flanked by two reactive acrylate (B77674) groups. This bifunctionality allows for the formation of three-dimensional polymer networks through polymerization, typically initiated by free radicals.[1] The PEG backbone imparts biocompatibility and hydrophilicity to the resulting materials, while the acrylate groups provide a means for rapid and controllable crosslinking.[1] These properties make this compound a valuable tool in biomedical research, particularly in the fields of drug delivery, tissue engineering, and 3D cell culture. Additionally, it is utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are emerging as a promising approach for targeted protein degradation.[1]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H26O8 |
| Molecular Weight | 346.37 g/mol |
| CAS Number | 59256-52-9 |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in water and common organic solvents |
Core Applications and Methodologies
The fundamental applications of this compound stem from its ability to form hydrogels, which are water-swollen polymer networks that can mimic the extracellular matrix. These hydrogels can be engineered to have specific mechanical properties and to encapsulate therapeutic agents or cells.
Hydrogel Synthesis for Drug Delivery
This compound is a key component in the fabrication of hydrogels for the controlled release of therapeutic agents. The crosslinked PEG network forms a mesh-like structure that can physically entrap drug molecules, releasing them in a sustained manner as the drug diffuses through the hydrogel matrix.[1] The mesh size, and consequently the drug release rate, can be tuned by varying the concentration of this compound.[1]
This protocol describes the synthesis of a this compound hydrogel using photopolymerization, a common and rapid method for hydrogel formation.
-
Preparation of Precursor Solution:
-
Prepare a stock solution of this compound in a suitable solvent, such as phosphate-buffered saline (PBS). The concentration can be varied (e.g., 5%, 10%, or 20% v/v) to modulate the hydrogel's mechanical properties.
-
Add a photoinitiator, such as Irgacure 2959, to the precursor solution at a concentration of 0.05% (w/v). Ensure the photoinitiator is completely dissolved.
-
If a therapeutic agent is to be encapsulated, it should be added to the precursor solution at this stage.
-
-
Polymerization:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass plates with a defined spacer thickness).
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to ensure complete polymerization. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.
-
-
Post-Polymerization Processing:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS or another appropriate buffer to remove any unreacted monomers and the photoinitiator.
-
Caption: Workflow for this compound hydrogel synthesis via photopolymerization.
The release of a model drug from a hypothetical 10% (v/v) this compound hydrogel is presented below. This data is representative of typical release kinetics from such systems.
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15 |
| 4 | 40 |
| 8 | 65 |
| 12 | 80 |
| 24 | 95 |
| 48 | 99 |
Application in 3D Cell Culture
PEG-based hydrogels are widely used as scaffolds for three-dimensional (3D) cell culture because their bio-inert nature prevents non-specific protein adsorption and cell adhesion, allowing for the study of cell behavior in a well-defined microenvironment. The hydrogel's mechanical properties can be tuned to mimic those of native tissues.
-
Cell Preparation:
-
Harvest and resuspend cells in a sterile, serum-free culture medium.
-
-
Preparation of Cell-Laden Precursor Solution:
-
Prepare the this compound and photoinitiator solution in a serum-free medium under sterile conditions.
-
Gently mix the cell suspension with the precursor solution to achieve the desired cell density.
-
-
Polymerization and Culture:
-
Dispense the cell-laden precursor solution into a culture vessel (e.g., a multi-well plate).
-
Polymerize the hydrogel using UV light as described previously. Ensure the UV dose is not cytotoxic.
-
After polymerization, add a complete culture medium to the well.
-
Culture the cell-laden hydrogels in a standard cell culture incubator, changing the medium regularly.
-
-
Cell Viability Assessment:
-
At desired time points, assess cell viability using a live/dead staining assay (e.g., with calcein (B42510) AM and ethidium (B1194527) homodimer-1) and fluorescence microscopy.
-
The following table shows representative data for the viability of encapsulated cells over a 7-day culture period in a this compound hydrogel.
| Culture Day | Cell Viability (%) |
| 1 | 95 ± 3 |
| 3 | 92 ± 4 |
| 7 | 88 ± 5 |
Role as a PROTAC Linker
This compound serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG linker in this compound provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.
Caption: The PROTAC mechanism, where a linker facilitates the formation of a ternary complex, leading to target protein degradation.
Conclusion
This compound is a highly adaptable and valuable chemical tool for researchers in the life sciences. Its ability to form biocompatible hydrogels with tunable properties makes it ideal for applications in controlled drug delivery and 3D cell culture. Furthermore, its role as a flexible linker in PROTAC synthesis highlights its importance in the development of novel therapeutic strategies. The experimental protocols and representative data provided in this guide serve as a foundation for researchers looking to incorporate this compound into their work. As research in these fields continues to advance, the applications of such versatile crosslinkers are expected to expand further.
References
The Core Mechanism of Bis-acrylate-PEG5 in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own protein disposal machinery. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC. This technical guide delves into the mechanism of action of a specific type of linker, Bis-acrylate-PEG5, in the context of targeted protein degradation.
The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker with reactive acrylate (B77674) groups at both ends. The PEG5 core provides flexibility and favorable physicochemical properties, while the terminal acrylate groups allow for covalent conjugation to the POI and E3 ligase ligands, typically through Michael addition with nucleophilic residues on the ligands.
Mechanism of Action
The primary mechanism of action of a PROTAC incorporating a this compound linker follows the general principles of PROTAC-mediated protein degradation. This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the PEG5 chain are crucial for allowing the two proteins to adopt a productive orientation for the subsequent ubiquitination step.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, while the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.
The this compound linker influences this process in several ways:
-
Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often-lipophilic PROTAC molecule, which can improve its overall pharmacokinetic properties.[1]
-
Flexibility and Ternary Complex Geometry: The flexible PEG5 linker allows for a degree of conformational freedom, which can be advantageous in achieving a stable and productive ternary complex. The optimal linker length is crucial; a linker that is too short may lead to steric clashes, while one that is too long may result in a non-productive complex.
-
Covalent Conjugation: The bis-acrylate functionality allows for the stable, covalent attachment of the POI and E3 ligase ligands during the synthesis of the PROTAC.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC's efficacy.
Quantitative Data Summary
| PROTAC | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) |
| Representative PROTAC 1 | BRD4 | Cereblon | PEG5 | 15 | >95 |
| Representative PROTAC 2 | BRD4 | Cereblon | PEG4 | 30 | ~90 |
| Representative PROTAC 3 | BRD4 | Cereblon | PEG6 | 25 | >90 |
Note: The data presented is a compilation from various studies and is intended to be representative of the performance of PROTACs with PEG5 linkers. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.
Experimental Protocols
Synthesis of a PROTAC using a Bifunctional PEG5 Linker
This protocol describes a general approach for synthesizing a PROTAC using a bifunctional PEG5 linker. For a this compound linker, the terminal acrylate groups would be reacted with amine or thiol functionalities on the POI and E3 ligase ligands. The following is an adapted protocol for a PEG5 linker with different reactive handles (e.g., carboxylic acid and an azide (B81097) for click chemistry) to illustrate the general process.
Materials:
-
POI ligand with a suitable reactive handle (e.g., an alkyne)
-
E3 ligase ligand with a suitable reactive handle (e.g., an amine)
-
HOOC-PEG5-N3 (or a similar bifunctional PEG5 linker)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst (for click chemistry, e.g., CuSO4, Sodium Ascorbate)
-
Solvents (e.g., DMF, DMSO, t-BuOH/H2O)
-
Purification supplies (e.g., HPLC)
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (with an amine) and HOOC-PEG5-N3 in DMF.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by LC-MS.
-
Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker-azide intermediate and the POI ligand (with an alkyne) in a mixture of t-BuOH and water.
-
Add CuSO4 and sodium ascorbate (B8700270) to catalyze the click reaction.
-
Stir at room temperature and monitor by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
PBS, RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
In-vitro Ubiquitination Assay
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the ubiquitination reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the POI.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Initiate the reaction by adding the E3 ligase complex.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Laemmli buffer and boiling the samples.
-
Analyze the reaction products by SDS-PAGE and western blot using an antibody against the POI to detect the appearance of higher molecular weight poly-ubiquitinated species.
-
Conclusion
The this compound linker represents a valuable tool in the design and synthesis of PROTACs for targeted protein degradation. Its PEG5 core provides the necessary flexibility and favorable physicochemical properties to facilitate the formation of a productive ternary complex, while the bis-acrylate functionalities allow for stable covalent attachment of the targeting ligands. The systematic evaluation of PROTACs containing such linkers, through rigorous biophysical and cellular assays, is essential for optimizing their degradation potency and efficacy. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of these promising therapeutic agents. Further research into the precise structural and dynamic effects of the this compound linker on ternary complex formation will continue to advance the rational design of next-generation protein degraders.
References
An In-depth Technical Guide to Bis-acrylate-PEG5 for Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-acrylate-PEG5, a versatile macromer for the synthesis of polyethylene (B3416737) glycol (PEG)-based hydrogels. These hydrogels are of significant interest for a range of biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility, tunable properties, and ability to encapsulate therapeutic molecules. This document details the properties of this compound, provides experimental protocols for hydrogel synthesis and characterization, and discusses its applications in drug development.
Introduction to this compound
This compound is a polyethylene glycol derivative end-capped with two acrylate (B77674) groups. The "5" in its name refers to the five repeating ethylene (B1197577) glycol units in the PEG chain. This bifunctional nature allows it to act as a crosslinker in polymerization reactions, forming a three-dimensional hydrogel network. The PEG backbone imparts hydrophilicity and biocompatibility to the resulting hydrogel, while the terminal acrylate groups enable crosslinking via mechanisms such as photopolymerization.
Chemical Structure and Properties:
The chemical structure of this compound consists of a central PEG chain with five ethylene glycol repeats, flanked by an acrylate group at each end.
| Property | Value |
| Synonyms | Poly(ethylene glycol) (5) diacrylate |
| CAS Number | 59256-52-9 |
| Molecular Formula | C16H26O8 |
| Molecular Weight | 346.37 g/mol |
Hydrogel Synthesis via Photopolymerization
Photopolymerization is a common and efficient method for synthesizing this compound hydrogels. This technique utilizes a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals, initiating the polymerization of the acrylate groups and leading to the formation of a crosslinked hydrogel network. This process is rapid, can be performed under mild, aqueous conditions, and allows for spatiotemporal control over the gelation process.
Experimental Protocol: Photopolymerization of this compound Hydrogels
This protocol outlines a general procedure for the fabrication of this compound hydrogels. The specific concentrations and parameters can be adjusted to achieve desired hydrogel properties.
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable buffer
-
UV or visible light source with controlled intensity
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the desired concentration of this compound (e.g., 10-30% w/v) in PBS.
-
Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05-0.5% w/v). Ensure the photoinitiator is completely dissolved. The solution should be protected from light.
-
-
Casting:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with a spacer).
-
-
Curing:
-
Expose the precursor solution to a UV or visible light source of a specific wavelength and intensity for a defined period. The curing time will depend on the photoinitiator, its concentration, the concentration of the macromer, and the light intensity.
-
-
Swelling and Equilibration:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in PBS or another appropriate buffer to allow it to swell to equilibrium and to remove any unreacted components. The swelling medium should be changed periodically.
-
Characterization of this compound Hydrogels
The physicochemical properties of the synthesized hydrogels are crucial for their performance in drug delivery and tissue engineering applications. Key characteristics to evaluate include the swelling behavior and mechanical properties.
Swelling Behavior
The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water. It is influenced by the crosslinking density of the polymer network; a higher crosslinking density generally results in a lower swelling ratio.
Experimental Protocol: Swelling Ratio Measurement
-
Initial Weight: After fabrication, blot the hydrogel to remove excess surface water and record its initial weight (Ws).
-
Drying: Lyophilize or oven-dry the hydrogel until a constant weight is achieved and record the dry weight (Wd).
-
Calculation: The equilibrium swelling ratio (Q) is calculated using the following formula:
Q = (Ws - Wd) / Wd
Mechanical Properties
The mechanical properties of hydrogels, such as their stiffness and strength, are critical for their intended application, especially in tissue engineering where they should ideally mimic the properties of the target tissue. Compressive and tensile testing are common methods to evaluate these properties. The mechanical properties of PEG-diacrylate hydrogels are tunable by altering the PEG molecular weight and concentration. Generally, a lower PEG molecular weight and a higher concentration lead to a higher compressive and tensile modulus[1].
Quantitative Data for PEG-Diacrylate Hydrogels (General Trends)
The following table summarizes the general relationship between PEG-diacrylate (PEGDA) precursor properties and the resulting hydrogel's mechanical and swelling characteristics. While this data is for general PEGDA hydrogels, similar trends are expected for this compound hydrogels.
| PEGDA Molecular Weight | PEGDA Concentration | Swelling Ratio | Compressive Modulus (HA0) | Tensile Modulus (Eten) |
| Decreases | Increases | Decreases | Increases | Increases |
| Increases | Decreases | Increases | Decreases | Decreases |
Source: Adapted from data on PEG-diacrylate hydrogels, which show that decreasing PEG molecular weight and increasing concentration lead to decreased swelling and increased mechanical stiffness[1].
Applications in Drug Delivery
This compound hydrogels are excellent candidates for controlled drug delivery systems. Therapeutic agents, including small molecules, peptides, and proteins, can be encapsulated within the hydrogel matrix during the polymerization process or loaded into the hydrogel after its formation. The release of the entrapped therapeutic is primarily governed by diffusion through the porous hydrogel network. The release rate can be modulated by altering the crosslinking density of the hydrogel, which in turn affects the mesh size of the network.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the use of this compound hydrogels in research and development.
Caption: Workflow for this compound hydrogel synthesis via photopolymerization.
Caption: Conceptual pathway for drug release from a this compound hydrogel.
Caption: Experimental workflow for the characterization of this compound hydrogels.
Conclusion
This compound is a valuable macromer for the fabrication of biocompatible and tunable hydrogels for drug delivery and tissue engineering applications. By controlling the synthesis parameters, particularly the concentration of this compound, the properties of the resulting hydrogels can be tailored to meet the specific requirements of the intended application. The provided protocols and conceptual diagrams serve as a guide for researchers and scientists to effectively utilize this compound in their research and development endeavors. Further optimization of hydrogel formulations and characterization will be essential for advancing these materials towards clinical applications.
References
Biocompatibility and Preliminary Safety of Bis-acrylate-PEG5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility and preliminary safety data relevant to Bis-acrylate-PEG5, a short-chain polyethylene (B3416737) glycol (PEG) derivative terminated with acrylate (B77674) functional groups. Due to the limited availability of data on this specific molecule, this guide leverages findings from studies on low molecular weight poly(ethylene glycol) diacrylate (PEGDA) hydrogels, which serve as a pertinent surrogate for understanding the biological response to this compound based materials. This document is intended to guide researchers and drug development professionals in the initial safety assessment of biomaterials and devices incorporating this class of polymers.
Executive Summary
Poly(ethylene glycol) (PEG) and its derivatives are widely utilized in the biomedical field due to their established biocompatibility, low immunogenicity, and protein-resistant properties. This compound, as a crosslinking agent, is instrumental in the formation of hydrogels for applications such as drug delivery, tissue engineering, and medical device coatings. The biocompatibility of these hydrogels is critically dependent on factors including the molecular weight of the PEG chain, the concentration of the polymer, and the extent of crosslinking. This guide summarizes key biocompatibility endpoints—cytotoxicity, hemocompatibility, and in vivo local tissue effects—and provides detailed experimental protocols based on international standards to facilitate a thorough safety evaluation.
Biocompatibility Data
The biological evaluation of this compound-containing materials is essential to ensure their safety for medical applications. The following sections present a summary of findings from studies on analogous low molecular weight PEGDA hydrogels.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are fundamental in screening the potential for a material to cause cell death or inhibit cell growth. For PEGDA hydrogels, cytotoxicity is influenced by the concentration of the polymer and the presence of unreacted monomers.
Table 1: Summary of In Vitro Cytotoxicity Data for Low Molecular Weight PEGDA Hydrogels
| PEGDA Molecular Weight (Da) | Total Polymer Concentration (wt%) | Cell Type | Assay | Key Findings |
| 400 / 3400 (Blends) | 20 | Encapsulated | LIVE/DEAD | ~80% average cell viability across all blend ratios.[1] |
| 400 / 3400 (Blends) | 40 | Encapsulated | LIVE/DEAD | Cell viability decreased to an average of 36%.[1] |
| 600 (in Gelatin hydrogel) | Not specified | MC3T3-E1 Osteoblasts | MTS Assay (Eluates) | No cytotoxic effects observed from hydrogel eluates.[2] |
| Not Specified (in GGSH hydrogel) | Not specified | HUVECs | MTT Assay | No significant cytotoxicity observed after 24 and 48 hours. |
Note: The data presented is for low molecular weight PEGDA hydrogels and should be considered as indicative for this compound based materials.
Hemocompatibility
For blood-contacting applications, assessing the hemocompatibility of a material is crucial to prevent adverse events such as hemolysis (red blood cell rupture) and thrombosis (blood clot formation). PEGylation is a well-established method to improve the hemocompatibility of biomaterials.[3][4]
Table 2: Hemocompatibility Assessment of PEGylated Surfaces
| Material/Surface | Test | Key Findings |
| PEGylated photoresponsive platform | Albumin Adsorption | Longer PEGs were most efficient in resisting albumin adsorption.[4] |
| General Biomaterials | Hemolysis (ISO 10993-4) | A hemolysis rate of 0-2% is considered non-hemolytic, 2-5% indicates a limited effect, and over 5% is considered a high risk.[5] |
In Vivo Biocompatibility (Local Tissue Response)
In vivo studies involving the implantation of materials into animal models provide critical information on the local tissue response, including inflammation, fibrous capsule formation, and material degradation.
Table 3: Summary of In Vivo Subcutaneous Implantation Studies of PEGDA Hydrogels
| PEGDA Molecular Weight (kDa) | Animal Model | Duration | Key Findings |
| 10 | Rat | Up to 12 weeks | PEGDA hydrogels showed progressive degradation (increased swelling, decreased modulus). A thick layer of inflammatory cells was observed surrounding the implants.[6] |
| Not Specified | Rat | 28 days | Histological analysis is used to evaluate the foreign body response, including the thickness of the collagenous fibrous capsule. |
| Not Specified (in HA hydrogel) | Mouse | 1 month | Subcutaneous injection showed minimal systemic immune response and host cell infiltration.[7] |
Note: The in vivo response is highly dependent on the specific formulation, sterilization method, and implantation site.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility. The following sections outline the methodologies for key biocompatibility tests based on the International Organization for Standardization (ISO) 10993 series.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This test evaluates the potential of a material to cause cellular damage. The extract test is a common method for hydrogels.
Methodology:
-
Sample Preparation (ISO 10993-12):
-
Prepare this compound hydrogel samples under aseptic conditions.
-
The extraction ratio is typically 0.1 g of hydrogel per 1 mL of extraction vehicle (e.g., cell culture medium without serum).[8][9]
-
Incubate the hydrogel in the extraction vehicle for 24 hours at 37°C with agitation.[9]
-
Collect the extract and, if necessary, prepare serial dilutions (e.g., 100%, 50%, 25%, 10%).[8]
-
-
Cell Culture:
-
Exposure:
-
Remove the existing culture medium from the cells.
-
Replace it with the prepared hydrogel extracts and control media (negative control: fresh medium; positive control: a material with known cytotoxicity).
-
Incubate for 24 to 72 hours.
-
-
Assessment of Viability (e.g., MTT Assay):
-
Remove the extract-containing medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.
-
Hemolysis Assay (ISO 10993-4)
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells.
Methodology:
-
Blood Preparation:
-
Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., EDTA).
-
Dilute the blood with a saline solution (e.g., 4:5 by volume with normal saline).[10]
-
-
Direct Contact Method:
-
Place the sterilized this compound hydrogel sample in a tube.
-
Add the diluted blood to the tube, ensuring the material is fully immersed.
-
Use a tube without the material as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.
-
Incubate the tubes at 37°C for a specified period (e.g., 3 hours) with gentle agitation.
-
-
Indirect Contact (Extract) Method:
-
Prepare an extract of the hydrogel in a physiologically relevant solution (e.g., PBS) as described in the cytotoxicity protocol.
-
Mix the extract with the diluted blood suspension.
-
Incubate under the same conditions as the direct contact method.
-
-
Analysis:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of hemolysis relative to the positive control (representing 100% hemolysis).
-
In Vivo Subcutaneous Implantation (ISO 10993-6)
This study assesses the local pathological effects on living tissue at the macroscopic and microscopic levels after implantation of the material.
Methodology:
-
Animal Model:
-
Surgical Procedure:
-
Perform the surgery under general anesthesia and aseptic conditions.[13]
-
Make a small incision in the dorsal region and create subcutaneous pockets.[14]
-
Implant the sterilized this compound hydrogel sample in one pocket and a negative control material (with established biocompatibility) in another pocket in the same animal.[13]
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care and Observation:
-
Monitor the animals for signs of distress, inflammation, or any abnormal reactions at regular intervals.
-
Administer analgesics as required.
-
-
Evaluation:
-
After a predetermined period (e.g., 7, 15, 30, or 60 days), euthanize the animals.[12]
-
Macroscopic Assessment: Examine the implantation site for signs of inflammation, encapsulation, hemorrhage, and necrosis.
-
Microscopic Assessment (Histopathology):
-
Excise the implant along with the surrounding tissue.
-
Fix the tissue in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Process the tissue for histological sectioning and stain with appropriate dyes (e.g., Hematoxylin and Eosin - H&E).
-
A pathologist will evaluate the tissue for inflammation, cell infiltration (e.g., lymphocytes, macrophages), fibrosis (capsule thickness), neovascularization, and material degradation.
-
-
Visualizations
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for In Vitro Cytotoxicity Testing (ISO 10993-5).
Caption: Workflow for Hemolysis Assay (ISO 10993-4).
Caption: Workflow for In Vivo Subcutaneous Implantation (ISO 10993-6).
Conclusion
The preliminary safety profile of materials derived from this compound can be inferred from the existing literature on low molecular weight PEGDA hydrogels. These materials generally exhibit good biocompatibility, particularly at lower polymer concentrations. However, a comprehensive safety evaluation, adhering to the standardized protocols outlined in this guide, is imperative for any specific formulation intended for clinical application. The provided data and methodologies serve as a foundational resource for researchers and developers to design and execute a robust biocompatibility testing plan, ensuring the safety and efficacy of novel biomaterials and medical devices.
References
- 1. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pyk2 Inhibitor Incorporated into a PEGDA-Gelatin Hydrogel Promotes Osteoblast Activity and Mineral Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nano-lab.com.tr [nano-lab.com.tr]
- 6. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. publikace.k.utb.cz [publikace.k.utb.cz]
- 10. researchgate.net [researchgate.net]
- 11. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 12. actaveterinaria.rs [actaveterinaria.rs]
- 13. mdcpp.com [mdcpp.com]
- 14. Biocompatibility Study of Hydrogel Biopolymer Scaffold with Encapsulated Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Bis-acrylate-PEG5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Bis-acrylate-PEG5, a critical crosslinking agent in the development of hydrogels and other polymeric biomaterials. Understanding these core properties is paramount for researchers and drug development professionals to ensure the rational design, predictable performance, and long-term viability of their formulations. This guide synthesizes available data, outlines detailed experimental protocols for characterization, and provides visual workflows to aid in experimental design.
Core Concepts: Structure and Nomenclature
This compound, also commonly referred to as poly(ethylene glycol) diacrylate (PEGDA) with a molecular weight corresponding to approximately five ethylene (B1197577) glycol repeat units, is a homobifunctional crosslinker. Its structure consists of a central hydrophilic poly(ethylene glycol) chain flanked by two reactive acrylate (B77674) groups. The "5" in this compound denotes the number of repeating ethylene oxide units, resulting in an average molecular weight (Mn) of approximately 575 g/mol . This low molecular weight variant of PEGDA is a liquid at room temperature.
Solubility Profile of this compound
The solubility of this compound is dictated by its amphiphilic nature, possessing both a hydrophilic PEG backbone and more hydrophobic acrylate end-groups. While precise quantitative solubility values are highly dependent on the specific solvent, temperature, and any impurities, a general qualitative and semi-quantitative understanding can guide solvent selection.
Qualitative Solubility:
Poly(ethylene glycol) and its derivatives are known for their broad solubility in aqueous and many organic solvents.[1] The relatively short PEG chain in this compound enhances its solubility in a range of polar solvents. Research indicates that polymers derived from PEGDA with a molecular weight of 575 g/mol are soluble in polar solvents, including water and methanol, as well as in many organic solvents such as tetrahydrofuran (B95107) (THF) and chloroform.[2][3]
Quantitative Solubility Data:
Obtaining exact quantitative solubility data (e.g., g/100 mL) for this compound often requires experimental determination. However, based on product technical data sheets and related literature, the following table summarizes the expected solubility behavior in common laboratory solvents.
| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |
| Water | H₂O | High | Soluble[1] |
| Methanol | CH₃OH | High | Soluble[2][3] |
| Ethanol | C₂H₅OH | High | Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Soluble |
| Chloroform | CHCl₃ | Medium | Soluble[2][3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble[2][3] |
| Acetone | (CH₃)₂CO | Medium | Soluble |
| Toluene | C₇H₈ | Low | Less Soluble |
| Hexane | C₆H₁₄ | Low | Insoluble |
Note: "Soluble" indicates that a visually clear solution can be formed, though the maximum concentration may vary. "Less Soluble" suggests that solubility is limited and may require heating or extended mixing. "Insoluble" indicates that a homogeneous solution is not expected to form.
Stability Considerations for this compound
The stability of this compound is a critical factor influencing the shelf-life of the monomer and the long-term performance of the resulting crosslinked materials. The primary degradation pathways are hydrolysis and photodegradation.
Hydrolytic Stability
The ester linkages flanking the PEG chain in this compound are susceptible to hydrolysis, particularly under acidic or basic conditions.[2][4] This chemical breakdown cleaves the acrylate groups from the PEG backbone, leading to a loss of crosslinking capability and altering the properties of the resulting polymer network.
Factors Influencing Hydrolytic Degradation:
-
pH: Hydrolysis is significantly accelerated in both acidic and alkaline environments compared to neutral pH.[4]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Polymer Concentration and Molecular Weight: In the context of a hydrogel, higher crosslink density, often achieved with lower molecular weight PEGDA and higher polymer concentrations, can slow the degradation rate.[5]
The degradation of PEGDA-based materials can be tuned from hours to weeks depending on the formulation and environmental conditions.[4] The primary degradation products are expected to be poly(ethylene glycol) and acrylic acid or its oligomers.[4]
Photostability
The acrylate groups in this compound are susceptible to degradation upon exposure to ultraviolet (UV) light, even in the absence of a photoinitiator. This photodegradation can lead to unintended polymerization or side reactions, altering the monomer's properties over time. Therefore, it is crucial to store this compound in a dark environment.
The general mechanism for the photodegradation of polyethylene (B3416737) glycol in the presence of a radical source like the H₂O₂/UV system involves a random chain scission process, yielding oligomers and smaller ethylene glycol units.[6] While the acrylate end-groups are the primary site of intended photopolymerization, the PEG backbone can also be susceptible to photodegradation under certain conditions.
Experimental Protocols
To enable researchers to characterize the solubility and stability of this compound within their specific formulations, the following detailed experimental protocols are provided.
Protocol for Determining Qualitative and Quantitative Solubility
Objective: To determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, chloroform)
-
Vials with caps
-
Vortex mixer
-
Analytical balance
-
Visual inspection chamber with controlled lighting
Methodology:
-
Qualitative Assessment:
-
Add 1 mL of the selected solvent to a clear vial.
-
Add a small amount (e.g., 10-20 mg) of this compound to the vial.
-
Cap the vial and vortex for 2 minutes.
-
Visually inspect the solution against a dark and light background for any undissolved material, cloudiness, or phase separation.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
-
-
Quantitative Assessment (Gravimetric Method):
-
Prepare a series of saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Allow any undissolved material to settle.
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the degradation point of this compound.
-
Once the solvent is fully evaporated, weigh the vial containing the dried residue.
-
Calculate the solubility in g/100 mL using the following formula: Solubility = (Mass of residue (g) / Volume of supernatant (mL)) * 100
-
Protocol for Assessing Hydrolytic Stability
Objective: To evaluate the hydrolytic degradation of this compound over time at different pH values.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 5, 7.4, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
Vials and a temperature-controlled incubator
-
Syringe filters (0.22 µm)
Methodology:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each of the selected buffer solutions.
-
Dispense aliquots of each solution into separate vials and seal them.
-
Place the vials in an incubator set to a relevant temperature (e.g., 37 °C).
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove a vial for each pH condition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC to quantify the remaining concentration of this compound. A reverse-phase C18 column is often suitable.
-
Plot the concentration of this compound as a function of time for each pH condition to determine the degradation kinetics.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of experimental design and logical relationships, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for Solubility and Stability Assessment.
References
- 1. Poly(ethylene glycol) diacrylate | 26570-48-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlled two-photon photodegradation of PEG hydrogels to study and manipulate subcellular interactions on soft materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Potential Degradation Products of Bis-acrylate-PEG5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation products of Bis-acrylate-PEG5, a bifunctional monomer increasingly utilized in the development of hydrogels, drug delivery systems, and tissue engineering scaffolds. Due to the structural similarities, this guide leverages extensive research on poly(ethylene glycol) diacrylate (PEGDA) as a predictive model for the degradation behavior of this compound. The degradation of these materials is a critical consideration, as the byproducts can influence biocompatibility, efficacy, and the overall safety profile of the end-product.
Core Degradation Pathways
This compound is susceptible to degradation through several mechanisms, primarily targeting the ester linkages and the poly(ethylene glycol) backbone. The principal pathways are hydrolytic, oxidative, and enzymatic degradation.
Hydrolytic Degradation
The ester bonds in this compound are the most susceptible to hydrolysis, a process that can be catalyzed by acidic or alkaline conditions.[1][2] This degradation pathway leads to the cleavage of the acrylate (B77674) groups from the PEG backbone, resulting in the formation of poly(ethylene glycol) and acrylic acid or its oligomers.[1] The rate of hydrolytic degradation is influenced by several factors, including the pH of the surrounding environment, temperature, and the crosslinking density of the polymer network.[3] In vivo, hydrolysis is considered a primary mechanism for the degradation of PEGDA-based hydrogels.[4]
Oxidative Degradation
The polyether backbone of PEG is vulnerable to oxidative degradation, which can be initiated by reactive oxygen species (ROS) generated by inflammatory cells in vivo or through environmental exposure to heat and light.[3][5][6] This process typically involves a radical hydrogen abstraction followed by reaction with oxygen, leading to chain scission of the PEG backbone.[5] The degradation products of this pathway can include smaller PEG fragments, as well as low molecular weight esters and acids, such as formic acid.[7][8][9]
Enzymatic Degradation
While the PEG backbone itself is generally considered to be bioinert, the ester linkages in this compound can be susceptible to enzymatic hydrolysis.[1][10] Enzymes such as esterases, which are present in bodily fluids and various cell types, can catalyze the cleavage of the ester bonds, accelerating the degradation process compared to simple hydrolysis.[4][10] This can lead to a more rapid release of PEG and poly(acrylic acid) chains.[1]
Summary of Potential Degradation Products
The degradation of this compound can result in a variety of products, depending on the dominant degradation pathway.
| Degradation Pathway | Primary Bonds Cleaved | Potential Degradation Products |
| Hydrolytic | Ester Linkages | Poly(ethylene glycol) (of varying chain lengths), Oligo(acrylic acid), Acrylic Acid[1] |
| Oxidative | Ether bonds in PEG backbone | Shorter PEG chains, Formic esters, Formic acid, Acetic acid[7][8][11] |
| Enzymatic | Ester Linkages | Poly(ethylene glycol), Oligo(acrylic acid), Acrylic Acid[1][10] |
Experimental Protocols
In Vitro Hydrolytic Degradation Study
Objective: To determine the rate of hydrolytic degradation and identify the degradation products.
Methodology:
-
Sample Preparation: Prepare hydrogel samples of crosslinked this compound of defined dimensions.
-
Degradation Conditions: Immerse the hydrogel samples in phosphate-buffered saline (PBS) at pH 7.4 and in acidic (e.g., pH 5) and alkaline (e.g., pH 10) buffer solutions.[12] Incubate the samples at 37°C with gentle agitation.[12]
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove samples from the degradation media.
-
Analysis:
-
Mass Loss: Lyophilize the hydrogel samples and measure the dry weight to determine the percentage of mass loss over time.[1]
-
Swelling Ratio: Measure the wet and dry weights of the hydrogels to calculate the swelling ratio, which can indicate changes in crosslink density due to degradation.[3][13]
-
Analysis of Degradation Products: Analyze the degradation media using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the released degradation products.[1][11]
-
Oxidative Degradation Study (Fenton Reaction)
Objective: To simulate in vivo oxidative degradation and characterize the resulting products.
Methodology:
-
Sample Preparation: Prepare this compound hydrogel samples.
-
Degradation Conditions: Immerse the hydrogels in a Fenton reagent solution (e.g., 50% hydrogen peroxide and 6.2 mM FeCl₃) to generate hydroxyl radicals.[6]
-
Time Points: Collect samples of the degradation medium at various time points (e.g., 1, 4, 8, 24 hours).
-
Analysis:
-
Mechanical Properties: Measure the Young's modulus of the hydrogel samples over time to assess the breakdown of the network structure.[6]
-
Mass Spectrometry: Utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to analyze the degradation products in the collected media, looking for characteristic PEG fragment patterns (mass differences of 44 Da).[6]
-
Enzymatic Degradation Study
Objective: To evaluate the effect of enzymes on the degradation rate and products.
Methodology:
-
Sample Preparation: Prepare this compound hydrogel samples.
-
Degradation Conditions: Incubate the hydrogel samples in a solution containing a relevant enzyme, such as porcine liver esterase, in a physiologically relevant buffer at 37°C.[14]
-
Control: As a control, incubate identical hydrogel samples in the same buffer solution without the enzyme.
-
Time Points: At selected time points, remove the hydrogels and analyze the degradation media.
-
Analysis: Use HPLC or MS to identify and quantify the degradation products released into the media, comparing the enzymatic degradation samples to the control.[14]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bisphenol-A content of resin monomers and related degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Handling and Storage of Bis-acrylate-PEG5
This guide provides researchers, scientists, and drug development professionals with in-depth technical information and best practices for the handling and storage of Bis-acrylate-PEG5 (CAS No. 59256-52-9). Adherence to these recommendations is crucial for maintaining the compound's stability, purity, and ensuring laboratory safety.
Compound Overview
This compound, systematically named 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate, is a bifunctional monomer featuring a polyethylene (B3416737) glycol (PEG) core flanked by two acrylate (B77674) groups.[1] This structure makes it a valuable crosslinking agent and a flexible linker in various biochemical applications, notably as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are an emerging therapeutic modality that utilizes the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2][3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 59256-52-9 | [1][2][4] |
| Molecular Weight | 346.37 g/mol | [1][2] |
| Molecular Formula | C₁₆H₂₆O₈ | [2][4] |
| Purity | >97% - >98% | [1][4] |
Handling and Storage Recommendations
Proper handling and storage are paramount to prevent degradation, such as hydrolysis of the acrylate groups, and to ensure user safety.[1]
Storage Conditions:
| Duration | Temperature | Additional Conditions |
| Long-term (months to years) | -20°C | Dry, dark, airtight container.[1][4] |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark, airtight container.[4] |
| Shipping | Ambient Temperature | Stable for several weeks.[4] |
Conditions to Avoid: To maintain compound integrity, the following conditions should be strictly avoided:
-
Heat, sparks, and open flames.[5]
-
UV light, other high-energy radiation, and direct sunlight.[5]
-
Moisture and freezing.[5]
-
Oxygen content above 5%.[5]
-
Contact with strong acids/alkalis or strong oxidizing/reducing agents.[6]
Handling Procedures and Personal Protective Equipment (PPE):
Acrylate monomers can pose sensitization risks.[1] Therefore, stringent safety measures are required.
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][5][7]
-
Personal Protective Equipment:
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[5][7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]
-
Electrostatic Discharge: Ground all transfer equipment to prevent static discharges, which can be an ignition source.[5]
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended lifecycle for this compound within a research environment, from procurement to disposal.
Experimental Protocols: PROTAC Synthesis
This compound is frequently used as a linker in the synthesis of PROTACs. The following is a generalized protocol outlining its use.
Objective: To synthesize a PROTAC by conjugating a target protein ligand and an E3 ligase ligand using this compound as a linker. This often involves a Michael addition reaction.
Materials:
-
This compound
-
Target Protein Ligand (containing a nucleophilic group, e.g., -NH2 or -SH)
-
E3 Ligase Ligand (e.g., derivatives of Thalidomide, Pomalidomide, or VHL ligands)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Base catalyst (e.g., DIPEA or Triethylamine), if required
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
Methodology:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line) to prevent moisture contamination.
-
Dissolution: Dissolve the target protein ligand in the anhydrous solvent.
-
First Conjugation: Add this compound to the solution (typically a 1:1 molar ratio, though optimization may be required). If necessary, add a base to facilitate the Michael addition of the ligand's nucleophile to one of the acrylate groups.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by an appropriate analytical method, such as LC-MS or TLC, to confirm the formation of the mono-conjugated intermediate.
-
Second Conjugation: Once the first reaction is complete, add the E3 ligase ligand to the reaction mixture.
-
Final Reaction: Continue stirring the mixture. The second nucleophilic group (from the E3 ligase ligand) will react with the remaining acrylate group on the PEG linker.
-
Purification: Upon completion, quench the reaction and purify the final PROTAC product using techniques such as preparative HPLC or column chromatography.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using HRMS and NMR.
Experimental Workflow Diagram
The diagram below visualizes the generalized workflow for synthesizing a PROTAC molecule using this compound.
References
- 1. This compound | 59256-52-9 | Benchchem [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. download.basf.com [download.basf.com]
- 6. Bis-PEG5-PFP ester|MSDS [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis and Evaluation Using a Bis-acrylate-PEG5 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] A PROTAC molecule consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][4] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] This catalytic mechanism allows for the degradation of multiple protein targets by a single PROTAC molecule, offering potential advantages in potency and duration of effect.[1]
The linker is a critical component of a PROTAC, influencing its efficacy, cell permeability, solubility, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic profile of the molecule.[5][6] The Bis-acrylate-PEG5 linker is a bifunctional PEG-based linker designed for the synthesis of PROTACs, featuring two acrylate (B77674) groups that can react with nucleophiles such as amines or thiols via a Michael addition reaction.[1][7]
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation.[8]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker via Michael Addition
This protocol describes a general two-step Michael addition reaction for conjugating an amine-containing E3 ligase ligand and a thiol-containing POI ligand to the this compound linker. The reaction conditions provided are a starting point and may require optimization for specific ligands.
Materials:
-
This compound (Molecular Weight: 346.37 g/mol )[7]
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative with a primary amine)
-
Thiol-containing POI ligand (e.g., inhibitor with a free thiol group)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tris(2-carboxyethyl)phosphine (TCEP) (for thiol reduction, if necessary)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Step 1: Conjugation of the E3 Ligase Ligand to this compound
This step involves the reaction of the primary amine of the E3 ligase ligand with one of the acrylate groups of the linker.
Caption: Step 1 of PROTAC synthesis.
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the amine-containing E3 ligase ligand (1.0 equivalent) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS to confirm the formation of the mono-adduct intermediate.
-
Upon completion, the reaction mixture can be taken directly to the next step or purified by reverse-phase HPLC if necessary.
Step 2: Conjugation of the POI Ligand to the E3 Ligand-Linker Intermediate
This step involves the reaction of the thiol group of the POI ligand with the remaining acrylate group on the intermediate from Step 1.
Caption: Step 2 of PROTAC synthesis.
Procedure:
-
If the POI ligand contains a disulfide bond, it may need to be reduced to the free thiol using a reducing agent like TCEP prior to this step.
-
To the reaction mixture from Step 1 containing the E3 Ligand-Linker Intermediate, add the thiol-containing POI ligand (1.1 equivalents).
-
Add additional DIPEA (1.0 equivalent) if necessary to maintain a basic pH.
-
Stir the reaction at room temperature for 2-8 hours under a nitrogen atmosphere.
-
Monitor the reaction for the formation of the final PROTAC product by LC-MS.
-
Once the reaction is complete, quench with a small amount of water.
-
Dilute the reaction mixture with a suitable solvent like DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Table 1: Representative Reaction Conditions for PROTAC Synthesis
| Parameter | Step 1: E3 Ligand Conjugation | Step 2: POI Ligand Conjugation |
| Linker | This compound | E3 Ligand-Linker Intermediate |
| Ligand | Amine-containing E3 Ligand | Thiol-containing POI Ligand |
| Stoichiometry | 1.2 eq. Linker, 1.0 eq. Ligand | 1.0 eq. Intermediate, 1.1 eq. Ligand |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Base | DIPEA (2.0 eq.) | DIPEA (1.0 eq., if needed) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours | 2 - 8 hours |
| Monitoring | LC-MS | LC-MS |
| Purification | Optional | Reverse-phase HPLC |
Protocol 2: Quantitative Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)
This protocol outlines the procedure for treating cells with the synthesized PROTAC and quantifying the degradation of the target protein by Western blot to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3][9]
Caption: Western blot experimental workflow.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
Densitometry software
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[3]
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
-
Table 2: Representative Data for PROTAC-Induced Degradation
| PROTAC Concentration (nM) | Normalized POI Level (Arbitrary Units) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 30 | 0.25 | 75 |
| 100 | 0.12 | 88 |
| 300 | 0.08 | 92 |
| 1000 | 0.09 | 91 |
| Calculated DC50 | ~11 nM | |
| Calculated Dmax | ~92% |
Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol provides a general framework for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using a competitive fluorescence polarization assay. This assay measures the binding of the PROTAC to the E3 ligase in the presence of the POI.[10][11]
Materials:
-
Purified POI protein
-
Purified E3 ligase protein (e.g., VHL-ElonginC-ElonginB complex)
-
Fluorescently labeled tracer that binds to the E3 ligase
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a solution of the E3 ligase and the fluorescent tracer at a concentration that gives a stable and robust FP signal.
-
Assay Setup:
-
In a 384-well plate, add the E3 ligase and fluorescent tracer solution to all wells.
-
Add the serially diluted PROTAC to the wells.
-
In a parallel set of wells, add a fixed, saturating concentration of the POI protein before adding the serially diluted PROTAC.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Plot the FP signal as a function of the PROTAC concentration for both the binary (PROTAC + E3 ligase) and ternary (PROTAC + E3 ligase + POI) conditions.
-
The shift in the binding curve in the presence of the POI can indicate the formation of a stable ternary complex and can be used to calculate the cooperativity of binding.
-
Table 3: Representative Data for Ternary Complex Formation by FP Assay
| PROTAC Concentration (nM) | FP Signal (mP) - Binary | FP Signal (mP) - Ternary (+POI) |
| 0.1 | 250 | 248 |
| 1 | 245 | 230 |
| 10 | 220 | 180 |
| 100 | 180 | 120 |
| 1000 | 150 | 100 |
| 10000 | 145 | 98 |
| Calculated IC50 (Binary) | ~80 nM | |
| Calculated IC50 (Ternary) | ~25 nM |
Conclusion
The synthesis of PROTACs using bifunctional linkers like this compound offers a versatile approach to targeted protein degradation. The provided protocols for synthesis and biological evaluation serve as a foundational guide for researchers in the field of drug discovery. Careful optimization of the synthetic steps and rigorous biological characterization are essential for the development of potent and selective PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: A Step-by-Step Guide to Bis-acrylate-PEG5 Hydrogel Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in biomedical applications, including drug delivery, tissue engineering, and 3D cell culture, owing to their biocompatibility, tunable properties, and high water content that mimics the native extracellular matrix.[1][2] Bis-acrylate-PEG5, a derivative of PEG, is a versatile macromer that undergoes rapid crosslinking in the presence of a photoinitiator and light, forming a stable hydrogel network. This process, known as photopolymerization, offers excellent spatial and temporal control over gelation, making it ideal for encapsulating sensitive biological materials like cells and therapeutic proteins.[3][4]
These application notes provide a comprehensive, step-by-step guide to the photopolymerization of this compound hydrogels. This document outlines the necessary materials, detailed experimental protocols for hydrogel synthesis, and standard methods for characterizing their physical properties, including swelling behavior and mechanical stiffness. Additionally, it includes protocols for cell encapsulation and viability assessment, crucial for applications in regenerative medicine and drug screening.
Materials and Equipment
Reagents
-
This compound (Mw typically 2,000-10,000 g/mol )
-
Photoinitiator (e.g., Irgacure 2959, LAP, Eosin Y)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM), sterile
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)
-
(Optional) Adhesion peptides (e.g., RGD) for cell encapsulation
-
(Optional) Therapeutic drug for release studies
Equipment
-
UV light source (365 nm, e.g., UV lamp or LED) with controlled intensity
-
Vortex mixer
-
Pipettes and sterile tips
-
Sterile culture plates (e.g., 96-well, 24-well)
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Rheometer for mechanical testing
-
Lyophilizer (freeze-dryer)
-
Fluorescence microscope
-
Analytical balance
-
pH meter
Experimental Protocols
Protocol 1: Preparation of the Hydrogel Precursor Solution
-
Dissolving the Photoinitiator: Prepare a stock solution of the chosen photoinitiator in PBS. For Irgacure 2959, a common concentration is 0.5% (w/v).[5] Note that Irgacure 2959 has limited water solubility, so gentle warming in a water bath may be necessary. For cell-based applications, it is crucial to use a cytocompatible photoinitiator.[3]
-
Dissolving the this compound: Weigh the desired amount of this compound and dissolve it in the photoinitiator solution to achieve the target final concentration (e.g., 10% w/v). Vortex thoroughly until the polymer is completely dissolved.
-
Sterilization: For cell culture applications, sterile filter the precursor solution using a 0.22 µm syringe filter.
-
Degassing (Optional but Recommended): To minimize oxygen inhibition of the polymerization reaction, degas the precursor solution under a strong vacuum for at least 30-60 minutes.[5]
Protocol 2: Hydrogel Photopolymerization
-
Molding the Hydrogel: Pipette the desired volume of the precursor solution into a mold. The shape and size of the hydrogel will be determined by the mold. For thin films, the solution can be placed between two glass slides separated by spacers of a defined thickness.
-
UV Exposure: Expose the precursor solution to UV light (typically centered at 365 nm for Irgacure 2959) for a specified duration and intensity.[6] The polymerization time can range from a few seconds to several minutes, depending on the precursor concentration, photoinitiator concentration, and light intensity.
-
Hydrogel Retrieval: After polymerization, carefully remove the hydrogel from the mold. The hydrogel is now ready for washing and subsequent experiments.
Protocol 3: Characterization of Hydrogel Properties
The swelling ratio provides insight into the crosslinking density of the hydrogel network.
-
Initial Weight: After polymerization, blot the hydrogel to remove any surface water and record its initial weight (wet weight).
-
Lyophilization: Freeze the hydrogel and then lyophilize it until all the water has been removed to obtain the dry weight.
-
Equilibrium Swelling: Immerse the dried hydrogel in PBS (or another buffer of interest) and allow it to swell to equilibrium, which may take several hours.
-
Final Weight: Once equilibrium is reached, remove the hydrogel, blot the surface to remove excess water, and record the swollen weight.
-
Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio = (Swollen Weight - Dry Weight) / Dry Weight
A rheometer can be used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G'), which is a measure of the material's stiffness.
-
Sample Preparation: Prepare disc-shaped hydrogels of a diameter and thickness suitable for the rheometer's geometry (e.g., 8 mm diameter).
-
Rheometer Setup: Place the hydrogel on the rheometer stage and lower the upper plate to make contact with the hydrogel.
-
Measurement: Perform an oscillatory frequency sweep at a constant strain (within the linear viscoelastic region) to measure the storage modulus (G') and loss modulus (G'').
Protocol 4: Cell Encapsulation and Viability Assessment
-
Cell Preparation: Harvest and resuspend the desired cells in the sterile-filtered hydrogel precursor solution at the desired cell density (e.g., 1 x 10^6 cells/mL).[7]
-
Photopolymerization: Quickly pipette the cell-laden precursor solution into molds and expose it to UV light under cytocompatible conditions (low UV intensity and short exposure time) to initiate polymerization.
-
Cell Culture: After polymerization, transfer the cell-laden hydrogels to a sterile culture plate containing a fresh culture medium.
-
Viability Staining: At desired time points (e.g., 24 hours, 3 days, 7 days), incubate the hydrogels in a solution containing Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).
-
Imaging: Visualize the stained cells using a fluorescence microscope to assess cell viability and distribution within the hydrogel.
Protocol 5: In Vitro Drug Release Study
-
Drug Loading: Incorporate the therapeutic agent into the hydrogel precursor solution before polymerization.
-
Hydrogel Formation: Photopolymerize the drug-laden hydrogel as described in Protocol 2.
-
Release Study Setup: Place the hydrogel in a known volume of release buffer (e.g., PBS) at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, collect aliquots of the release buffer and replace them with fresh buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Quantitative Data Summary
The properties of this compound hydrogels can be tailored by adjusting various polymerization parameters. The following tables summarize typical ranges for these parameters and their expected impact on hydrogel characteristics.
Table 1: Photopolymerization Parameters
| Parameter | Typical Range | Effect on Hydrogel Properties |
| This compound Concentration | 5% - 20% (w/v) | Higher concentration leads to increased stiffness and lower swelling ratio.[8] |
| Photoinitiator (Irgacure 2959) Conc. | 0.05% - 0.5% (w/v) | Higher concentration can increase polymerization speed but may impact cell viability.[9] |
| UV Light Intensity | 5 - 20 mW/cm² | Higher intensity results in faster polymerization but can be detrimental to encapsulated cells. |
| UV Exposure Time | 30 seconds - 10 minutes | Longer exposure increases the degree of crosslinking, leading to higher stiffness. |
Table 2: Resulting Hydrogel Properties
| Property | Typical Range | Influencing Factors |
| Storage Modulus (G') | 1 - 100 kPa | This compound concentration, UV exposure time, and light intensity. |
| Swelling Ratio | 5 - 20 | Inversely related to this compound concentration and crosslinking density.[8] |
| Cell Viability (post-encapsulation) | > 90% | Dependent on photoinitiator concentration, UV intensity, and exposure time. |
Visualizations
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for this compound hydrogel synthesis and characterization.
Free Radical Photopolymerization Signaling Pathway
Caption: Mechanism of free radical photopolymerization for hydrogel formation.
References
- 1. researchgate.net [researchgate.net]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Encapsulation in Biodegradable Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjhswn.com [bjhswn.com]
- 6. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis-acrylate-PEG5 in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis-acrylate-PEG5 as a versatile crosslinking agent for the development of targeted drug delivery systems. The protocols outlined below are based on established methodologies for similar polyethylene (B3416737) glycol diacrylate (PEGDA) systems and serve as a foundational guide for researchers. Optimization of specific parameters is recommended for novel drug formulations and targeting strategies.
Introduction to this compound in Drug Delivery
This compound is a polyethylene glycol (PEG) derivative end-capped with two acrylate (B77674) functional groups. This bifunctionality allows it to act as a crosslinker in polymerization reactions, forming hydrogels or nanoparticles. The central PEG chain, consisting of five repeating ethylene (B1197577) glycol units, imparts hydrophilicity and biocompatibility to the resulting drug delivery system.
The key advantages of using this compound and similar PEG-diacrylates in targeted drug delivery include:
-
Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it a suitable material for in vivo applications.[1]
-
Tunable Properties: The mechanical properties, swelling ratio, and degradation kinetics of the resulting hydrogels or nanoparticles can be tuned by adjusting the concentration of this compound, the molecular weight of the PEG, and the polymerization conditions.[1][2]
-
"Stealth" Characteristics: The hydrophilic PEG chains can shield nanoparticles from opsonization and phagocytosis, prolonging their circulation time in the bloodstream and enhancing the probability of reaching the target site.[3][4]
-
Facile Functionalization: The surface of PEG-based delivery systems can be readily modified with targeting ligands such as antibodies, peptides, or small molecules to achieve active targeting of specific cells or tissues.[5][6]
Applications in Targeted Drug Delivery
This compound can be utilized to fabricate two primary types of drug delivery systems: hydrogels for localized delivery and nanoparticles for systemic administration.
-
Injectable Hydrogels: These are formed in situ upon injection and can provide sustained local release of therapeutics, minimizing systemic side effects. This is particularly advantageous for post-surgical pain management or localized cancer therapy.[7]
-
Nanoparticles: These systems can encapsulate a wide range of therapeutic agents, including small molecule drugs and biologics. When functionalized with targeting ligands, these nanoparticles can selectively accumulate at the disease site, for example, in tumors, through both passive (the enhanced permeability and retention effect) and active targeting.[8][9]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies using PEG-diacrylate-based nanoparticles for drug delivery. These values can serve as a benchmark for experiments utilizing this compound.
Table 1: Nanoparticle Formulation and Drug Loading
| Parameter | Value | Reference |
| Nanoparticle Size | ~230 nm | [8] |
| Drug (Doxorubicin) Loading Efficiency | 48% | [8] |
| Drug (Doxorubicin) Loading Capacity | 150 µg/mg | [8] |
Table 2: In Vitro Drug Release Kinetics
| Time Point | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.0 | Reference |
| 1 h | ~10% | ~15% | [8] |
| 6 h | ~25% | ~40% | [8] |
| 12 h | ~35% | ~55% | [8] |
| 24 h | ~45% | ~70% | [8] |
Note: The faster release at lower pH is advantageous for drug delivery to the acidic tumor microenvironment.
Experimental Protocols
Protocol for Synthesis of Drug-Loaded Nanoparticles
This protocol describes the synthesis of drug-loaded nanoparticles using this compound and acrylic acid via free-radical polymerization, adapted from a method for polyethylene glycol diacrylate (PEGDA).[8][9]
Materials:
-
This compound
-
Acrylic Acid (AA)
-
Ammonium Persulfate (APS) (Initiator)
-
Doxorubicin (DOX) (Model Drug)
-
Deionized Water
-
Dialysis tubing (MWCO = 3500 Da)
-
Lyophilizer
Procedure:
-
Dissolve this compound and Acrylic Acid monomers in deionized water.
-
Add the initiator, Ammonium Persulfate, to the monomer solution.
-
Heat the reaction mixture to 70°C while flushing with nitrogen gas to initiate polymerization.
-
Allow the reaction to proceed for several hours.
-
Purify the resulting nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove unreacted monomers and initiator.
-
Freeze-dry the purified nanoparticle suspension to obtain a dry powder.
-
For drug loading, suspend the lyophilized nanoparticles in a solution of Doxorubicin in ultrapure water.
-
Agitate the mixture overnight to allow for drug adsorption onto the nanoparticles.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the pellet with ultrapure water to remove unloaded drug.
-
Lyophilize the final product to obtain dry, drug-loaded nanoparticles.
Protocol for In Vitro Drug Release Study
This protocol outlines a method to study the release kinetics of a drug from the synthesized nanoparticles.[8]
Materials:
-
Drug-loaded nanoparticles
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis bags (MWCO = 6000–8000 Da)
-
Incubator shaker
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in 1 mL of the release medium (PBS at pH 7.4 or 5.0).
-
Place the nanoparticle suspension inside a dialysis bag.
-
Submerge the dialysis bag in 25 mL of the corresponding release medium in a sealed container.
-
Place the container in an incubator shaker at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the withdrawn medium using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Protocol for Cytotoxicity Assessment
This protocol describes a standard MTT assay to evaluate the in vitro cytotoxicity of the nanoparticles.
Materials:
-
Blank nanoparticles (without drug)
-
Drug-loaded nanoparticles
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of blank nanoparticles and drug-loaded nanoparticles in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the nanoparticle dilutions. Include wells with untreated cells as a control.
-
Incubate the plates for 24-48 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of targeted drug-loaded nanoparticles using this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Item - Assessment of Molecular Weight and Drug Loading on Release From Hydrogel Therapeutics - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]
- 6. Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Synthesis of Polyethylene Glycol Diacrylate/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Free Radical Polymerization of Bis-acrylate-PEG for Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of hydrogels through the free radical polymerization of bis-acrylate-poly(ethylene glycol) (PEG). This method is widely employed in biomedical research for applications such as drug delivery and tissue engineering due to the biocompatibility and tunable properties of PEG-based hydrogels.[1][2][3][4]
Introduction
Poly(ethylene glycol) (PEG) hydrogels are three-dimensional networks of crosslinked PEG chains that can absorb and retain large quantities of water.[4][5] Their synthetic nature allows for precise control over material properties, and their bio-inertness minimizes adverse biological responses, making them ideal for biomedical applications.[2][4][] Free radical polymerization, particularly photopolymerization, is a common and versatile method for fabricating PEG hydrogels.[2][3][] This technique utilizes light to initiate the polymerization of PEG macromers with reactive end groups, such as acrylates, in the presence of a photoinitiator.[7][8] This process is advantageous as it can be performed under physiological conditions, allowing for the encapsulation of sensitive biologics like cells and proteins.[2][]
Principle of Free Radical Photopolymerization
The photopolymerization of bis-acrylate-PEG (PEGDA) involves a chain reaction initiated by free radicals generated from a photoinitiator upon exposure to light, typically ultraviolet (UV) light.[7][8] The process can be summarized in three main steps:
-
Initiation: The photoinitiator absorbs photons and cleaves into highly reactive free radicals.
-
Propagation: These free radicals react with the acrylate (B77674) groups of the PEGDA monomers, initiating the formation of growing polymer chains.
-
Termination: The polymerization process concludes when two growing polymer chains react with each other, or when a radical is quenched.
The result is a covalently crosslinked, three-dimensional hydrogel network. The mechanical and biochemical properties of the resulting hydrogel can be tuned by altering parameters such as the molecular weight of the PEGDA, the concentration of the polymer, and the light exposure time.[4][9]
Below is a diagram illustrating the workflow for preparing PEGDA hydrogels via photopolymerization.
Caption: Experimental workflow for PEGDA hydrogel synthesis.
Experimental Protocols
Materials and Reagents
-
Poly(ethylene glycol) diacrylate (PEGDA) (Various molecular weights, e.g., 700 Da, 3.4 kDa, 6 kDa, 10 kDa)
-
Photoinitiator (e.g., Irgacure 2959, Irgacure 184, Darocur 1173)[7][8][9]
-
Phosphate-buffered saline (PBS)
-
Deionized water
Protocol for Hydrogel Synthesis via Photopolymerization
This protocol is a general guideline and may require optimization based on the specific application and desired hydrogel properties.
-
Prepare the Pre-polymer Solution:
-
Dissolve PEGDA in PBS or deionized water to the desired concentration (e.g., 10-30% w/v).
-
Add the photoinitiator to the PEGDA solution. A common concentration is 0.05-1% (w/v) relative to the PEGDA solution.
-
Ensure the photoinitiator is completely dissolved by vortexing or gentle stirring in a dark environment to prevent premature polymerization.
-
-
Polymerization:
-
Pipette the pre-polymer solution into a mold of the desired shape and size (e.g., between two glass slides with a spacer, or in a multi-well plate).
-
Expose the solution to UV light. The exposure time and intensity will depend on the photoinitiator, the concentration of the pre-polymer solution, and the desired crosslinking density. A typical starting point is a 365 nm UV lamp with an intensity of 5-20 mW/cm² for 1-10 minutes.[8]
-
-
Post-Polymerization Processing:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of PBS or deionized water to swell and to allow unreacted monomers and photoinitiator to diffuse out.[9] The washing solution should be changed several times over a 24-48 hour period.
-
The purified hydrogels can then be used for characterization or specific applications.
-
Below is a diagram illustrating the free radical polymerization mechanism of PEGDA.
Caption: Free radical polymerization mechanism of PEGDA.
Characterization of Hydrogels
The physical and chemical properties of the synthesized hydrogels should be characterized to ensure they meet the requirements of the intended application.
Swelling Behavior
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water. It is an important parameter for drug delivery applications as it influences the diffusion of encapsulated molecules.
Protocol for Swelling Ratio Measurement:
-
Record the weight of the lyophilized (dry) hydrogel (W_d).
-
Immerse the hydrogel in PBS or deionized water at a specific temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (W_s).
-
Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
The swelling ratio (Q) can be calculated using the following formula: Q = (W_s - W_d) / W_d
| PEGDA Concentration (w/v) | Molecular Weight (Da) | Swelling Ratio (Q) | Reference |
| 10% | 700 | ~15 | [9] |
| 20% | 700 | ~10 | [10] |
| 10% | 3400 | ~25 | [10] |
| 5% | 10000 | ~30-40 | [11] |
| 10% | 10000 | ~20-25 | [11] |
Mechanical Properties
The mechanical properties of hydrogels, such as their compressive modulus, are crucial for applications in tissue engineering where they may need to mimic the properties of native tissues.
Protocol for Mechanical Testing (Compression):
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Use a mechanical testing machine to apply a compressive force to the hydrogel at a constant strain rate.
-
Record the stress and strain data.
-
The compressive modulus can be determined from the initial linear region of the stress-strain curve.
| PEGDA Concentration (w/v) | Molecular Weight (Da) | Compressive Modulus (kPa) | Reference |
| 10% | 700 | ~100-300 | [12] |
| 20% | 700 | ~600-800 | [3] |
| 10% | 3400 | ~20-50 | [12] |
| 10% | 6000 | ~10-30 | [5] |
Applications
Drug Delivery
PEG hydrogels are excellent candidates for controlled drug delivery systems.[4] Their porous structure allows for the encapsulation of therapeutic agents, which are then released in a sustained manner as they diffuse through the hydrogel network.[4] The release rate can be controlled by modulating the hydrogel's crosslinking density.
Tissue Engineering
In tissue engineering, PEG hydrogels can serve as scaffolds that provide structural support for cells and facilitate tissue regeneration.[2] The hydrogel's properties can be tailored to mimic the extracellular matrix of specific tissues. Furthermore, bioactive molecules such as peptides can be incorporated into the hydrogel network to promote cell adhesion and growth.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Polymerization | Insufficient UV exposure time or intensity. | Increase exposure time or use a more powerful UV source. |
| Low photoinitiator concentration. | Increase the concentration of the photoinitiator. | |
| Oxygen inhibition. | Perform polymerization in a low-oxygen environment (e.g., under nitrogen). | |
| Hydrogel is too Brittle | High crosslinking density. | Decrease PEGDA concentration or UV exposure time. |
| Hydrogel is too Soft | Low crosslinking density. | Increase PEGDA concentration or UV exposure time. |
| Cell Encapsulation Viability is Low | UV light toxicity. | Reduce UV exposure time and intensity. Use a cytocompatible photoinitiator. |
| Photoinitiator toxicity. | Use the lowest effective concentration of a known cytocompatible photoinitiator. |
Conclusion
The free radical polymerization of bis-acrylate-PEG is a robust and versatile method for the fabrication of hydrogels with tunable properties for a wide range of biomedical applications. By carefully controlling the reaction parameters, researchers can design hydrogels with specific mechanical and biochemical characteristics to meet the demands of their particular research focus, from controlled drug release to advanced tissue engineering scaffolds.
References
- 1. Synthesis and Characterization of Tunable PEG - Gelatin Methacrylate Hydrogels [dspace.mit.edu]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nichd.nih.gov [nichd.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 7. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Michael Addition Reactions Involving Bis-acrylate-PEG5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bis-acrylate-PEG5 in Michael addition reactions. This versatile linker is instrumental in the fields of hydrogel formation for tissue engineering and drug delivery, as well as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to Michael Addition with this compound
The Michael addition, or conjugate addition, is a highly efficient chemical reaction that involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This compound, a polyethylene (B3416737) glycol derivative end-capped with two acrylate (B77674) groups, serves as an excellent Michael acceptor. Its linear and hydrophilic PEG core imparts desirable properties such as biocompatibility and solubility to the resulting products. The terminal acrylate groups readily react with nucleophiles like thiols (thiol-acrylate reaction) and amines (aza-Michael addition) under mild, often physiological, conditions. This makes it a favored tool in biomedical applications where harsh reaction conditions are not feasible.
This compound Structure and Properties
-
IUPAC Name: 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate[1]
-
Structure: Comprises a tetraethylene glycol core with acrylate groups at both termini.
Application 1: Hydrogel Formation for Biomedical Applications
PEG-based hydrogels formed via Michael addition are widely used as scaffolds in 3D cell culture, tissue engineering, and for the controlled release of therapeutics.[5] The properties of these hydrogels, such as stiffness, swelling, and degradation, can be tuned by modulating the reaction parameters.
Protocol 1: Thiol-Acrylate Hydrogel Formation
This protocol describes the formation of a hydrogel by reacting this compound with a dithiol crosslinker, such as Dithiothreitol (DTT), or a multi-arm PEG-thiol. The reaction is typically base-catalyzed and proceeds rapidly at physiological pH.
Materials:
-
This compound
-
Dithiol crosslinker (e.g., Dithiothreitol - DTT, or multi-arm PEG-SH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Base catalyst (e.g., triethanolamine (B1662121) - TEOA, or adjust pH with NaOH)
-
Solvent for stock solutions (e.g., PBS or DMSO)
Experimental Workflow:
Caption: Workflow for Thiol-Acrylate Hydrogel Formation.
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in PBS (pH 7.4) to the desired concentration (e.g., 20% w/v).
-
Dissolve the dithiol crosslinker (e.g., DTT) in PBS (pH 7.4) to achieve the desired stoichiometric ratio of thiol to acrylate groups (commonly 1:1).
-
-
Initiate Reaction:
-
Combine the this compound and dithiol solutions.
-
If the buffer is not already basic, a catalyst such as TEOA can be added, or the pH can be adjusted to the range of 7.4-8.0 to facilitate the reaction. The reaction rate is significantly dependent on pH.[6]
-
-
Gel Formation:
-
Immediately after mixing, transfer the solution to a suitable mold or cell culture plate.
-
Incubate at 37°C. Gelation typically occurs within minutes.[5]
-
-
Equilibration:
-
After gelation, the hydrogel can be swollen in PBS or cell culture medium to reach equilibrium before use.
-
Protocol 2: Aza-Michael Addition Hydrogel Formation
This protocol details the formation of a hydrogel using an amine-containing crosslinker, such as a multi-arm PEG-amine or a small molecule diamine.
Materials:
-
This compound
-
Amine crosslinker (e.g., multi-arm PEG-amine, diethylenetriamine (B155796) - DETA)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, or Ethanol - EtOH)
Experimental Workflow:
Caption: Workflow for Aza-Michael Addition Hydrogel Formation.
Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve this compound and the amine crosslinker separately in the chosen solvent (e.g., DMSO or EtOH) to achieve the desired final monomer concentration (e.g., 30 wt%).[7]
-
-
Initiate Reaction:
-
Gel Formation:
-
Solvent Exchange:
-
If the hydrogel is intended for biological applications, the organic solvent should be exchanged with an aqueous buffer (e.g., PBS) through repeated swelling and washing steps.
-
Quantitative Data on Hydrogel Properties
The mechanical and physical properties of hydrogels are critical for their application. The following tables summarize representative data from the literature.
Table 1: Gelation Time and Storage Modulus of PEG-based Hydrogels formed via Michael Addition.
| PEG Derivative 1 | PEG Derivative 2 | Total Polymer Conc. (wt%) | pH | Gelation Time | Storage Modulus (G') | Reference |
| PEG-(Mal)₂ | PEG-(SH)₂ | 13 | 6.5 | > 24 h | Not Reported | [9] |
| PEG-(Mal)₂ | PEG-(SH)₂ | 13 | 7.5 | 20 h | Not Reported | [9] |
| 4-arm PEG-A | YKNR (peptide) | 5 | 7.4 | ~15-60 min | ~3.8 kPa | [10] |
| 8-arm PEG-A | YKNR (peptide) | 5 | 7.4 | ~15-60 min | ~4.7 kPa | [10] |
| ETTMP (trithiol) | PEGDA 700 | 15-90 | Not specified | < 2 min | 3.5 - 190 kPa | [11] |
| PEI | PEGDA400 | 30 | Not applicable | ~10 min | ~100 kPa | [7] |
Table 2: Swelling Ratio of PEG-based Hydrogels formed via Michael Addition.
| PEG Derivative 1 | PEG Derivative 2 | Total Polymer Conc. (wt%) | Swelling Ratio (wet/dry mass) | Reference |
| 4-arm PEG-VS | YKNR (peptide) | 5 | ~25 | [10] |
| 8-arm PEG-VS | YKNR (peptide) | 5 | ~20 | [10] |
| 4-arm PEG-VS | YKNR (peptide) | 10 | ~15 | [10] |
| 8-arm PEG-VS | YKNR (peptide) | 10 | ~12 | [10] |
Application 2: Synthesis of PROTACs
This compound is a valuable bifunctional linker for the synthesis of PROTACs. One acrylate group can be reacted with a nucleophile on the E3 ligase ligand, and the other with a nucleophile on the target protein ligand, or vice versa. The PEG chain enhances the solubility and cell permeability of the final PROTAC molecule.[12]
Protocol 3: General Two-Step Synthesis of a PROTAC using a Bis-acrylate-PEG Linker
This protocol outlines a general strategy for conjugating an E3 ligase ligand and a target protein ligand to this compound. This often involves a sequential Michael addition and an amide coupling reaction.
Materials:
-
This compound
-
E3 Ligase Ligand with a nucleophilic handle (e.g., an amine or thiol)
-
Target Protein Ligand (Warhead) with a nucleophilic handle
-
Base catalyst (e.g., DIPEA) for Michael addition
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous solvents (e.g., DMF, DCM)
Experimental Workflow:
Caption: General workflow for two-step PROTAC synthesis.
Step-by-Step Procedure:
-
First Michael Addition:
-
Dissolve the E3 ligase ligand (containing an amine or thiol) and an excess of this compound in an anhydrous solvent like DMF.
-
Add a non-nucleophilic base such as DIPEA to catalyze the reaction.
-
Stir at room temperature, monitoring the reaction by LC-MS until the formation of the mono-adduct is maximized.
-
Purify the resulting mono-functionalized E3 ligand-linker conjugate using flash column chromatography or preparative HPLC.
-
-
Second Conjugation (Example: Amide Coupling):
-
The remaining acrylate on the purified conjugate can be hydrolyzed to a carboxylic acid.
-
Dissolve the resulting carboxylic acid-functionalized conjugate, the amine-containing target protein ligand, and amide coupling reagents (e.g., HATU) in anhydrous DMF.
-
Add DIPEA and stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Signaling Pathways Modulated by PEG Hydrogel Scaffolds
The physical and biochemical cues presented by PEG hydrogels can significantly influence cell behavior by modulating intracellular signaling pathways. For instance, functionalizing hydrogels with cell-adhesion ligands can trigger pathways related to cell survival, proliferation, and differentiation.
EphA-ephrinA Signaling and Downstream Pathways
When cells are encapsulated in PEG hydrogels functionalized with EphA and ephrinA ligands, it can mimic cell-cell communication.[13] This interaction can activate several downstream signaling cascades crucial for cell survival and function.
Caption: EphA-ephrinA signaling initiated by a functionalized hydrogel.
-
EphA-ephrinA Signaling: This pathway is critical for cell sorting, adhesion, and migration. Activation of Eph receptors on the cell surface by ephrin ligands immobilized on the hydrogel can trigger forward signaling into the cell.[14][15]
-
PI3K/Akt Pathway: This is a central pathway for promoting cell survival and proliferation.[8][10][13][16][17]
-
Focal Adhesion Kinase (FAK) Pathway: FAK is a key mediator of integrin signaling and is involved in cell adhesion, migration, and survival.[18][19][20][21]
-
MAPK/ERK Pathway: This cascade transduces extracellular signals to the nucleus to regulate gene expression involved in proliferation, differentiation, and survival.[6][22][23][24][25]
By presenting specific ligands, PEG hydrogels can be designed to actively engage these pathways and direct the fate of encapsulated cells for therapeutic benefit.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 59256-52-9 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. An injectable thiol-acrylate poly(ethylene glycol) hydrogel for sustained release of methylprednisolone sodium succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cusabio.com [cusabio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. journals.biologists.com [journals.biologists.com]
- 21. researchgate.net [researchgate.net]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Incorporating Bis-acrylate-PEG5 into Tissue Engineering Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are a cornerstone in the field of tissue engineering, prized for their biocompatibility, tunable mechanical properties, and capacity to encapsulate cells in a three-dimensional (3D) environment that mimics native soft tissues.[1][2][3] Bis-acrylate-PEG5, a derivative of PEG, features acrylate (B77674) groups at both ends of a five-unit PEG chain, enabling the formation of crosslinked hydrogel networks through photopolymerization.[4] These hydrogels are particularly valuable because they are bio-inert, meaning they resist protein adsorption and cell adhesion, which provides a "blank slate" that can be modified with bioactive molecules to direct specific cellular responses.[1][2][5]
This document provides detailed application notes and protocols for utilizing this compound in tissue engineering constructs, covering hydrogel formation, cell encapsulation, and its application in various tissue types.
Key Applications in Tissue Engineering
Bis-acrylate-PEG hydrogels have been successfully employed in the engineering of various tissues, including:
-
Cartilage Tissue Engineering: PEG-based hydrogels can be tailored to possess mechanical properties similar to native cartilage, supporting the viability and matrix production of encapsulated chondrocytes.[1][4]
-
Bone Tissue Engineering: When combined with osteoinductive materials like hydroxyapatite, these hydrogels can serve as scaffolds that promote bone regeneration.[1][6]
-
Neural Tissue Engineering: The soft and hydrated nature of PEG hydrogels makes them suitable for creating supportive environments for neural cell growth and differentiation.[7][8][9]
-
Vasculogenesis and Cardiac Tissue Engineering: Functionalized PEG hydrogels can be used to study and promote the formation of blood vessels and engineer cardiac tissue constructs.[1]
-
Tumor Models: The 3D environment of PEG hydrogels allows for the creation of more realistic in vitro tumor models to study cancer biology and drug response.[1][10]
Data Presentation: Mechanical Properties of PEG-Acrylate Hydrogels
The mechanical properties of PEG-acrylate hydrogels, such as compressive and tensile moduli, can be precisely controlled by modulating the PEG molecular weight and concentration. This tunability is critical for mimicking the specific mechanical environments of different tissues.
| PEG Molecular Weight (kDa) | Polymer Concentration (% w/w) | Compressive Modulus (kPa) | Tensile Modulus (MPa) | Reference |
| 1 | 10 | ~90 | - | [4] |
| 3.4 | 10 | - | 0.04 | [4] |
| 3.4 | 15 | 118 - 233 | - | [11] |
| 3.4 | 30 | - | 3.50 | [4] |
| 3.4 | 40 | - | 0.89 | [4] |
| 8 | 15 | 32 - 76 | - | [11] |
| 10 | 30 | - | 0.03 | [4] |
| 12 | 15 | 13 - 40 | - | [11] |
Experimental Protocols
Protocol 1: Formation of this compound Hydrogels
This protocol describes the basic steps for creating a this compound hydrogel using photopolymerization.
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
UV light source (365 nm)
Procedure:
-
Prepare the Precursor Solution:
-
Dissolve the this compound in sterile PBS or cell culture medium to the desired final concentration (e.g., 10% w/v).
-
Add the photoinitiator to the solution. A common concentration for Irgacure 2959 is 0.05% w/v. Ensure it dissolves completely. Protect the solution from light from this point forward.[12]
-
-
Polymerization:
-
Pipette the precursor solution into a mold of the desired shape (e.g., a 96-well plate, a custom PDMS mold).
-
Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a sufficient time to achieve complete crosslinking (typically 5-10 minutes). The exact time will depend on the photoinitiator concentration, light intensity, and hydrogel thickness.
-
-
Equilibration:
-
After polymerization, gently remove the hydrogel from the mold.
-
Wash the hydrogel extensively with sterile PBS or cell culture medium to remove any unreacted components. This is typically done by incubating the hydrogel in the wash solution for 24-48 hours, with several changes of the solution.
-
Protocol 2: Cell Encapsulation in this compound Hydrogels
This protocol details the process of encapsulating living cells within a this compound hydrogel. All steps should be performed under sterile conditions in a biological safety cabinet.
Materials:
-
This compound
-
Cytocompatible photoinitiator (e.g., Irgacure 2959, LAP)
-
Sterile PBS or cell culture medium
-
Cell suspension at the desired density
-
UV light source (365 nm) with controlled intensity
Procedure:
-
Prepare the Cell Suspension:
-
Harvest and count the cells.
-
Resuspend the cells in a small volume of sterile, serum-free culture medium to achieve a high cell density.
-
-
Prepare the Cell-laden Precursor Solution:
-
Prepare the this compound and photoinitiator solution in PBS or medium as described in Protocol 1.
-
Gently mix the cell suspension with the precursor solution to achieve the final desired cell density and polymer concentration. Avoid introducing air bubbles.
-
-
Polymerization and Encapsulation:
-
Quickly cast the cell-laden precursor solution into the desired mold.
-
Expose the solution to UV light. It is crucial to use a low UV intensity and a short exposure time to minimize cell damage.[5] Typical conditions are 365 nm at <10 mW/cm² for 1-5 minutes.
-
-
Culture of Encapsulated Cells:
-
After polymerization, carefully transfer the cell-laden hydrogel to a culture vessel containing pre-warmed cell culture medium.
-
Culture the constructs under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days.
-
Protocol 3: 3D Bioprinting with this compound Bioink
This protocol outlines the use of this compound as a component of a bioink for extrusion-based 3D bioprinting.
Materials:
-
This compound
-
Viscosifying agent (e.g., gelatin methacryloyl (GelMA), hyaluronic acid)
-
Photoinitiator
-
Cell suspension
-
3D Bioprinter with a UV curing system
Procedure:
-
Bioink Formulation:
-
Prepare a sterile solution of the viscosifying agent (e.g., 10% GelMA in PBS) by dissolving it at 37°C.[12]
-
In a separate light-protected tube, dissolve the this compound and photoinitiator in PBS.
-
Combine the two solutions to achieve the desired final concentrations.
-
Gently mix the cell suspension into the bioink formulation.
-
-
Printing Process:
-
Load the cell-laden bioink into a sterile syringe for the bioprinter.
-
Design the desired 3D construct using appropriate software and slice it for printing.
-
Print the construct layer-by-layer, using UV light to crosslink each layer as it is deposited.
-
-
Post-Printing Culture:
-
Transfer the printed construct to a sterile culture dish with culture medium.
-
Culture as described in Protocol 2.
-
Visualizations
Caption: Workflow for hydrogel formation and cell encapsulation.
Caption: Signaling concept for a bioactive PEG hydrogel.
Concluding Remarks
This compound hydrogels offer a versatile platform for a wide range of tissue engineering applications. Their tunable mechanical properties and the ease with which they can be functionalized with bioactive cues allow researchers to create sophisticated 3D cellular environments. By following the protocols outlined in this document, researchers can effectively incorporate these hydrogels into their experimental workflows to advance the fields of tissue regeneration and drug development. Future directions include the development of more complex, multi-functional hydrogels that can mimic the dynamic nature of the native extracellular matrix.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Poly(ethylene Glycol) Acrylate Hydrogels for Regenerative Engineering | Semantic Scholar [semanticscholar.org]
- 4. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and optimisation of hydroxyapatite-polyethylene glycol diacrylate hydrogel inks for 3D printing of bone tissue engineered scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current and novel polymeric biomaterials for neural tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofabrication for neural tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward a New Generation of Bio-Scaffolds for Neural Tissue Engineering: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three‐dimensional, PEG‐based hydrogels induce spheroid formation and enhance viability of A2058 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for designing and bioprinting multi-layered constructs to reconstruct an endothelial-epithelial 3D model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photo-Crosslinking of Bis-acrylate-PEG5 Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the photo-crosslinking of Bis-acrylate-PEG5, a poly(ethylene glycol) diacrylate (PEGDA) derivative, to form hydrogels for a variety of biomedical applications, including drug delivery and tissue engineering.[1][2][3][4] The protocols detailed below cover the preparation of the precursor solution, the photo-crosslinking process, and the characterization of the resulting hydrogels.
Overview of Photo-Crosslinking
Photo-crosslinking is a widely used method for the fabrication of PEGDA hydrogels due to its rapid and controllable nature, allowing for the formation of three-dimensional polymer networks under mild conditions.[1][5] The process involves the use of a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals. These radicals initiate the polymerization of the acrylate (B77674) groups on the this compound molecules, leading to the formation of a covalently crosslinked hydrogel network.[6][7]
Experimental Protocols
Materials and Equipment
-
This compound (or PEGDA of a specific molecular weight)
-
Photoinitiator (e.g., Irgacure 2959, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO))[1][8]
-
Phosphate-buffered saline (PBS) or deionized water
-
Vortex mixer
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Spatula and weighing balance
-
Micropipettes
Preparation of the Precursor Solution
-
Determine the desired concentration of this compound in the final hydrogel (e.g., 5%, 10%, 20% w/v). The concentration will influence the mechanical properties of the hydrogel.[1]
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of PBS or deionized water.
-
Add the photoinitiator to the solution. A common concentration for Irgacure 2959 is 0.05% to 0.1% (w/v).[1][11] Ensure the photoinitiator is completely dissolved. The solution should be protected from light to prevent premature polymerization.[5]
-
Vortex the solution until all components are fully dissolved and the solution is homogeneous.
Photo-Crosslinking Procedure
-
Pipette the precursor solution into the desired molds. The shape and size of the mold will determine the final hydrogel geometry.
-
Expose the molds containing the precursor solution to a UV light source. The exposure time will depend on the light intensity, the concentration of the photoinitiator, and the desired degree of crosslinking. Typical exposure times range from a few seconds to several minutes.[9][12]
-
After UV exposure , the crosslinked hydrogel can be carefully removed from the mold.
-
Equilibrate the hydrogel by immersing it in PBS or cell culture medium to allow it to swell to its equilibrium state and to leach out any unreacted components.
Characterization of Crosslinked Hydrogels
Swelling Behavior
The swelling ratio provides information about the crosslink density of the hydrogel network. A lower swelling ratio generally indicates a higher crosslink density.[13][14]
Protocol:
-
Record the weight of the fully swollen hydrogel (Ws).
-
Lyophilize (freeze-dry) the hydrogel to remove all water.
-
Record the weight of the dry hydrogel (Wd).
-
Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.[14]
Mechanical Properties (Rheology)
Rheological analysis is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''). The storage modulus is a measure of the elastic character of the hydrogel.[15][16][17]
Protocol:
-
Use a rheometer with a parallel plate geometry.
-
Place a hydrogel disc of known dimensions onto the bottom plate.
-
Lower the upper plate to contact the hydrogel.
-
Perform a frequency sweep at a constant strain to measure G' and G''.
Biocompatibility (Cytotoxicity Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to evaluate the cytotoxicity of the hydrogel.[18][19]
Protocol:
-
Prepare hydrogel extracts by incubating the hydrogels in cell culture medium for a defined period (e.g., 24 hours).
-
Culture cells (e.g., fibroblasts) in a 96-well plate.
-
Replace the culture medium with the hydrogel extracts.
-
After a specific incubation time, add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is typically expressed as a percentage relative to a control group. Materials exhibiting cell viability of ≥70% are generally considered non-cytotoxic.[19]
Quantitative Data Summary
The properties of this compound hydrogels can be tailored by varying the experimental parameters. The following tables summarize typical data ranges found in the literature for PEGDA hydrogels.
| Parameter | 5% PEGDA | 10% PEGDA | 20% PEGDA | Reference(s) |
| Storage Modulus (G') | 1-10 kPa | 10-50 kPa | 50-200 kPa | [16] |
| Swelling Ratio (Q) | 15-25 | 8-15 | 4-8 | [20][21] |
| Mesh Size (ξ) | 10-20 nm | 5-10 nm | 2-5 nm | [13] |
Table 1: Influence of PEGDA Concentration on Hydrogel Properties.
| Photoinitiator | Concentration (% w/v) | UV Wavelength (nm) | Typical Exposure Time | Reference(s) |
| Irgacure 2959 | 0.05 - 0.5 | 365 | 1 - 10 min | [1][9][10] |
| Eosin Y | 0.1 - 0.5 | 400-550 | 30 - 120 s | [22] |
| BAPO | 0.1 - 1.0 | 365-405 | 10 - 60 s | [8] |
Table 2: Common Photoinitiators and Crosslinking Conditions.
Visualizations
Caption: Workflow for hydrogel synthesis and characterization.
Caption: Cell response to hydrogel cues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enzymatically cross-linked hydrogels based on a linear poly(ethylene glycol) analogue for controlled protein release and 3D cell culture - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Characterization of Hybrid Gelatin/PEGDA Hydrogels with Tunable Viscoelastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 59256-52-9 | Benchchem [benchchem.com]
- 7. Polyethylene Glycol Diacrylate (PEGDA) – Structure and UV-Curable Applications-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and cytotoxicity of photo-crosslinked maleic chitosan-polyethylene glycol diacrylate hybrid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of Thiol-Ene Crosslinked PEG Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rheological Properties of Cross-Linked Hyaluronan–Gelatin Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Pyk2 Inhibitor Incorporated into a PEGDA-Gelatin Hydrogel Promotes Osteoblast Activity and Mineral Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. UV-VIS Curable PEG Hydrogels for Biomedical Applications with Multifunctionality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sterilization of Bis-Acrylate-PEG5 Based Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bis-acrylate-Polyethylene Glycol (PEG) based hydrogels are extensively utilized in biomedical fields, including tissue engineering, drug delivery, and as scaffolds for regenerative medicine.[1][2] For any clinical or in vivo application, achieving sterility is a mandatory regulatory requirement to prevent implant-related infections.[3][4] However, the inherent polymeric nature and high water content of hydrogels make them susceptible to damage by conventional sterilization techniques.[4][5] The selection of an appropriate sterilization method is therefore a critical step that must effectively eliminate microbial contaminants without compromising the hydrogel's essential physicochemical properties, such as mechanical strength, swelling ratio, degradation profile, and biocompatibility.[3][6]
These application notes provide a comprehensive overview of common sterilization methods and their effects on PEG-based hydrogels, followed by detailed protocols to guide researchers in selecting and implementing the most suitable strategy for their specific application.
Section 1: Application Notes
Challenges in Sterilizing PEG-Based Hydrogels
The primary challenge lies in the sensitivity of the hydrogel's polymer network and any incorporated bioactive molecules. The polyether backbone of PEG is generally stable but can be susceptible to free radical-induced damage from methods like gamma irradiation.[7][8] Furthermore, bis-acrylate hydrogels often feature hydrolytically degradable ester bonds in their crosslinks, which are sensitive to heat and pH changes, making methods like steam autoclaving problematic.[8][9] An ideal sterilization process must preserve these labile bonds and the overall three-dimensional structure.[9]
Comparative Overview of Sterilization Methods
Terminal sterilization—sterilizing the product in its final packaging—is often preferred over aseptic processing as it provides a higher sterility assurance level.[9] However, aseptic processing, where sterile components are combined in a sterile environment, is a viable alternative when terminal methods are too harsh.[9] The most common terminal sterilization methods include radiation (gamma, electron beam) and chemical treatments (ethylene oxide).[3]
Decision Framework for Method Selection
Choosing the right sterilization method requires a case-by-case evaluation based on the hydrogel's composition, intended use, and sensitivity to different physical and chemical agents. The following decision tree provides a logical framework to guide the selection process.
Caption: Decision tree for selecting a hydrogel sterilization method.
Summary of Effects on Hydrogel Properties
The choice of sterilization technique can significantly alter the final properties of the hydrogel. The following table summarizes the observed effects of various methods on PEG-based hydrogels.
| Sterilization Method | Mechanism of Action | Reported Effects on PEG Hydrogel Properties | Advantages | Disadvantages/Limitations |
| Gamma Irradiation | Damages microbial DNA and other vital components via high-energy photons from a Cobalt-60 source.[3] | - Chain Scission/Crosslinking: Can cause both chain scission and additional crosslinking, affecting molecular weight and mechanical properties.[3][7] - Free Radicals: Generates free radicals, which can persist over time and alter material properties.[6][10] - Swelling: May decrease the swelling ratio due to increased crosslinking.[7] - Surface Roughness: Can lead to a significant reduction in surface roughness.[6] | - High penetration depth. - Well-established and reliable terminal method.[11] | - Can significantly degrade polymer chains, especially with higher PEG content.[3] - Potential for long-term property changes due to residual free radicals.[10] |
| Electron Beam (E-beam) | Uses a beam of high-energy electrons to inactivate microorganisms.[3] | - Similar to gamma irradiation, it can cause both chain scission and crosslinking.[3] - Effects on molecular weight are often dose-dependent.[3] | - Shorter processing times than gamma irradiation. - No radioactive source.[12] | - Lower penetration depth compared to gamma, may not be suitable for thick or dense samples.[3] - Can also generate free radicals.[3] |
| Ethylene Oxide (EtO) Gas | Alkylating agent that disrupts microbial DNA and proteins.[3] | - Chemical Alteration: Can esterify carboxylic acid groups and may leave toxic residues if not properly aerated.[3] - Property Preservation: Generally has a lesser effect on molecular weight, swelling, and surface roughness compared to irradiation.[6] - Free Radicals: Induces lower levels of free radicals compared to gamma or H₂O₂ sterilization.[6][10] | - Low-temperature process suitable for heat-sensitive materials. - Good material compatibility. | - Potential for toxic residues (ethylene oxide, ethylene chlorohydrin).[13] - Long aeration times required. - Flammable and explosive gas. |
| Steam Autoclaving | Denatures microbial proteins and enzymes using high-pressure saturated steam (e.g., 121°C).[11] | - Degradation: Causes rapid hydrolysis of ester-based crosslinks, leading to a loss of structural integrity (e.g., sticky, aggregated particles).[8][14] | - Fast, effective, and non-toxic. | - Unsuitable for most biodegradable hydrogels containing hydrolytically labile bonds.[8][9] - High temperatures can damage the hydrogel structure.[15] |
| Sterile Filtration + Aseptic Processing | Precursor solution is passed through a 0.22 µm filter to remove microbes before aseptic crosslinking.[9] | - No direct effect on the crosslinked hydrogel's properties. The properties are preserved as synthesized. | - Avoids harsh terminal treatments, preserving material integrity.[9] | - Higher risk of contamination during processing compared to terminal sterilization.[9] - Requires a controlled sterile environment and validated aseptic techniques. - Not applicable for viscous precursor solutions.[14] |
| UV-C Irradiation | Uses short-wavelength ultraviolet light (254 nm) to damage microbial DNA. | - Surface Level: Efficacy is limited to the surface due to poor penetration into the hydrogel matrix.[13][16] - Degradation: Can cause degradation of UV-sensitive components, such as peptides.[16][17] | - Low-cost and easy to implement on a lab scale. | - Not a reliable method for terminal sterilization of bulk hydrogels.[16][18] - Efficacy is highly dependent on thickness, transparency, and dose.[13] |
Section 2: Experimental Protocols
Protocol 1: Aseptic Processing and Sterile Filtration of Precursors
This is the preferred method when the hydrogel components are sensitive to terminal sterilization. It relies on sterilizing the individual components before mixing and crosslinking in a sterile environment.
Caption: Workflow for aseptic processing of hydrogels.
Principle: To remove all microbial contaminants from the liquid precursor solutions via filtration and then to maintain sterility throughout the hydrogel fabrication and packaging process.
Materials:
-
This compound polymer
-
Photoinitiator (e.g., Irgacure 2959)
-
Sterile phosphate-buffered saline (PBS) or other desired solvent
-
Sterile 0.22 µm syringe filters (ensure compatibility with solvent)
-
Sterile syringes, containers, and molds
-
Calibrated UV light source
-
Certified Class II Biological Safety Cabinet (BSC)
Procedure:
-
Preparation: Prepare the this compound and photoinitiator solutions in a clean environment according to your established formulation.[19]
-
Equipment Sterilization: Sterilize all non-liquid components (molds, spatulas, etc.) that will contact the hydrogel using an appropriate method like autoclaving or EtO.
-
Aseptic Environment: Perform all subsequent steps within a certified BSC using proper aseptic technique.
-
Filtration: Draw the precursor solution into a sterile syringe. Attach a sterile 0.22 µm filter to the syringe outlet. Dispense the solution through the filter into a sterile container. Repeat for all liquid components.
-
Mixing & Crosslinking: Aseptically combine the sterile precursor solutions in the sterile container. Pipette the final mixture into sterile molds.
-
Curing: Expose the molds to a UV light source for the predetermined time to initiate photocrosslinking.
-
Packaging: Using sterile instruments, transfer the crosslinked hydrogels into final sterile packaging.
-
Validation: Perform sterility testing on the final product to validate the aseptic process.
Critical Parameters:
-
Filter Integrity: Ensure the filter is not compromised.
-
Aseptic Technique: Operator proficiency is critical to prevent contamination.
-
Viscosity: Highly viscous solutions may be difficult or impossible to filter-sterilize.[14]
Protocol 2: Gamma Irradiation
This is a common and effective terminal sterilization method, but validation is crucial to ensure it does not negatively impact the hydrogel's final properties.
Principle: To expose the final, packaged hydrogel to a validated dose of gamma radiation (typically 25 kGy) to achieve a desired Sterility Assurance Level (SAL) of 10⁻⁶.
Materials:
-
Fully crosslinked and packaged hydrogels
-
Radiation-compatible packaging (e.g., sealed pouches made of Tyvek or specific polymers)
-
Dosimeters
Procedure:
-
Packaging: Place the hydrated or lyophilized hydrogels in their final, sealed packaging. The packaging must be permeable to gamma rays but impermeable to microorganisms.
-
Dosimetry: Place dosimeters at various locations within the batch to ensure the target radiation dose is received throughout the product load.
-
Irradiation: Send the packaged hydrogels to a certified gamma irradiation facility. Specify the target dose (e.g., 25 kGy). The process is typically performed using a Cobalt-60 source.[3]
-
Post-Irradiation Handling: No special handling is typically required after irradiation. The product is considered sterile in its intact packaging.
-
Validation/Quality Control:
-
Dose Verification: Confirm from the dosimetry report that the minimum required dose was achieved.
-
Property Testing: This is the most critical step. Thoroughly test the irradiated hydrogels and compare them to unsterilized controls. Evaluate changes in swelling ratio, mechanical properties (e.g., compressive modulus), molecular weight distribution (via GPC of extracted polymer), color, and pH.[3][7]
-
Biocompatibility: Re-evaluate biocompatibility and cytotoxicity, as irradiation can sometimes generate cytotoxic leachables.[15]
-
Critical Parameters:
-
Radiation Dose: The dose must be sufficient for sterilization but minimized to limit polymer damage. The standard dose of 25 kGy is a starting point and may need adjustment.
-
PEG Content: Polymers with higher PEG content may show more significant decreases in molecular weight upon irradiation.[3]
-
Temperature: Performing irradiation at low temperatures (e.g., on dry ice) can sometimes mitigate the extent of polymer degradation, although this may not be sufficient to make the method viable for very sensitive gels.[20]
Protocol 3: Ethylene Oxide (EtO) Gas
This low-temperature method is suitable for materials sensitive to the damaging effects of radiation. However, it requires careful control and extensive validation to ensure no toxic residues remain.
Principle: To expose the packaged hydrogel to ethylene oxide gas under controlled conditions of temperature, humidity, and pressure. The gas alkylates microbial nucleic acids, preventing replication.
Materials:
-
Fully crosslinked and packaged hydrogels
-
EtO-permeable, breathable packaging (e.g., Tyvek pouches)
Procedure:
-
Packaging: Place the hydrogels in appropriate breathable packaging.
-
Sterilization Cycle: Submit the packaged product to a validated EtO sterilization facility. A typical cycle involves three phases:
-
a. Pre-conditioning: Samples are held at a specific temperature and humidity to allow gas to penetrate.
-
b. Sterilization: Samples are exposed to EtO gas at a defined concentration (e.g., 400-800 mg/L), temperature (e.g., 30-60°C), and relative humidity (e.g., 40-80%) for a set duration.
-
c. Aeration: This is a critical phase where the hydrogels are held in a heated, aerated chamber to allow residual EtO and its byproducts to dissipate to safe levels as defined by ISO 10993-7.
-
-
Validation/Quality Control:
-
Residual Analysis: Test for EtO and ethylene chlorohydrin residues to ensure they are below safe limits.
-
Property Testing: As with gamma irradiation, compare the physical and chemical properties of EtO-sterilized hydrogels to unsterilized controls. EtO sterilization has been shown to have minimal effect on the surface roughness and free radical concentration in PEG hydrogels.[6]
-
Biocompatibility: Conduct cytotoxicity tests to ensure no adverse effects from gas residuals.
-
Critical Parameters:
-
Aeration Time: Must be sufficient to remove toxic residues, which can be lengthy for absorbent materials like hydrogels.
-
Material Reactivity: Ensure no components of the hydrogel or its packaging react adversely with EtO gas.[3]
-
Humidity: Proper humidification is crucial for the effectiveness of the EtO process.
References
- 1. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Effects of Terminal Sterilization on PEG-Based Bioresorbable Polymers Used in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterilization of hydrogels for biomedical applications: A review [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sterilization on poly(ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prolynxinc.com [prolynxinc.com]
- 9. EP2493514A1 - Sterilization of biodegradable hydrogels - Google Patents [patents.google.com]
- 10. Electron spin resonance studies of the effects of sterilization on poly(ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Terminal sterilization of alginate hydrogels: Efficacy and impact on mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of sterilization protocols for peptide-modified hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for Peptide Conjugation to Bis-Acrylate-PEG5 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. This includes improving solubility, extending circulating half-life, and reducing immunogenicity. Bis-acrylate-PEG5 linkers are bifunctional reagents that enable the crosslinking of molecules, often through a thiol-Michael addition reaction. This document provides detailed application notes and protocols for the conjugation of cysteine-containing peptides to this compound linkers, a common and efficient method for creating stable peptide-PEG conjugates.
The core of this conjugation strategy lies in the Michael addition reaction, where the thiol group of a cysteine residue in the peptide acts as a nucleophile, attacking one of the acrylate (B77674) groups on the this compound linker. This reaction is highly efficient and proceeds under mild conditions, making it suitable for sensitive biological molecules.[1]
Core Principles of Thiol-Michael Addition
The conjugation of a cysteine-containing peptide to a this compound linker proceeds via a thiol-Michael addition reaction. This reaction involves the nucleophilic attack of the thiolate anion (deprotonated thiol) from the cysteine residue on the β-carbon of the acrylate group. This forms a stable thioether bond.
Key factors influencing the reaction include:
-
pH: The reaction rate is pH-dependent. A slightly basic pH (typically 7.0-8.5) is optimal as it promotes the formation of the more nucleophilic thiolate anion from the cysteine's thiol group. However, at pH values above 8.5, maleimides (another common thiol-reactive group) can also react with primary amines.[2] While acrylates are less prone to this side reaction, careful pH control is still recommended.
-
Catalysts: While the reaction can proceed without a catalyst, phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used. TCEP is particularly useful as it also serves as a reducing agent to prevent the formation of disulfide bonds between peptide molecules.[3][4]
-
Stoichiometry: The molar ratio of the peptide to the this compound linker is a critical parameter that influences the final product distribution. An excess of the peptide can be used to drive the reaction towards the formation of a conjugate where a peptide is attached to each end of the PEG linker. Conversely, controlling the stoichiometry allows for the generation of different conjugate species.
Potential Side Reactions
While the thiol-Michael addition is a robust reaction, potential side reactions can occur during peptide synthesis and conjugation:
-
Dimerization of Peptides: Cysteine-containing peptides can form disulfide-linked dimers through oxidation. The use of a reducing agent like TCEP during the reaction can minimize this.
-
O-acylation: Acylation of hydroxyl groups in serine, threonine, or tyrosine residues can occur, though this is more common with active esters rather than acrylates.[5]
-
Diketopiperazine Formation: This can occur at the dipeptide stage during solid-phase peptide synthesis, particularly with proline residues.[6]
-
Aspartimide Formation: This side reaction can occur under both acidic and basic conditions and can lead to a mixture of alpha and beta coupled peptides.[6]
-
3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine-containing peptides during Fmoc-based synthesis.[6]
Careful control of reaction conditions and purification of the peptide prior to conjugation are essential to minimize these side reactions.
Quantitative Data Summary
The efficiency of the conjugation reaction can be influenced by various factors. The following table summarizes typical reaction conditions and outcomes.
| Parameter | Value/Range | Expected Outcome | Notes |
| Reaction pH | 7.0 - 8.5 | High conjugation efficiency | Balances thiolate formation and minimizes side reactions.[2] |
| Peptide:Linker Molar Ratio | 1:1 to 5:1 | Varies from mono- to di-conjugated product | An excess of peptide drives the reaction to completion. |
| Reaction Time | 1 - 4 hours | High conversion | Reaction progress can be monitored by HPLC. |
| Temperature | Room Temperature (20-25°C) | Sufficient for high yield | Avoids degradation of sensitive peptides. |
| Typical Conjugation Efficiency | >90% | High yield of desired conjugate | Efficiency can be determined by HPLC analysis.[7] |
| Purity of Final Product | >95% | High purity after purification | Requires effective purification methods like SEC or RP-HPLC. |
Experimental Protocols
Materials
-
Cysteine-containing peptide (lyophilized powder, >95% purity)
-
This compound linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Purification columns (Size Exclusion or Reverse Phase)
-
HPLC system for analysis and purification
-
Mass spectrometer for characterization
Protocol 1: Conjugation of a Cysteine-Containing Peptide to this compound
-
Peptide Preparation:
-
Dissolve the lyophilized cysteine-containing peptide in deionized water to create a stock solution (e.g., 10 mg/mL).
-
Determine the precise concentration of the peptide solution using UV-Vis spectrophotometry at 280 nm if the peptide contains tryptophan or tyrosine residues, or by using a peptide quantification assay.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound linker in DMSO to create a stock solution (e.g., 20 mg/mL).
-
-
Reduction of Peptide (Optional but Recommended):
-
To ensure the cysteine thiol group is in its reduced form, add a 5-10 fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 30 minutes.
-
-
Conjugation Reaction:
-
In a clean reaction vessel, add the peptide solution.
-
While gently vortexing, add the desired molar equivalent of the this compound linker solution to the peptide solution. The optimal molar ratio should be determined empirically but a common starting point is a 1.2-fold molar excess of the peptide to one acrylate group to favor di-substitution.
-
Adjust the final reaction volume with PBS (pH 7.4) to achieve a final peptide concentration of 1-5 mg/mL.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, can be added in excess to react with any remaining acrylate groups.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC. The chromatogram will show the disappearance of the starting materials and the appearance of the conjugate peak(s).
-
Protocol 2: Purification of the Peptide-PEG Conjugate
Purification is crucial to remove unreacted peptide, excess linker, and any byproducts. The choice of purification method depends on the properties of the conjugate and the impurities.
Method A: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since the PEGylated peptide will be significantly larger than the unreacted peptide, SEC is an effective purification method.[]
-
Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25 or a high-resolution SEC column) with a suitable buffer, such as PBS.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The PEGylated peptide will elute in the earlier fractions, followed by the smaller, unreacted peptide and other low molecular weight species.
-
Fraction Analysis: Analyze the collected fractions by UV-Vis spectrophotometry (at 280 nm for peptides with aromatic residues) and/or SDS-PAGE to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using centrifugal filter units.
Method B: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. PEGylation generally reduces the retention time of a peptide on an RP-HPLC column.[]
-
Column and Solvents: Use a C18 column suitable for peptide and protein separations. The mobile phases are typically:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate the conjugate from the unreacted peptide and other impurities. The conjugate will typically elute earlier than the more hydrophobic unreacted peptide.
-
Fraction Collection: Collect the fractions corresponding to the conjugate peak.
-
Solvent Removal: Remove the organic solvent and TFA from the collected fractions by lyophilization.
Protocol 3: Characterization of the Conjugate
1. Mass Spectrometry:
-
Use MALDI-TOF or ESI-MS to confirm the molecular weight of the purified conjugate.[9] The observed mass should correspond to the sum of the peptide mass and the mass of the this compound linker.
2. HPLC Analysis:
-
Analyze the purified conjugate by analytical RP-HPLC or SEC to assess its purity. A single, sharp peak is indicative of a pure and homogenous product.
Visualizations
Thiol-Michael Addition Reaction
Caption: Thiol-Michael addition reaction pathway.
Experimental Workflow for Peptide-PEG Conjugation
References
- 1. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
improving the yield of Bis-acrylate-PEG5 synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bis-acrylate-PEG5.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the esterification of polyethylene (B3416737) glycol (PEG5) with an activated acrylic acid derivative, most commonly acryloyl chloride. The reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA), which acts as a scavenger for the hydrochloric acid byproduct.
Q2: How can I confirm the successful synthesis and purity of my this compound product?
A2: The degree of acrylation and purity of the final product can be verified using analytical techniques such as ¹H NMR and FTIR spectroscopy. In ¹H NMR, the appearance of characteristic peaks corresponding to the vinyl protons of the acrylate (B77674) groups (typically in the range of 5.8-6.4 ppm) and the disappearance of the terminal hydroxyl proton peaks of the starting PEG material confirm the reaction. FTIR spectroscopy will show the appearance of a characteristic ester carbonyl (C=O) stretching vibration (around 1725 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) stretch of the PEG reactant.
Q3: What are the critical parameters that influence the yield of the reaction?
A3: Several factors can significantly impact the reaction yield, including the purity of reagents and solvent, the molar ratio of reactants, reaction temperature, and reaction time. Water content in the reaction mixture is a particularly critical parameter to control, as it can lead to the hydrolysis of acryloyl chloride and reduce the efficiency of the acylation.
Q4: What is a suitable solvent for this reaction?
A4: Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used solvents for this reaction.[1] It is crucial to use a dry, aprotic solvent to prevent unwanted side reactions.
Q5: How is the this compound product typically purified?
A5: Purification is often achieved by precipitation of the product in a non-solvent like cold diethyl ether or hexane. The precipitated product can then be collected by filtration and dried under vacuum.[2] Dialysis can also be employed for higher molecular weight PEGs to remove unreacted reagents and byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of water in the reaction: Acryloyl chloride is highly sensitive to moisture and will readily hydrolyze. 2. Inadequate amount of acryloyl chloride or triethylamine: An insufficient amount of the acylating agent or base will lead to incomplete reaction. 3. Low reaction temperature or insufficient reaction time: The reaction may not have proceeded to completion. | 1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a molar excess of acryloyl chloride and triethylamine (e.g., a 1:4:4 molar ratio of PEG-OH:acryloyl chloride:triethylamine).[3] 3. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using TLC or ¹H NMR. |
| Incomplete Acrylation (Mono-acrylate product present) | 1. Insufficient amount of acryloyl chloride: Not enough acylating agent to react with both hydroxyl groups of the PEG. 2. Poor mixing: Inhomogeneous reaction mixture can lead to localized areas of incomplete reaction. | 1. Increase the molar excess of acryloyl chloride. 2. Ensure vigorous and efficient stirring throughout the reaction. |
| Product is an oil instead of a solid | 1. Presence of residual solvent or impurities. 2. Low molecular weight of the PEG starting material. | 1. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. Repeat the precipitation step to further purify the product. 2. For very low molecular weight PEGs, the diacrylate product may naturally be an oil or a viscous liquid at room temperature. |
| Broad or unexpected peaks in NMR spectrum | 1. Presence of polymeric byproducts: Side reactions such as polymerization of the acrylate groups can occur. 2. Residual solvent or impurities. | 1. Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[4] 2. Ensure proper purification and drying of the product. Assign solvent peaks in the NMR spectrum. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on the specific PEG starting material and desired product specifications.
Materials:
-
Polyethylene glycol with a molecular weight corresponding to PEG5 (HO-(CH₂CH₂O)₅-H)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous diethyl ether (for precipitation)
-
Hydroquinone (optional, as inhibitor)
-
Celite® (for filtration)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.
-
Dissolution of PEG: In a round-bottom flask under an inert atmosphere, dissolve the polyethylene glycol (1 equivalent) in anhydrous DCM.
-
Addition of Triethylamine: Add triethylamine (4 equivalents) to the PEG solution and stir the mixture at room temperature for 15-30 minutes.[3]
-
Acrylation: Cool the reaction mixture to 0°C using an ice bath. Add a solution of acryloyl chloride (4 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes using a dropping funnel.[3]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: A white precipitate of triethylammonium (B8662869) chloride will form. Filter the reaction mixture through a pad of Celite® to remove the salt.
-
Precipitation: Concentrate the filtrate under reduced pressure. Precipitate the crude product by adding the concentrated solution dropwise to a vigorously stirred beaker of cold diethyl ether.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration and wash it with cold diethyl ether. Dry the final product under high vacuum to a constant weight.
Characterization:
-
Confirm the structure and purity of the this compound by ¹H NMR and FTIR spectroscopy.
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. POLYETHYLENE GLYCOL DIACRYLATE, SYNTHESIS AND COPOLYMERIZATION WITH METHYL METHACRYLATE | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103755952A - Preparation method and application of high-molecular weight polyethylene glycol diacrylate (PEGDA) - Google Patents [patents.google.com]
preventing premature polymerization of Bis-acrylate-PEG5 during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of Bis-acrylate-PEG5 during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maintain the stability and prevent premature polymerization of this compound, it should be stored at -20°C in an airtight container, protected from light.[1] Short-term storage at 0-4°C for days to weeks is also acceptable.[1] The compound is stable for several weeks during standard shipping at ambient temperatures.[1]
Q2: Why is it crucial to store this compound in the dark?
A2: this compound, like other acrylate-containing compounds, can undergo polymerization when exposed to UV light and other high-energy radiation. Storing it in the dark minimizes the risk of light-induced polymerization, ensuring the monomer remains in its unpolymerized state.
Q3: What is the role of an inhibitor in this compound?
A3: An inhibitor is a chemical added in small amounts to monomers like this compound to prevent spontaneous polymerization during storage and transport.[2] Common inhibitors for acrylates include hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ).[2][3] These inhibitors function by scavenging free radicals that can initiate the polymerization chain reaction.[4]
Q4: Does the inhibitor in this compound require special conditions to be effective?
A4: Yes, phenolic inhibitors like MEHQ, commonly used in acrylate (B77674) stabilization, require the presence of dissolved oxygen to function effectively.[3][5] Oxygen reacts with initiating radicals to form peroxy radicals, which are then intercepted by the MEHQ inhibitor.[6] This synergistic relationship is crucial for preventing polymerization. Therefore, storing the compound under an inert gas like nitrogen or argon for extended periods can reduce the inhibitor's effectiveness.
Q5: Can I remove the inhibitor from this compound before my experiment?
A5: While it is possible to remove inhibitors, it is often not necessary for many applications. If inhibitor removal is required for your specific experimental setup, it should be done immediately before use, as the uninhibited monomer will be highly susceptible to polymerization. Column chromatography is a common method for inhibitor removal.
Troubleshooting Guide
Issue 1: The this compound solution has become viscous or has formed a gel during storage.
| Possible Cause | Suggested Solution |
| Improper Storage Temperature | Discard the polymerized material. Procure a new batch and ensure storage at -20°C for long-term stability.[1] |
| Exposure to Light | If the material has been exposed to light, it may have initiated polymerization. Discard the affected vial and obtain a new one, ensuring it is stored in a dark environment. |
| Inhibitor Depletion | Prolonged storage, especially at elevated temperatures, can lead to the depletion of the inhibitor. It is recommended to use the product within its specified shelf life. |
| Absence of Oxygen | If the material was stored under an inert atmosphere for an extended period, the inhibitor (if it is MEHQ or similar) may have become ineffective. If you need to store under an inert atmosphere, consider using an inhibitor that does not require oxygen, such as phenothiazine (B1677639) (PTZ).[2] |
Issue 2: Hydrogel formation is inconsistent or fails during the experiment.
| Possible Cause | Suggested Solution |
| Partial Polymerization of Monomer | The monomer may have partially polymerized during storage. Perform a quality control check to determine the extent of polymerization (see Experimental Protocols section). If significant polymerization has occurred, use a fresh vial of the monomer. |
| Inhibitor Interference | The concentration of the inhibitor may be interfering with your polymerization reaction. For highly sensitive applications, consider reducing the inhibitor concentration or removing it immediately prior to use. |
| Oxygen Inhibition during Polymerization | For photopolymerization, the presence of atmospheric oxygen can inhibit the reaction, especially at the surface.[7] Perform the polymerization in an inert atmosphere (e.g., in a glove box with nitrogen or argon) or use an oxygen scavenger in your formulation. |
Issue 3: Unexpected results in bioconjugation experiments.
| Possible Cause | Suggested Solution |
| Presence of Oligomers or Polymers | Prematurely formed oligomers or polymers can lead to steric hindrance or non-specific binding in bioconjugation reactions. Ensure the purity of your this compound using the quality control protocol below. |
| Hydrolysis of Acrylate Groups | Although less common under proper storage, exposure to moisture and non-neutral pH can lead to the hydrolysis of the acrylate ester bonds. Store the material in a desiccated environment. |
Quantitative Data Summary
Table 1: Storage Condition Guidelines for this compound
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | -20°C (long-term)[1] 0-4°C (short-term)[1] | Room temperature or elevated temperatures for extended periods | Higher temperatures accelerate the rate of spontaneous polymerization and inhibitor depletion. |
| Light Exposure | Store in the dark (e.g., in an amber vial or wrapped in foil) | Exposure to UV or ambient light | Light can initiate free radical formation, leading to polymerization. |
| Atmosphere | Air (for MEHQ-inhibited products) | Prolonged storage under inert gas (e.g., N₂, Ar) | Phenolic inhibitors like MEHQ require oxygen for their radical scavenging mechanism.[3][5] |
| Moisture | Dry/desiccated conditions | Humid environments | Moisture can potentially lead to hydrolysis of the acrylate ester groups over time. |
Experimental Protocols
Protocol 1: Quality Control Test for Premature Polymerization (Gel Content Determination)
This protocol is adapted from standard methods for determining the gel content of polymers and can be used to assess the quality of this compound before use.
Objective: To quantify the amount of insoluble, prematurely polymerized material in a this compound sample.
Materials:
-
This compound sample
-
A suitable solvent in which the monomer is soluble but the polymer is not (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
Filter paper of a known weight (or a filtration apparatus with a fine frit)
-
Analytical balance
-
Beaker or flask
-
Stir plate and stir bar
-
Vacuum oven
Methodology:
-
Accurately weigh a sample of this compound (W_initial).
-
Dissolve the sample in a known volume of the chosen solvent in a beaker. Stir the mixture for a sufficient time to ensure all soluble monomer is dissolved.
-
Filter the solution through the pre-weighed filter paper to separate the insoluble gel from the dissolved monomer.
-
Wash the collected gel on the filter paper with a small amount of fresh solvent to remove any remaining monomer solution.[8]
-
Carefully dry the filter paper with the collected gel in a vacuum oven at a low temperature (to avoid further polymerization) until a constant weight is achieved.[8]
-
Weigh the dried filter paper with the gel (W_final).
-
Calculate the weight of the filter paper alone (W_filter).
Calculation: Weight of gel (W_gel) = W_final - W_filter Percentage of premature polymerization (%) = (W_gel / W_initial) * 100
Interpretation: A low percentage (<1-2%) indicates a high-quality monomer suitable for most applications. A higher percentage suggests significant premature polymerization, and the use of this batch is not recommended.
Visualizations
Caption: Free radical polymerization of this compound.
Caption: Synergistic inhibition mechanism of MEHQ and Oxygen.
Caption: Troubleshooting workflow for premature polymerization.
References
- 1. medkoo.com [medkoo.com]
- 2. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 7. radtech.org [radtech.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Efficiency in PROTACs with Bis-acrylate-PEG5 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for issues encountered when using PROTACs featuring a Bis-acrylate-PEG5 linker.
Frequently Asked Questions (FAQs)
Q1: What is the likely intended function of a this compound linker in a PROTAC, and what are the initial considerations?
A this compound linker incorporates two reactive acrylate (B77674) groups, which are Michael acceptors. This suggests that the PROTAC is designed to be a covalent degrader . The "bis" functionality implies two potential covalent attachment points. There are two primary possibilities for its intended function:
-
Dual Covalent PROTAC: The PROTAC is designed to form covalent bonds with both the target Protein of Interest (POI) and the E3 ligase. This would create a highly stable ternary complex, but it would likely function stoichiometrically rather than catalytically.
-
Electrophilic PROTAC Targeting the E3 Ligase: One acrylate group could be designed to covalently bind to a nucleophilic residue (like cysteine) on the E3 ligase, while the other end of the PROTAC binds non-covalently to the target protein.[1][2]
Initial Considerations:
-
Reactivity: Acrylate groups are electrophilic and can react with nucleophilic residues on proteins, most commonly cysteine.[3] This reactivity is essential for its function but also a potential source of low efficiency due to off-target reactions.
-
Stability: Acrylate esters can be susceptible to hydrolysis in aqueous environments.[4] The stability of your PROTAC stock solution and in your experimental media should be confirmed.
-
Catalytic Cycle: If the PROTAC forms an irreversible covalent bond with the target protein, it will likely inhibit the catalytic degradation cycle, leading to a 1:1 stoichiometry of degradation.[5][6]
Q2: My PROTAC with a this compound linker shows low or no degradation of my target protein. What are the most common reasons for this?
Low degradation efficiency with a covalent PROTAC can stem from several factors. A systematic approach to troubleshooting is recommended. The most common culprits include:
-
Poor Ternary Complex Formation: Even with covalent binders, the formation of a productive ternary complex (POI-PROTAC-E3 Ligase) is crucial. The PEG5 linker length may not be optimal for your specific target and E3 ligase pair.
-
Inefficient Covalent Engagement: The targeted nucleophilic residue on the POI or E3 ligase may not be accessible, or the reactivity of the acrylate group may be too low in the cellular environment.
-
Off-Target Reactivity: The high reactivity of the bis-acrylate linker may lead to binding with other cellular proteins or small molecules (like glutathione), effectively sequestering your PROTAC.[7]
-
Loss of Catalytic Activity: If both acrylate groups form irreversible bonds with the POI and the E3 ligase, the PROTAC is consumed in a single degradation event, which can appear as low efficiency.[8]
-
Poor Cell Permeability: PROTACs are large molecules, and poor entry into the cell is a common issue.[9]
-
Low E3 Ligase Expression: The E3 ligase recruited by your PROTAC may not be sufficiently expressed in your cell line of choice.
Troubleshooting Guide
If you are experiencing low degradation efficiency, follow this stepwise guide to identify the potential issue.
Step 1: Verify Compound Integrity and Experimental Setup
Before investigating complex biological reasons, ensure the fundamentals of your experiment are sound.
| Parameter | Troubleshooting Action | Expected Outcome |
| PROTAC Integrity | Confirm the chemical structure and purity (>95%) of your PROTAC stock using LC-MS and NMR. | The molecular weight and structure match the expected compound. |
| PROTAC Stability | Assess the stability of your PROTAC in your cell culture media over the course of your experiment using LC-MS. | Minimal degradation of the PROTAC is observed. |
| E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your cell line using Western Blot or qPCR. | The E3 ligase is expressed at a sufficient level. |
| Proteasome Activity | As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC. | Inhibition of degradation by the proteasome inhibitor confirms the degradation is proteasome-dependent. |
Step 2: Assess Covalent Target Engagement
For a covalent PROTAC, confirming that it is binding to its intended target(s) within the cell is a critical step.
| Assay | Purpose | Expected Outcome |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in a cellular context. Binding of the PROTAC stabilizes the target protein against thermal denaturation. | A shift in the melting temperature of the target protein upon treatment with the PROTAC. |
| Intact Protein Mass Spectrometry | To directly observe the covalent modification of the target protein or E3 ligase. | An increase in the mass of the target protein or E3 ligase corresponding to the mass of the PROTAC. |
| Competition Binding Assay | To assess if the PROTAC can compete with a known binder for the target protein or E3 ligase. | The PROTAC displaces the known binder in a concentration-dependent manner. |
Step 3: Evaluate Ternary Complex Formation
The formation of a stable and productive ternary complex is essential for ubiquitination.
| Assay | Purpose | Expected Outcome |
| Co-Immunoprecipitation (Co-IP) | To verify the formation of the ternary complex in cells. | Immunoprecipitation of the E3 ligase pulls down the target protein in a PROTAC-dependent manner, and vice-versa. |
| Proximity-Based Assays (e.g., NanoBRET™, TR-FRET) | To quantify the formation of the ternary complex in live cells or in vitro. | An increase in the BRET or FRET signal in the presence of the PROTAC. |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | To measure the binding kinetics and affinity of the ternary complex components in vitro. | Formation of a stable ternary complex with measurable on- and off-rates. |
Step 4: Investigate Ubiquitination
If a ternary complex is formed, the next step is to confirm that this leads to the ubiquitination of the target protein.
| Assay | Purpose | Expected Outcome |
| In-Cell Ubiquitination Assay | To detect the polyubiquitination of the target protein. | Immunoprecipitation of the target protein followed by Western Blotting for ubiquitin shows a high-molecular-weight smear or laddering pattern. |
| In Vitro Ubiquitination Assay | To confirm that the PROTAC can induce ubiquitination in a reconstituted system with purified E1, E2, E3, ubiquitin, and the target protein. | Ubiquitination of the target protein is observed in a PROTAC-dependent manner. |
Logical Troubleshooting Workflow
Here is a visual representation of a logical workflow to troubleshoot your low-efficiency PROTAC.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to assess whether the PROTAC is binding to its intended target protein in a cellular environment.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentrations of your this compound PROTAC or vehicle control for a specified time (e.g., 1-4 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western Blot.
-
Data Analysis: Plot the band intensity of the soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target engagement.
Protocol 2: In-Cell Ubiquitination Assay
This protocol is to determine if the target protein is being ubiquitinated in a PROTAC-dependent manner.
-
Cell Treatment: Treat cells with your PROTAC at the optimal concentration for a time course (e.g., 0, 15, 30, 60, 120 minutes). It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) for at least 4 hours prior to lysis to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western Blot. Probe the blot with an anti-ubiquitin antibody.
-
Interpretation: The appearance of a high-molecular-weight smear or a ladder of bands in the PROTAC-treated lanes indicates polyubiquitination of the target protein.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for a dual covalent PROTAC utilizing a this compound linker.
References
- 1. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 | Semantic Scholar [semanticscholar.org]
- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 5. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How important is reversible binding for efficient degradation using PROTACs? - ILANIT 2020 [program.eventact.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing linker length of Bis-acrylate-PEG PROTACs for efficacy
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the linker length of Bis-acrylate-PEG PROTACs to maximize therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with three components: a ligand for the target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker connecting them.[1] The linker's main job is to position the target protein and the E3 ligase correctly to facilitate the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1]
The linker's length is a crucial factor for efficacy.[1][2]
-
Too short: A short linker can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously to form a stable and productive ternary complex.[1][3]
-
Too long: An overly long linker may not bring the two proteins close enough for efficient ubiquitination, leading to an unstable or non-productive ternary complex.[1][3]
Therefore, optimizing the linker length is a critical step to ensure the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2]
Q2: How does the linker's chemical composition, such as using PEG, affect PROTAC performance?
Beyond length, the linker's composition significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability.[1] Polyethylene glycol (PEG) is often used because it is hydrophilic and can improve the PROTAC's solubility and bioavailability.[4] In contrast, more hydrophobic linkers like alkyl chains can enhance cell permeability.[4] The chemical nature of the linker also influences the stability of the ternary complex and the overall degradation efficiency.[1]
Q3: What is the "hook effect" and how does linker optimization help manage it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[1] This occurs because the excess PROTAC molecules are more likely to form separate binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex needed for degradation.[1] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can help mitigate it by promoting positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your PROTAC linker optimization experiments.
Problem: My PROTAC shows good binary binding to the target and E3 ligase, but I don't see significant target degradation.
This is a common challenge and often points to a problem with ternary complex formation.
| Possible Cause | Recommended Solution |
| Suboptimal Linker Length | The linker may be too short or too long, preventing a productive ternary complex. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, etc.) to empirically determine the optimal length for your specific target-ligase pair. |
| Poor Cellular Permeability | The PROTAC may not be reaching its target inside the cell. This is common for PROTACs due to their high molecular weight.[5] Modify the linker to balance hydrophilicity and hydrophobicity to improve permeability.[4] |
| Unfavorable Ternary Complex Conformation | Even if the complex forms, the orientation of the target and E3 ligase may not be suitable for ubiquitination. Altering the linker's attachment points on the warhead or E3 ligase ligand can change the conformation.[6] |
Problem: I am observing a significant "hook effect" at higher concentrations.
This indicates that binary complexes are forming preferentially over the productive ternary complex.
| Possible Cause | Recommended Solution |
| Low Cooperativity | The PROTAC is not effectively stabilizing the ternary complex. A well-designed linker can promote positive cooperativity.[1] Experiment with different linker lengths and compositions to find a structure that better stabilizes the protein-protein interactions within the ternary complex. |
| High PROTAC Concentration | The concentration range used in the experiment is too high. Perform a dose-response curve over a wider range of concentrations to identify the optimal window of efficacy before the hook effect dominates. |
Quantitative Data: Linker Length vs. Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1][2] The tables below summarize data from various studies, illustrating how PEG linker length can impact key degradation metrics like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[7]
-
Dₘₐₓ: The maximum percentage of target protein degradation achievable. A higher value indicates greater efficacy.[7]
Table 1: Example Data for BRD4 Degradation (CRBN-based PROTACs)
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound 1 | PEG2 | >1000 | <20 |
| Compound 2 | PEG3 | 150 | ~75 |
| Compound 3 | PEG4 | 25 | >95 |
| Compound 4 | PEG5 | 30 | >95 |
| Compound 5 | PEG6 | 80 | ~90 |
Note: This table is a representative compilation from literature trends. Actual values are highly context-dependent.[2][7]
Experimental Protocols & Workflows
Accurate assessment of PROTAC efficacy requires robust experimental assays.
Diagram: PROTAC Mechanism of Action
Caption: PROTACs form a ternary complex to ubiquitinate and degrade target proteins.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[1]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[2]
Diagram: Linker Optimization Workflow
Caption: A systematic workflow for optimizing PROTAC linker length.
Diagram: The "Hook Effect"
Caption: High PROTAC levels lead to non-productive binary complexes, reducing efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Hydrogel Properties with Bis-acrylate-PEG5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-acrylate-PEG5 as a crosslinker in hydrogel formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in hydrogel formation?
A1: this compound is a crosslinking agent used in the synthesis of poly(ethylene glycol) (PEG)-based hydrogels. The "Bis-acrylate" refers to the two acrylate (B77674) functional groups at either end of the molecule, which can participate in polymerization reactions. "PEG5" indicates that the core of the molecule is a short chain of five repeating ethylene (B1197577) glycol units. Its primary role is to form covalent bonds between polymer chains, creating the three-dimensional network structure characteristic of a hydrogel. The short PEG chain makes it a relatively rigid crosslinker compared to higher molecular weight PEG diacrylates.
Q2: How does the concentration of this compound affect the properties of my hydrogel?
A2: The concentration of this compound is a critical parameter that allows you to tune the physical properties of your hydrogel:
-
Increased Concentration: Leads to a higher crosslinking density. This results in a stiffer, more robust hydrogel with a lower swelling ratio and a slower degradation rate.[1] The mesh size of the polymer network will also decrease.
-
Decreased Concentration: Results in a lower crosslinking density, yielding a softer, more flexible hydrogel with a higher swelling ratio and a faster degradation rate.
Q3: What is the primary mechanism of degradation for hydrogels crosslinked with this compound?
A3: The primary in vivo degradation mechanism for PEG-diacrylate (PEGDA) hydrogels, like those made with this compound, is the hydrolysis of the acrylate ester linkages at the ends of the crosslinker.[2][3] This process is relatively slow. In certain biological environments, oxidative degradation of the PEG backbone by reactive oxygen species (ROS) can also contribute to the breakdown of the hydrogel network.[4]
Q4: Can I control the degradation rate of my this compound hydrogel?
A4: Yes, the degradation rate can be controlled in several ways:
-
Crosslinker Concentration: As mentioned, a higher concentration of this compound will slow down degradation.
-
pH of the Environment: Hydrolysis of the ester bonds is faster in more acidic or alkaline conditions compared to a neutral pH.[3]
-
Inclusion of Co-monomers: Incorporating other diacrylate-based co-monomers can significantly accelerate the degradation rates of the hydrogel.[5]
Troubleshooting Guides
Problem 1: My hydrogel is too soft and swells excessively.
| Possible Cause | Suggested Solution |
| Insufficient Crosslinker Concentration | Increase the molar ratio of this compound in your precursor solution. This will increase the crosslink density, leading to a stiffer gel with reduced swelling.[6] |
| Incomplete Polymerization | Ensure your photoinitiator concentration is adequate and that the UV light source is of the correct wavelength and intensity. Increase the UV exposure time to ensure complete reaction of the acrylate groups. |
| Inaccurate Reagent Measurement | Double-check all calculations and measurements for the precursor solution components. Small errors in the amount of crosslinker can have a significant impact on the final properties. |
Problem 2: My hydrogel is too brittle and doesn't swell enough.
| Possible Cause | Suggested Solution |
| Excessive Crosslinker Concentration | Decrease the molar ratio of this compound. This will lower the crosslink density, resulting in a more flexible hydrogel with a higher swelling capacity.[6][7] |
| High Overall Polymer Concentration | Consider reducing the total polymer concentration in your precursor solution while maintaining the desired crosslinker-to-monomer ratio. |
| Choice of Co-monomer | If you are using co-monomers, their hydrophobicity and chain length can influence swelling. Consider using more hydrophilic co-monomers. |
Problem 3: My hydrogel is degrading too quickly (or too slowly).
| Possible Cause | Suggested Solution |
| Degrading Too Quickly | Increase the concentration of this compound to create a more densely crosslinked and hydrolytically resistant network. Ensure the degradation buffer is at a physiological pH (around 7.4), as more acidic or basic conditions can accelerate hydrolysis.[3] |
| Degrading Too Slowly | Decrease the concentration of this compound. You can also introduce co-monomers with more labile bonds or incorporate enzymatically degradable peptide sequences into the hydrogel backbone if your application allows.[5] For in vitro studies, accelerated degradation can be achieved by adjusting the pH of the incubation solution.[2] |
Problem 4: I am observing poor cell viability after encapsulation.
| Possible Cause | Suggested Solution |
| Toxicity from Unreacted Components | Ensure that the polymerization reaction goes to completion. After gelation, wash the hydrogels extensively in sterile PBS or cell culture medium to remove any unreacted monomers, crosslinkers, or photoinitiator fragments.[8] |
| High Crosslink Density | A very dense hydrogel network can restrict nutrient and oxygen diffusion to encapsulated cells and prevent cell spreading. Try reducing the concentration of this compound. |
| UV Light Exposure | High intensity or prolonged exposure to UV light can be damaging to cells. Optimize the UV exposure time and intensity to the minimum required for complete gelation. |
Data Presentation
Table 1: Effect of PEG-Diacrylate (PEGDA) Molecular Weight and Concentration on Hydrogel Swelling Ratio
| PEGDA Molecular Weight (Da) | Initial PEGDA Concentration (w/v) | Final Swelling Ratio |
| 508 | 10% | ~2.2 |
| 3400 | 10% | ~10.0 |
| 6000 | 10% | ~15.0 |
| 10000 | 10% | ~31.5 |
| 3400 | 20% | ~6.0 |
| 3400 | 40% | ~3.5 |
Data compiled from studies on PEG-diacrylate hydrogels, which are structurally analogous to this compound hydrogels. The swelling ratio is dependent on the specific experimental conditions.[6][7]
Table 2: Effect of PEG-Diacrylate (PEGDA) Molecular Weight and Concentration on Hydrogel Compressive Modulus
| PEGDA Molecular Weight (Da) | Initial PEGDA Concentration (w/v) | Compressive Modulus (kPa) |
| 508 | 10% | ~2460 |
| 3400 | 10% | ~100 |
| 6000 | 10% | ~50 |
| 10000 | 10% | ~10 |
| 3400 (3.5% w/v) | - | 5.1 |
| 3400/400 Blend (20/80 ratio) | 25-30% | ~1000 |
Data compiled from various studies on PEG-diacrylate hydrogels.[6][7][9][10] The compressive modulus is highly dependent on the measurement technique and conditions.
Experimental Protocols
Protocol 1: Synthesis of a this compound Hydrogel via Photopolymerization
-
Prepare Precursor Solution:
-
Dissolve the desired amount of your main polymer (e.g., PEG-monoacrylate) in a suitable buffer (e.g., sterile PBS).
-
Add the calculated amount of this compound crosslinker to the solution.
-
Add a photoinitiator (e.g., LAP, Irgacure 2959) at a concentration of 0.05-0.5% (w/v).
-
Gently mix the solution until all components are fully dissolved. If encapsulating cells, they should be added at this stage.
-
-
Hydrogel Casting:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., a PDMS mold, between two glass plates with a spacer).
-
-
UV Curing:
-
Expose the precursor solution to UV light (typically 365 nm) for a predetermined time (e.g., 1-10 minutes) and intensity. The optimal time and intensity should be determined empirically.
-
-
Hydrogel Washing:
-
Carefully remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel extensively in a large volume of sterile PBS or deionized water for at least 24 hours, with several changes of the washing solution, to remove any unreacted components.[8]
-
Protocol 2: Characterization of Hydrogel Swelling Ratio
-
Initial Measurement:
-
After washing, blot the hydrogel to remove excess surface water and record its initial swollen weight (Ws).
-
Freeze-dry the hydrogel until a constant weight is achieved and record its dry weight (Wd).
-
-
Equilibrium Swelling:
-
Immerse the pre-weighed, freeze-dried hydrogel in a buffer solution (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, blot away excess surface water, and record its weight.
-
Continue until the weight of the hydrogel no longer changes, indicating that equilibrium swelling has been reached.
-
-
Calculation:
-
The swelling ratio (Q) is calculated using the formula: Q = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel at a given time point and Wd is the dry weight.
-
Protocol 3: Characterization of Hydrogel Degradation
-
Sample Preparation:
-
Prepare several identical hydrogel samples and determine the initial dry weight (Wd, initial) for a subset of them.
-
-
Degradation Study:
-
Immerse the hydrogels in a degradation buffer (e.g., PBS at 37°C).
-
At predetermined time points, remove a subset of the hydrogels from the buffer.
-
Rinse the samples with deionized water to remove any salts.
-
-
Mass Loss Measurement:
-
Freeze-dry the collected hydrogels to a constant weight and record their final dry weight (Wd, final).
-
-
Calculation:
-
The percentage of mass loss is calculated as: Mass Loss (%) = [(Wd, initial - Wd, final) / Wd, initial] x 100.
-
Visualizations
Caption: Workflow for hydrogel synthesis via photopolymerization.
Caption: Workflow for characterization of swelling and degradation.
Caption: Relationship between formulation and hydrogel properties.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation profiles of poly(ethylene glycol)diacrylate (PEGDA)-based hydrogel nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating Functionalized Poly(ethylene glycol) Diacrylate Hydrogel Mechanical Properties through Competitive Crosslinking Mechanics for Soft Tissue Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity issues in Bis-acrylate-PEG5 hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Bis-acrylate-PEG5 hydrogels.
Troubleshooting Guide
My cells are dying after encapsulation or exposure to the this compound hydrogel. What are the potential causes and how can I fix it?
Several factors can contribute to cytotoxicity in this compound hydrogel systems. The primary culprits are often unreacted components, the photoinitiation process, and leachables from the hydrogel network. Below is a step-by-step guide to troubleshoot and mitigate these issues.
Potential Cause #1: Unreacted Acrylate (B77674) Monomers
Unreacted acrylate groups are a known source of cytotoxicity. Incomplete polymerization can leave residual monomers that can damage cells.[1][2]
-
Solution:
-
Optimize Polymerization: Ensure complete crosslinking by optimizing UV exposure time and intensity. However, be aware that excessive UV exposure can also be detrimental.[3]
-
Thorough Washing: Implement a rigorous washing protocol after polymerization to remove unreacted monomers. An isopropanol (B130326) (IPA) wash has been shown to be effective in reducing cytotoxicity.[4]
-
Potential Cause #2: Photoinitiator Toxicity
Photoinitiators are essential for polymerization but can be cytotoxic, especially at high concentrations.[5][6][7] The type and concentration of the photoinitiator play a critical role in the biocompatibility of the hydrogel.
-
Solution:
-
Select a Biocompatible Photoinitiator: If possible, use a photoinitiator known for better cytocompatibility, such as Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), which can be a superior alternative to more traditional photoinitiators like Irgacure 2959.[7]
-
Titrate Photoinitiator Concentration: Use the lowest possible concentration of the photoinitiator that still achieves complete and efficient gelation.[5][7] Studies have shown that cell viability decreases with increasing photoinitiator concentration.[5][7]
-
Consider Antioxidants: The addition of antioxidants, such as ascorbic acid, can help scavenge free radicals generated during photopolymerization and reduce photoinitiator-induced toxicity.[5] However, this may increase gelation time.[5]
-
Potential Cause #3: Leachables and Degradation Products
Components that are not covalently bound to the hydrogel network can leach out into the cell culture medium and cause cytotoxicity.[1] Additionally, hydrogel degradation products can also be a source of toxicity.[8][9]
-
Solution:
-
Pre-leaching/Soaking: Before introducing cells, soak the hydrogel in sterile culture medium or phosphate-buffered saline (PBS) for an extended period (e.g., 24-72 hours), with several changes of the soaking solution. This will help to remove any unbound molecules.
-
Characterize Degradation: Understand the degradation profile of your specific this compound hydrogel formulation. The rate of degradation can be tuned by altering the hydrogel chemistry.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of cytotoxicity in this compound hydrogels?
A1: The most common sources of cytotoxicity are:
-
Unreacted Acrylate Monomers: Incomplete polymerization leaves residual acrylate groups that are toxic to cells.[1][10]
-
Photoinitiators: The type and concentration of the photoinitiator used for crosslinking can significantly impact cell viability.[3][5][6][7]
-
Free Radicals: Free radicals generated during the photopolymerization process can cause cell death.[5]
-
Leachables: Un-crosslinked polymers or other additives can leach out of the hydrogel and be toxic to cells.[11]
Q2: How can I assess the cytotoxicity of my hydrogels?
A2: Standard in vitro cytotoxicity assays are used to evaluate the biocompatibility of hydrogels. These include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
-
Live/Dead Staining: This fluorescence-based assay uses dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability.
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[14]
These tests are often performed in accordance with ISO 10993-5 standards.[12][15][16]
Q3: Which cell lines are typically used for testing hydrogel cytotoxicity?
A3: Fibroblast cell lines are commonly used due to their sensitivity and adherence to standardized testing protocols. Frequently used cell lines include:
-
L929 (mouse fibroblasts): Recommended by the International Organization for Standardization (ISO) standard 10993-5.[12][17][18]
-
NIH/3T3 (mouse embryonic fibroblasts): Another widely used fibroblast cell line for cytotoxicity testing.[19]
Q4: Can the molecular weight of PEG in the this compound hydrogel affect cytotoxicity?
A4: While the acrylate groups are the primary source of monomer-related toxicity, the length of the PEG chain can influence properties like crosslinking density and degradation. For dimethacrylates, those with longer oxyethylene chains (e.g., 23 units) have been shown to have lower cytotoxicity compared to those with shorter chains (14 or fewer units).[10]
Q5: Are there alternatives to acrylate-based chemistry for forming PEG hydrogels that are less cytotoxic?
A5: Yes, other crosslinking chemistries can be employed to form PEG hydrogels with potentially improved cytocompatibility. For example, thiol-ene and Michael-addition reactions are alternative methods for hydrogel formation that can proceed under milder conditions and may avoid the use of potentially cytotoxic photoinitiators. Methylsulfonyl-thiol reactions are another emerging cytocompatible crosslinking chemistry.[14]
Data Presentation
Table 1: Effect of Photoinitiator (Irgacure 2959) Concentration on Cell Survival
| Photoinitiator Concentration (% w/v) | Relative Cell Survival (%) |
| ≤ 0.015 | ~100 |
| 0.02 | ~80 |
| 0.04 | ~60 |
| 0.08 | ~40 |
| 0.16 | ~25 |
Data derived from studies on human aortic smooth muscle cells exposed to Irgacure 2959.[5] Cell survival decreases significantly with increasing photoinitiator concentration.
Table 2: Comparison of Cytotoxicity Testing Methods
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of MTT tetrazolium salt to formazan (B1609692) by metabolically active cells. | Cell viability and proliferation. | Quantitative, high-throughput. | Can be affected by reducing agents in the material. |
| Live/Dead Staining | Differential staining of live and dead cells based on membrane integrity. | Cell viability. | Provides direct visualization of live and dead cells. | May require fluorescence microscopy. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells. | Cell membrane integrity (cytotoxicity). | Quantitative, sensitive to early cytotoxic events. | LDH in serum can interfere with the assay. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Evaluation using an Extract Test (based on ISO 10993-5)
This protocol describes a common method to assess the cytotoxicity of leachable substances from a hydrogel.
-
Hydrogel Preparation and Sterilization:
-
Prepare this compound hydrogels according to your standard protocol.
-
Sterilize the hydrogels, for example, by UV irradiation or by preparing them under aseptic conditions.
-
-
Preparation of Hydrogel Extract:
-
Place the sterilized hydrogel in a sterile container with complete cell culture medium at a specific surface area to volume ratio (e.g., as defined in ISO 10993-12).
-
Incubate the hydrogel in the medium for a defined period (e.g., 24-72 hours) at 37°C to allow for the extraction of any leachable substances.[12]
-
As a negative control, incubate medium without a hydrogel under the same conditions. A positive control (e.g., a material with known cytotoxicity) should also be included.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 or NIH/3T3) into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).[12]
-
Incubate the cells for 24 hours to allow for attachment.
-
-
Exposure to Extract:
-
After 24 hours, remove the culture medium from the cells and replace it with the prepared hydrogel extract. It is common to test a series of dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).[12]
-
Incubate the cells with the extracts for a specified duration (e.g., 24 or 48 hours).
-
-
Assessment of Cytotoxicity:
-
Following incubation, assess cell viability using a quantitative method such as the MTT assay or LDH assay.
-
For the MTT assay, add the MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.
-
Cell viability is typically expressed as a percentage relative to the negative control. A reduction in viability below 70% is often considered a cytotoxic effect according to ISO 10993-5.[12][15]
-
Visualizations
Caption: Key contributors to cytotoxicity in photopolymerized hydrogels.
Caption: A workflow for troubleshooting cytotoxicity in hydrogel experiments.
References
- 1. Investigation of flexural strength and cytotoxicity of acrylic resin copolymers by using different polymerization methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class I Biocompatible DLP-Printed Acrylate Impairs Adhesion and Proliferation of Human Mesenchymal Stromal Cells in Indirect Cytotoxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing the Cytotoxicity of Polyethylene Glycol Diacrylate Microfludic Devices Using an Isopropyl Alcohol Washing Method [ucur.org]
- 5. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels’ Synthesis on Their Physicochemical Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Frontiers | Cytotoxicity analysis of hydrogels based on chitosan incorporated with variable amounts of silver nanoparticles [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. nhiso.com [nhiso.com]
- 17. Quantitatively measuring the cytotoxicity of viscous hydrogels with direct cell sampling in a micro scale format “MicroDrop” and its comparison to CCK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The three-dimensional culture of L929 and C2C12 cells based on SPI-SA interpenetrating network hydrogel scaffold with excellent mechanical properties [frontiersin.org]
- 19. researchgate.net [researchgate.net]
challenges in the purification of Bis-acrylate-PEG5 products
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Bis-acrylate-PEG5 products. Researchers, scientists, and drug development professionals can use this resource to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound reaction mixture?
A1: Typical impurities include unreacted pentaethylene glycol (PEG5), mono-acrylated PEG5, excess acrylation reagent (e.g., acryloyl chloride) and its hydrolyzed byproducts, and residual base (e.g., triethylamine). The presence and proportion of these impurities depend heavily on the reaction conditions.
Q2: Which chromatographic technique is best for purifying this compound?
A2: A multi-step purification strategy is often necessary to achieve high purity (>95%).[1]
-
Column Chromatography (Normal Phase): This is an excellent primary purification method to remove the bulk of unreacted starting materials and major byproducts.[1] A silica (B1680970) gel stationary phase is commonly used.
-
Preparative Reverse-Phase HPLC (RP-HPLC): This technique is ideal as a final polishing step to separate the desired bis-acrylated product from any remaining mono-acrylated species and other closely related impurities, achieving very high purity.[1]
Q3: How can I monitor the purity of my fractions during purification?
A3: Purity is typically monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to analyze fractions collected from column chromatography.
-
Analytical HPLC: Provides high-resolution separation to assess the purity of collected fractions and the final product.
-
Mass Spectrometry (MS): Confirms the identity of the product by verifying its molecular weight.
Q4: My this compound product appears to be degrading. What are the best storage conditions?
A4: Bis-acrylate moieties are susceptible to polymerization and hydrolysis. For optimal stability, store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Column Chromatography (Normal Phase)
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of Bis- and Mono-acrylate Species | Inappropriate solvent system polarity. | Optimize the mobile phase. Start with a low-polarity eluent (e.g., ethyl acetate/hexanes) and gradually increase the polarity. A shallower gradient may improve resolution. |
| Column overload. | Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. | |
| Product Elutes with the Solvent Front | Mobile phase is too polar. | Decrease the initial polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexanes). |
| Product Does Not Elute from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. In some cases, a small percentage of a more polar solvent like methanol (B129727) may be required in the ethyl acetate. |
Preparative HPLC (Reverse Phase)
| Problem | Possible Cause | Recommended Solution |
| Broad or Tailing Peaks | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase additive. | Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase to improve peak shape.[2] | |
| Slow mass transfer. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.[2] | |
| Poor Resolution Between Peaks | Suboptimal gradient. | Decrease the gradient slope (i.e., make the gradient longer and more shallow) to enhance separation.[2] |
| Incorrect stationary phase. | For PEG compounds, C8 or C4 columns can sometimes provide better separation and different selectivity than the more common C18 columns.[2] | |
| High Backpressure | Clogged column frit. | Filter the sample through a 0.22 µm syringe filter before injection.[2] If the problem persists, back-flush the column according to the manufacturer's instructions. |
| No Elution of Product | Product is too hydrophobic and irreversibly bound. | Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[2] A stronger organic solvent like isopropanol (B130326) may be necessary. |
Experimental Protocols
Protocol 1: Purification by Normal Phase Column Chromatography
This protocol is a general guideline based on established methods for purifying PEG derivatives.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or channels.
-
-
Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might run from 20% to 80% ethyl acetate.
-
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Final Purification by Preparative RP-HPLC
This protocol outlines a final polishing step for achieving high purity.[1]
-
System Preparation:
-
Column: Use a C18 or C8 semi-preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
Sample Preparation:
-
Dissolve the partially purified product from column chromatography in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.[2]
-
-
Chromatography & Collection:
-
Inject the sample onto the column.
-
Elute with a linear gradient, increasing the concentration of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.
-
Monitor the elution profile using a UV detector (e.g., at 214 nm).
-
Collect the peak corresponding to the this compound product.
-
-
Product Recovery:
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final pure product as a solid.
-
Visualized Workflows
References
how to avoid side reactions in Bis-acrylate-PEG5 conjugation
Welcome to the technical support center for Bis-acrylate-PEG5 conjugation. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their conjugation experiments, with a focus on avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound conjugation?
A1: The primary reaction is a Michael addition (or conjugate addition). In this reaction, a nucleophile, typically a deprotonated thiol group (thiolate) from a cysteine residue on a protein, attacks one of the carbon atoms of the C=C double bond in the acrylate (B77674) group. This forms a stable thioether bond. Since the reagent is "bis-acrylate," it has two such reactive groups, allowing it to act as a crosslinker or a bridging agent.
Q2: My protein has no free cysteines. Can I still use this compound?
A2: this compound is highly specific for thiol groups. If your protein contains disulfide bonds, you can use a reducing agent to generate free thiols for conjugation.[1] If your protein has no cysteines at all, this reagent is not suitable. While acrylates can react with other nucleophiles like amines under certain conditions (e.g., very high pH), this is generally a slow side reaction and not an efficient primary conjugation strategy.[2]
Q3: What is the optimal pH for thiol-acrylate conjugation?
A3: The optimal pH is a balance between maximizing the reaction rate and minimizing side reactions. The thiol-Michael addition is most efficient at a slightly basic pH (typically 7.5-8.5). In this range, a sufficient portion of the thiol groups (-SH) are deprotonated to the more nucleophilic thiolate form (-S⁻). However, pH values above 8.5 significantly increase the rate of acrylate ester hydrolysis, a major side reaction.[3][4]
Q4: How can I prevent my protein from aggregating during the conjugation process?
A4: Aggregation can be caused by several factors, including intermolecular crosslinking by the bis-functional PEG, protein instability after disulfide bond reduction, or suboptimal buffer conditions. To prevent aggregation, you can:
-
Optimize the molar ratio of this compound to your protein to favor intramolecular conjugation or limit the extent of crosslinking.
-
Work at lower protein concentrations.[1]
-
Perform the reaction at a lower temperature (e.g., 4°C).
-
Add stabilizing excipients, such as arginine or glycerol, to the reaction buffer.
Q5: How do I remove the reducing agent before adding the this compound?
A5: If you are using a thiol-based reducing agent like DTT or β-mercaptoethanol, it is crucial to remove it before adding the acrylate reagent, as its thiol group will compete in the reaction. Removal can be accomplished by dialysis or using a desalting column. A better alternative is to use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not react with the acrylate and often does not need to be removed.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound conjugation.
| Problem | Possible Causes | Solutions |
| Low or No Conjugation Efficiency | 1. Ineffective Disulfide Reduction: The reducing agent was insufficient or inactive. | 1. - Use a fresh solution of a strong, non-thiol reducing agent like TCEP.[5][6] - Increase the molar excess of the reducing agent (typically 5-50 fold excess over disulfide bonds). - Ensure the reduction buffer pH is optimal for the chosen agent (TCEP is active over a wide pH range).[5] |
| 2. Re-oxidation of Thiols: Free thiols re-formed disulfide bonds before reacting with the PEG. | 2. - Add the this compound reagent immediately after the reduction step. - Degas all buffers with nitrogen or argon to remove dissolved oxygen. | |
| 3. Suboptimal Reaction pH: The pH is too low, resulting in protonated, non-nucleophilic thiols. | 3. - Increase the reaction pH to the 7.5-8.5 range.[7] Monitor the pH throughout the reaction. Use a robust buffer system. | |
| 4. Hydrolysis of Acrylate: The this compound reagent has degraded due to moisture or high pH. | 4. - Use a fresh aliquot of the reagent. Store it desiccated and at the recommended temperature. - Prepare the reagent solution immediately before use. Avoid keeping it in aqueous buffer for extended periods, especially at pH > 8.0.[3][4] | |
| Protein Aggregation / Precipitation | 1. Intermolecular Crosslinking: The bis-functional PEG reagent is linking multiple protein molecules together. | 1. - Decrease the protein concentration in the reaction mixture.[1] - Adjust the molar ratio of PEG to protein. A higher molar excess of PEG can sometimes favor the formation of mono-PEGylated species at two different sites rather than crosslinking two molecules. |
| 2. Protein Instability: The reduction of structural disulfide bonds has compromised the protein's tertiary structure. | 2. - Perform the reduction and conjugation steps at a lower temperature (4°C). - Add stabilizing excipients (e.g., arginine, glycerol) to the buffer. - Minimize the time the protein remains in a reduced state before PEGylation. | |
| High Polydispersity / Multiple Products | 1. Reaction with Other Nucleophiles: The acrylate group is reacting with other sites, such as lysine (B10760008) amines. | 1. - Lower the reaction pH to below 8.5. Amine reactivity is significantly slower than thiol reactivity at this pH.[2] |
| 2. Incomplete Reaction: The reaction was stopped before all sites could react. | 2. - Increase the reaction time or the molar excess of the this compound reagent. Monitor the reaction's progress using techniques like HPLC or SDS-PAGE. | |
| 3. Acrylate Polymerization: Chain-growth polymerization of the acrylate groups is occurring. | 3. - Ensure the absence of free-radical initiators. While less common in these conditions than Michael addition, it is a potential side reaction for acrylates.[8] |
Recommended Reaction Parameters
The optimal conditions should be determined empirically for each specific protein. The following table provides a general starting point.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations can reduce the risk of intermolecular crosslinking.[1] |
| Reducing Agent | TCEP (10-50 fold molar excess) | TCEP is a strong, non-thiol-based reducing agent that does not compete in the subsequent Michael addition reaction.[5][6] |
| This compound Molar Excess | 5 - 20 fold over protein thiols | This should be optimized to control the degree of PEGylation and minimize crosslinking. |
| Reaction pH | 7.5 - 8.5 | Balances efficient thiolate formation with minimizing acrylate hydrolysis.[3][4][7] |
| Reaction Temperature | 4 - 25 °C | Lower temperatures can enhance protein stability and reduce the rate of side reactions. |
| Reaction Time | 1 - 4 hours | The reaction should be monitored to determine the optimal time for completion. |
| Quenching Agent | N-acetylcysteine, L-cysteine | Add a small molecule thiol in molar excess to react with any remaining unreacted acrylate groups. |
Experimental Protocols
Protocol 1: Conjugation to a Protein via Disulfide Bond Reduction
This protocol provides a general workflow for PEGylating a protein by first reducing a native disulfide bond and then bridging the resulting two thiols with this compound.
1. Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate (B84403) Buffered Saline, PBS).
-
Reducing agent: TCEP solution (e.g., 100 mM in water).
-
This compound.
-
Reaction Buffer: 100 mM phosphate buffer with 2 mM EDTA, pH 7.8.
-
Quenching Solution: 1 M N-acetylcysteine in water.
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).
2. Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL.
-
Disulfide Reduction: Add TCEP solution to the protein solution to achieve a 20-fold molar excess over the protein's disulfide bonds. Incubate at room temperature for 1 hour.
-
PEGylation Reaction:
-
Immediately before use, dissolve the this compound in the Reaction Buffer.
-
Add the this compound solution to the reduced protein mixture to achieve a 10-fold molar excess over the protein.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Solution to a final concentration of 20 mM to react with and cap any unreacted acrylate groups. Let it react for 15 minutes.
-
Purification: Purify the PEGylated protein from excess PEG reagent and quenching agent using an appropriate chromatography method (e.g., SEC).
-
Analysis: Analyze the purified conjugate using SDS-PAGE to observe the molecular weight shift and HPLC to assess purity. Mass spectrometry can be used to confirm the identity and mass of the final product.[9][10]
Visual Guides
Reaction and Troubleshooting Workflows
The following diagrams illustrate the chemical pathways and logical steps for troubleshooting your experiment.
Caption: Desired Michael addition pathway versus common side reactions.
Caption: Standard experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for common conjugation issues.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins | MDPI [mdpi.com]
- 2. interchim.fr [interchim.fr]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Alternative antibody Fab' fragment PEGylation strategies: combination of strong reducing agents, disruption of the interchain disulphide bond and disulphide engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction Curing of Thiol-acrylate and Thiolene Composite Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. creativepegworks.com [creativepegworks.com]
Technical Support Center: Refining Bis-acrylate-PEG5 Network Crosslinking Density
Welcome to the technical support center for Bis-acrylate-PEG5 networks. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to precisely control and refine hydrogel crosslinking density.
Frequently Asked Questions (FAQs)
Q1: What is crosslinking density and why is it critical for my application?
A1: Crosslinking density refers to the number of covalent or physical connections between polymer chains within a hydrogel network. It is a critical parameter as it directly governs the hydrogel's mechanical properties (like stiffness and elasticity), swelling behavior, mesh size (the space between polymer chains), and degradation rate.[1][2] For drug delivery, it controls the diffusion and release rate of encapsulated molecules.[3] In tissue engineering, it influences cell viability, adhesion, and migration by dictating the scaffold's mechanical environment and nutrient transport.[4][5]
Q2: What are the primary factors I can manipulate to control the crosslinking density of this compound hydrogels?
A2: You can refine the crosslinking density by adjusting several key parameters during the photopolymerization process:
-
PEG Molecular Weight (MW): Lower MW PEG-diacrylate (PEGDA) precursors result in more densely crosslinked systems.[6]
-
PEG Concentration: Increasing the concentration of the PEGDA prepolymer leads to a higher crosslinking density and increased mechanical strength.[7][8]
-
Photoinitiator Concentration: A higher concentration of the photoinitiator generates more free radicals, leading to a higher degree of crosslinking.[9]
-
UV Exposure Time and Intensity: Longer exposure to UV light or higher intensity increases the conversion of acrylate (B77674) groups, resulting in a denser network.[10][11]
Q3: How can I measure or characterize the crosslinking density of my hydrogels?
A3: Crosslinking density is typically characterized indirectly through several methods:
-
Swelling Studies: A lower equilibrium swelling ratio (the amount of water a hydrogel absorbs) indicates a higher crosslinking density.[12][13] This is because a denser network has less space to accommodate water molecules.[6]
-
Rheology: Rheological measurements can determine the storage modulus (G'), which is a measure of the hydrogel's stiffness. A higher storage modulus is directly proportional to a higher crosslinking density.[8][14]
-
Mechanical Testing: Tensile or compression tests can measure properties like Young's modulus and tensile strength, which increase with crosslinking density.[8][14]
-
Flory-Rehner Theory: This theoretical model uses swelling data to calculate network parameters like the average molecular weight between crosslinks (Mc), which is inversely related to crosslinking density.[6]
Q4: What is the relationship between the molecular weight of the this compound precursor and the final crosslinking density?
A4: There is an inverse relationship. Using a lower molecular weight PEGDA precursor (e.g., 250 Da vs. 700 Da) for the same weight concentration results in a higher concentration of reactive acrylate end groups per unit volume.[6] This leads to the formation of a more tightly crosslinked network with a smaller mesh size and lower swelling capacity.[6][7] Conversely, higher molecular weight PEGDAs create looser networks with larger mesh sizes.[7]
Q5: How does increasing the precursor concentration affect the hydrogel network?
A5: Increasing the concentration of this compound in the precursor solution leads to a more densely crosslinked hydrogel.[15] This results in significantly higher tensile strength and a higher storage modulus (G'), while simultaneously decreasing the equilibrium water content.[7][8] However, very high concentrations can also increase the viscosity of the precursor solution, which may hinder the mobility of monomer chains and affect the crosslinking process.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the fabrication and refinement of this compound hydrogels.
Problem: My hydrogel is too soft, mechanically weak, or dissolves after swelling.
-
Possible Cause: The crosslinking density is too low.
-
Solution:
-
Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more free radicals to initiate polymerization, increasing crosslink density and mechanical integrity.[9] Be aware that excessively high concentrations can negatively impact cell viability.[9]
-
Increase UV Exposure Time/Intensity: Ensure the hydrogel is exposed to UV light for a sufficient duration and at an adequate intensity to maximize the conversion of acrylate groups.[10][16] The C=C peak intensity in FT-IR spectra can be monitored to confirm the reaction's progression.[11]
-
Increase PEGDA Concentration: A higher weight percentage of the PEGDA monomer in the precursor solution will result in a denser network and higher mechanical strength.[8][15]
-
Use a Lower Molecular Weight PEGDA: Shorter PEG chains provide a higher density of reactive acrylate groups, leading to a more robustly crosslinked network.[6]
-
Problem: The hydrogel is not forming, or the gelation time is excessively long.
-
Possible Cause: Inefficient initiation of polymerization.
-
Solution:
-
Check the Photoinitiator: Ensure the photoinitiator is not expired and has been stored correctly. Use a photoinitiator that is soluble in your precursor solution and appropriate for your UV light source wavelength (e.g., Irgacure 2959 for long-wavelength UV).[17]
-
Verify UV Light Source: Confirm that your UV lamp is functioning correctly and emitting at the proper wavelength and intensity to activate your chosen photoinitiator.
-
Optimize Initiator Concentration: While too little initiator can prevent gelation, ensure you are using an effective concentration. For redox initiation systems, the molar ratios of the initiators are critical.[18]
-
Degas the Precursor Solution: Dissolved oxygen can inhibit free-radical polymerization. Degassing the solution before UV exposure can improve gelation kinetics.
-
Problem: The hydrogel is brittle and fractures easily.
-
Possible Cause: The crosslinking density is too high.
-
Solution:
-
Decrease Crosslinker Concentration: If using a separate crosslinking agent, reducing its concentration will lower the crosslinking density.[12] For PEGDA hydrogels, this means lowering the overall PEGDA concentration.[8]
-
Reduce UV Exposure Time/Intensity: Over-exposing the hydrogel can lead to an excessively dense network. Reduce the curing time to achieve the desired flexibility.[10]
-
Use a Higher Molecular Weight PEGDA: Longer polymer chains between crosslinks will increase the elasticity of the network and reduce brittleness.[7]
-
Decrease Photoinitiator Concentration: Lowering the initiator concentration will reduce the number of crosslinks formed.[9]
-
Problem: I am observing poor cell viability after encapsulation.
-
Possible Cause: Cytotoxicity from unreacted components or the polymerization process itself.
-
Solution:
-
Minimize Photoinitiator Concentration: Use the lowest possible concentration of photoinitiator that still achieves complete polymerization, as initiators and their byproducts can be cytotoxic.[9] Studies have shown that cell viability can be higher at lower initiator concentrations.[9]
-
Ensure Complete Polymerization: Unreacted acrylate groups are cytotoxic. Increase UV exposure time to ensure maximum conversion, but balance this with potential negative effects of prolonged UV on cells.
-
Purify Precursors: Ensure the this compound and other reagents are of high purity and free from cytotoxic contaminants.
-
Wash the Hydrogels: After polymerization, wash the hydrogels extensively in a sterile buffer solution (e.g., PBS) to leach out any unreacted monomers or initiator molecules before cell culture.
-
Data Presentation
The following tables summarize the impact of key experimental variables on the properties of Bis-acrylate-PEG (PEGDA) networks, which are directly related to crosslinking density.
Table 1: Effect of Photoinitiator (PI) Concentration on Mechanical Properties
| PI Concentration (wt%) | Maximum Tensile Stress | Effect on Crosslinking Density | Reference |
| 0.2% | Lower | Lower | [9] |
| 0.6% | Higher | Higher | [9] |
| Summary: Increasing the photoinitiator concentration increases the number of free radicals, leading to a higher crosslink density and improved mechanical strength.[9] |
Table 2: Influence of PEG Molecular Weight (MW) and Concentration on Hydrogel Properties
| PEGDA MW (Da) | PEGDA Conc. (wt%) | Swelling Ratio | Crosslinking Density | Tensile Strength | Reference |
| 4,000 | 20% | ~6x | Lower | ~0.2 MPa | [7] |
| 10,000 | 20% | ~8x | Lower | - | [7] |
| 20,000 | 20% | ~12x | Lower | - | [7] |
| 4,000 | 40% | Lower | Higher | ~13 MPa | [7] |
| Summary: Higher PEGDA molecular weight leads to a lower crosslinking density and higher swelling.[6][7] Increasing PEGDA concentration at a constant MW significantly increases crosslinking density and tensile strength while reducing swelling.[7][8] |
Table 3: Effect of UV Exposure Time on Network Properties
| UV Exposure Time | Swelling Ratio (Q) | Avg. MW between Crosslinks (Mc) | Network Density | Reference |
| Shorter | Higher | Higher | Lower | [10] |
| Longer | Lower | Lower (260 to 230 g/mol ) | Higher | [10] |
| Summary: Increasing the UV exposure time leads to a higher conversion of double bonds, resulting in a lower Mc value, a decreased swelling ratio, and a denser network.[10] |
Experimental Protocols
Protocol 1: General Fabrication of this compound Hydrogels via Photopolymerization
-
Precursor Solution Preparation:
-
Dissolve the this compound macromer in a suitable buffer (e.g., sterile Phosphate-Buffered Saline, PBS) to the desired final concentration (e.g., 10-30% w/v).[19]
-
Add a photoinitiator (e.g., Irgacure 2959, 0.05-0.5% w/v) to the solution.[20] Ensure it is completely dissolved. Gentle heating (e.g., to 80°C) and vortexing may be required, especially for higher concentrations of GelMA if included.[20]
-
If encapsulating cells, prepare the cell suspension separately and then gently mix it with the filtered, sterile precursor solution just before crosslinking.
-
-
Photocrosslinking:
-
Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides with a defined spacer).
-
Expose the solution to a UV light source (e.g., 365 nm) for a predetermined time (e.g., 1-10 minutes).[16][17] The exact time and intensity will need to be optimized for your specific formulation and desired crosslinking density.
-
-
Post-Fabrication Processing:
-
Carefully remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel extensively with sterile PBS or cell culture medium for several hours to remove any unreacted components.[9] This step is critical for biocompatibility.
-
Protocol 2: Characterization of Crosslinking Density via Swelling Studies
-
Initial Measurement: Record the initial weight of the freshly prepared hydrogel sample (W_initial).
-
Immersion: Place the hydrogel sample in a beaker containing a large volume of distilled water or PBS at a specific temperature (e.g., 37°C).[21]
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take 24 hours or more.[14] Periodically remove the sample, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (W_swollen). Equilibrium is reached when the weight no longer changes significantly between measurements.
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR or Q) using the formula:
-
Q = W_swollen / W_initial (or W_dry if the initial state is lyophilized)
-
A lower Q value indicates a higher crosslinking density.[12]
-
Protocol 3: Mechanical Testing using Rheometry
-
Sample Preparation: Prepare hydrogel discs of a defined diameter and thickness suitable for the rheometer's parallel plate geometry.
-
Instrument Setup: Use a rheometer equipped with a Peltier stage for temperature control.[15]
-
Measurement:
-
Place the hydrogel sample on the bottom plate and lower the top plate to make contact.
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (within the linear viscoelastic region, typically ~1%) to determine the storage modulus (G') and loss modulus (G'').
-
For most hydrogels, G' will be significantly higher than G'', indicating a solid-like elastic behavior.[2]
-
-
Analysis: The value of the storage modulus (G') is directly proportional to the crosslinking density of the hydrogel.[2][14] Compare G' values across different formulations to assess relative differences in crosslinking.
Visualizations
The following diagrams illustrate key workflows and relationships in refining this compound network properties.
Caption: Experimental workflow for hydrogel fabrication and characterization.
Caption: Factors influencing the final crosslinking density and hydrogel properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Rheological Properties of Cross-Linked Hyaluronan–Gelatin Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of PEG hydrogel crosslinking density on protein diffusion and encapsulated islet survival and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of PEGDA Molecular Weight and Concentration on the In Vitro Release of the Model Protein BSA–FITC from Photo Crosslinked Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Crosslinking Dynamics and Gelation Characteristics of Photo- and Thermally Polymerized Poly(Ethylene Glycol) Hydrogels | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogels with high mechanical strength cross-linked by a rosin-based crosslinking agent - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08024G [pubs.rsc.org]
- 14. A study on the material properties of novel PEGDA/gelatin hybrid hydrogels polymerized by electron beam irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, characterization and cytotoxicity of photo-crosslinked maleic chitosan-polyethylene glycol diacrylate hybrid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PEGDA hydrogels utilizing polycationic initiators | Poster Board #2857 - American Chemical Society [acs.digitellinc.com]
- 19. researchgate.net [researchgate.net]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Bis-acrylate-PEG5 in PROTAC Design: A Comparative Analysis of Linker Functionality
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of Bis-acrylate-PEG5 as a PROTAC linker, contextualizing its potential performance against other commonly employed linker classes. The inclusion of reactive acrylate (B77674) moieties designates PROTACs synthesized with this linker as covalent, offering distinct advantages and disadvantages compared to their non-covalent counterparts. This comparison is supported by representative experimental data from studies on similar linker types and detailed methodologies for key validation experiments.
The Role of the Linker in PROTAC-Mediated Degradation
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker's role extends beyond merely tethering the two ligands; it critically influences the formation and stability of the ternary complex, which is composed of the POI, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.
Diagram 1: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their chemical composition and flexibility. The most common types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures. This compound falls into the category of PEG linkers with the addition of reactive "warheads."
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used in PROTAC design due to their favorable physicochemical properties.
-
Advantages:
-
Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats significantly improves the aqueous solubility of PROTACs, which are often large and lipophilic molecules.
-
Favorable Pharmacokinetics: PEGylation can improve the pharmacokinetic profile of molecules, although this is highly dependent on the overall structure.
-
Modulable Length: The length of the PEG chain can be easily adjusted to optimize the distance between the POI and the E3 ligase for efficient ternary complex formation.
-
-
Disadvantages:
-
Flexibility: While beneficial for achieving a productive conformation, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
-
Alkyl Linkers
Alkyl chains are another common type of flexible linker.
-
Advantages:
-
Synthetic Accessibility: They are synthetically straightforward to incorporate into PROTAC designs.
-
-
Disadvantages:
-
Hydrophobicity: Alkyl chains can increase the lipophilicity of PROTACs, potentially leading to poor solubility and off-target effects.
-
Rigid Linkers
Rigid linkers, which may incorporate cyclic structures, offer a different approach to linker design.
-
Advantages:
-
Pre-organization: They can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.
-
Improved Selectivity: By restricting the conformational freedom, rigid linkers can enhance selectivity for the target protein.
-
-
Disadvantages:
-
Synthetic Complexity: The synthesis of rigid linkers can be more challenging.
-
The Unique Feature of this compound: Covalent Targeting
The defining characteristic of this compound is the presence of two acrylate groups. Acrylates are Michael acceptors and can form covalent bonds with nucleophilic residues, such as cysteine, on the surface of proteins. This transforms a PROTAC into a covalent, irreversible binder to either the POI or the E3 ligase, or potentially both if accessible cysteines are present.
Covalent vs. Non-Covalent PROTACs
-
Non-Covalent PROTACs: These operate in a catalytic manner, where a single PROTAC molecule can induce the degradation of multiple POI molecules.
-
Covalent PROTACs: By forming a permanent bond, a covalent PROTAC acts stoichiometrically, meaning one PROTAC molecule can typically only lead to the degradation of one POI molecule. However, this can offer several advantages:
-
Increased Potency and Duration of Action: The irreversible binding can lead to sustained target engagement and a more prolonged degradation effect.
-
Targeting Challenging Proteins: Covalent PROTACs can be effective against targets with shallow binding pockets where achieving high affinity with a reversible ligand is difficult.
-
Enhanced Selectivity: If the targeted cysteine residue is unique to the POI, covalent binding can significantly improve selectivity.
-
The decision to use a covalent linker like this compound depends on the specific target and the desired therapeutic outcome. For instance, in the case of Bruton's tyrosine kinase (BTK), both reversible and irreversible covalent PROTACs have been developed, with studies showing that covalent engagement can drive degradation and enhance selectivity.
Quantitative Data Comparison (Representative)
Table 1: Representative Degradation Efficiency of PROTACs with Different Linker Types
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG-based (non-covalent) | BRD4 | CRBN | ~25 | >90 | |
| Alkyl-based (non-covalent) | BTK | CRBN | 1-40 | >85 | |
| Rigid (non-covalent) | Not Specified | Not Specified | Varies | Varies | |
| Covalent (Acrylamide) | BTK | CRBN | ~2.2 | ~97 |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. This data is representative and compiled from different studies; direct comparison should be made with caution.
Experimental Protocols
To evaluate the performance of a PROTAC synthesized with this compound, a series of key experiments are required.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Diagram 2: Western Blot Workflow
Caption: A streamlined workflow for Western blot analysis of PROTAC efficacy.
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.
Diagram 3: Logic of Ternary Complex Formation Assays
Caption: The fundamental principle behind ternary complex formation assays.
Protocols:
-
Surface Plasmon Resonance (SPR): One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the other protein (POI) and the PROTAC is flowed over the chip. The binding events are measured in real-time. This can determine the kinetics (on- and off-rates) and affinity of the interactions.
-
Isothermal Titration Calorimetry (ITC): The heat released or absorbed during the binding of the PROTAC and POI to the E3 ligase is measured directly. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
NanoBRET™/FRET-based Assays: These are cell-based assays where the POI and E3 ligase are tagged with a bioluminescent donor (e.g., NanoLuc®) and a fluorescent acceptor (e.g., HaloTag®), respectively. Upon ternary complex formation, the donor and acceptor are brought into proximity, resulting in a measurable energy transfer.
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.
Protocols:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It provides a good initial screen for membrane permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by considering both passive diffusion and active transport mechanisms.
Conclusion
This compound represents a PROTAC linker with a unique combination of properties. The PEG5 component is expected to confer favorable solubility and provide an appropriate length and flexibility for ternary complex formation, which is a hallmark of many successful PROTACs. The addition of bis-acrylate functionalities introduces a covalent binding mechanism, which can lead to enhanced potency, duration of action, and the ability to target proteins that are challenging for non-covalent binders.
The evaluation of a PROTAC containing a this compound linker would require a comprehensive experimental approach, including robust quantification of protein degradation, detailed characterization of ternary complex formation, and assessment of cellular permeability. By comparing the performance of such a PROTAC with those containing other linker types, researchers can make informed decisions in the design and optimization of novel protein degraders. The choice of linker is ultimately context-dependent, and the specific advantages of a covalent PEG linker like this compound will be determined by the properties of the target protein and the desired therapeutic profile.
Comparative Analysis of Bis-acrylate-PEG5, GelMA, and Alginate Hydrogels for Drug Development Applications
A comprehensive guide to the morphological and rheological properties of three prominent hydrogel systems, providing researchers and drug development professionals with essential data for informed material selection.
This guide offers a detailed comparison of Bis-acrylate-PEG5 (represented by Poly(ethylene glycol) diacrylate or PEGDA), Gelatin Methacryloyl (GelMA), and Alginate hydrogels. The selection of an appropriate hydrogel scaffold is critical for successful drug delivery and tissue engineering applications. This document provides a side-by-side analysis of their key physical characteristics, determined by Scanning Electron Microscopy (SEM) and rheology, to facilitate this decision-making process.
Comparative Data of Hydrogel Properties
The following table summarizes the key morphological and rheological properties of PEGDA, GelMA, and Alginate hydrogels. These values are indicative and can be tuned by altering factors such as polymer concentration, crosslinker density, and molecular weight.
| Property | Bis-acrylate-PEG (PEGDA) | Gelatin Methacryloyl (GelMA) | Alginate |
| Morphology (SEM) | |||
| Pore Structure | Interconnected porous network[1][2] | Highly porous and interconnected[3] | Porous, with pore size dependent on crosslinking[4][5][6] |
| Pore Size | 5 - 100 µm (tunable with MW and concentration)[1] | 20 - 200 µm[7] | 5 nm - 1.5 µm (highly dependent on formulation)[4][5] |
| Rheological Properties | |||
| Storage Modulus (G') | 1 - 100 kPa (highly tunable)[8][9][10] | 0.1 - 50 kPa[11][12][13][14] | 0.1 - 100 kPa[3] |
| Loss Modulus (G'') | Typically lower than G', indicating elastic behavior[10][15] | Lower than G', indicating elastic behavior[11][12][13][14][15] | Lower than G', indicating elastic behavior[15] |
| Key Characteristics | Biologically inert, tunable mechanical properties, synthetic[16] | Bioactive (contains cell-binding motifs), biodegradable, tunable[14] | Biocompatible, mild gelation, natural polymer[3] |
Experimental Workflows
The characterization of these hydrogels follows a standardized workflow, from synthesis to analysis. The following diagram illustrates the key steps involved in preparing and evaluating the hydrogels using SEM and rheology.
Detailed Experimental Protocols
Accurate and reproducible characterization is paramount in materials science. Below are detailed protocols for the key experimental techniques cited in this guide.
Scanning Electron Microscopy (SEM) Protocol for Hydrogels
SEM is a powerful technique for visualizing the surface morphology and porous internal structure of hydrogels.[17][18]
-
Fixation: The hydrogel samples are first fixed to preserve their structure. This is typically achieved by immersing the hydrogel in a 2.5% glutaraldehyde (B144438) solution in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.
-
Dehydration: The fixed hydrogels are then dehydrated through a series of graded ethanol (B145695) solutions (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with each step lasting for 15-20 minutes.[19]
-
Drying: Critical point drying or freeze-drying is used to remove the solvent without causing the collapse of the hydrogel structure. For freeze-drying, samples are frozen in liquid nitrogen and then lyophilized overnight.
-
Sputter Coating: The dried hydrogel is mounted on an SEM stub and sputter-coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.
-
Imaging: The coated sample is then imaged in a scanning electron microscope at an appropriate accelerating voltage and magnification to visualize the surface and cross-sectional morphology.
Rheological Analysis Protocol for Hydrogels
Rheology is used to characterize the viscoelastic properties of hydrogels, providing insights into their mechanical strength and behavior under shear.[20][21][22][23][24]
-
Sample Preparation: Hydrogel samples are typically prepared in a mold to a specific thickness (e.g., 1-2 mm). For in-situ gelation, the precursor solution is placed directly onto the rheometer plate.
-
Instrument Setup: A rheometer equipped with a parallel-plate geometry is used. The gap between the plates is set to the thickness of the hydrogel sample. A solvent trap is often used to prevent dehydration of the sample during the measurement.
-
Linear Viscoelastic Region (LVER) Determination: An amplitude sweep (strain sweep) is performed at a constant frequency (e.g., 1 Hz) to determine the LVER, where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. All subsequent measurements should be performed within this strain range.
-
Frequency Sweep: A frequency sweep is conducted at a constant strain within the LVER. This provides information on how the viscoelastic properties of the hydrogel change with the frequency of the applied shear. G' and G'' are recorded over a range of frequencies (e.g., 0.1 to 100 rad/s).
-
Time Sweep: For hydrogels that undergo gelation over time, a time sweep at a constant frequency and strain can be performed to monitor the evolution of G' and G'' during the gelation process. The point where G' surpasses G'' is often considered the gel point.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 6. Misleading Pore Size Measurements in Gelatin and Alginate Hydrogels Revealed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rheological and recovery properties of poly(ethylene glycol) diacrylate hydrogels and human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Engineering the viscoelasticity of gelatin methacryloyl (GelMA) hydrogels via small “dynamic bridges” to regulate BMSC behaviors for osteochondral regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Injectable Piezoelectric Hydrogel for Vital Pulp Therapy [mdpi.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scanning Electron Microscopy in Hydrogels’ Evaluation [ebrary.net]
- 19. Scanning electron microscopy (SEM) protocol for imaging living materials [protocols.io]
- 20. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 23. researchgate.net [researchgate.net]
- 24. static.igem.wiki [static.igem.wiki]
A Comparative Guide to HPLC Methods for Purity Assessment of Bis-acrylate-PEG5
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of raw materials is a cornerstone of robust scientific research and drug development. For professionals working with hydrogels, bioconjugation, and drug delivery systems, Bis-acrylate-PEG5 is a critical component. Its purity can significantly impact polymerization kinetics, hydrogel properties, and ultimately, the performance and safety of the final product. High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for assessing the purity of such polymers.
This guide provides an objective comparison of the most effective HPLC-based methods for determining the purity of this compound. We will delve into the principles of each technique, present comparative data, and provide detailed experimental protocols to enable you to select and implement the most suitable method for your needs.
Comparison of Key HPLC Methods
Three primary HPLC modes are particularly well-suited for the analysis of this compound and related PEGylated compounds: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method separates molecules based on different physicochemical properties, offering unique advantages for purity assessment.
| Method | Principle of Separation | Primary Application for this compound Purity | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Based on the hydrophobicity of the molecule. | High-resolution separation of this compound from non-polar and slightly polar impurities, as well as related substances like mono-acrylate-PEG5. | Excellent for resolving closely related species. High efficiency and compatibility with a wide range of detectors. | May not be ideal for separating oligomers of very different sizes if their hydrophobicity is similar. |
| Size-Exclusion Chromatography (SEC) | Based on the hydrodynamic volume (size) of the molecule in solution. | Determination of molecular weight distribution and detection of high or low molecular weight impurities (e.g., polymer aggregates or unreacted PEG). | Provides valuable information on polydispersity. A relatively simple and robust method. | Limited resolution for molecules of similar size. Not suitable for separating impurities with the same hydrodynamic volume. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Based on the partitioning of polar molecules between a polar stationary phase and a less polar mobile phase. | Separation of polar impurities from the main this compound peak. Can be an alternative to RP-HPLC for very polar molecules. | Effective for retaining and separating highly polar compounds that are not well-retained in RP-HPLC. | Can have issues with reproducibility and longer column equilibration times compared to RP-HPLC.[1] |
Quantitative Data Comparison
The following table summarizes typical performance data for the analysis of polyethylene (B3416737) glycol diacrylates (PEGDA), which are structurally very similar to this compound. This data, compiled from various studies, provides a benchmark for what can be expected from each method.
| Parameter | RP-HPLC | SEC | HILIC |
| Reported Purity (%) | >98% for purified PEGDA[2] | 95.8% for PEGDA after dialysis[3] | Method-dependent, often used for qualitative impurity profiling. |
| Limit of Detection (LOD) | As low as 0.04 x 10⁻⁵ mol/L for PEGDA[2] | Dependent on detector and molecular weight, generally in the µg range. | Dependent on detector and analyte, can be in the ng/mL to µg/mL range. |
| Typical Run Time | 15-30 minutes | 10-20 minutes | 20-40 minutes |
| Common Impurities Detected | Mono-acrylates, unreacted starting materials, by-products of synthesis. | High and low molecular weight oligomers, aggregated polymer. | Highly polar impurities, unreacted hydrophilic starting materials. |
Experimental Protocols
Detailed methodologies for each of the key HPLC techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.
Reversed-Phase HPLC (RP-HPLC) Method
This protocol is adapted from a validated method for the analysis of polyethylene glycol diacrylate (PEGDA) and is highly suitable for this compound.[2]
-
Instrumentation:
-
HPLC system with a gradient pump and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., SinoChrom ODS-BP, 200 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 6.86).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic elution with a ratio of 42:58 (v/v) of Mobile Phase B to Mobile Phase A.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 205 nm.[2]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Size-Exclusion Chromatography (SEC) Method
This protocol provides a general framework for analyzing the molecular weight distribution of PEG-based polymers.
-
Instrumentation:
-
HPLC or GPC system with a refractive index (RI) detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of 2-5 mg/mL.
-
Allow the sample to fully dissolve, with gentle agitation if necessary.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Data Analysis:
-
Calibrate the column using a series of narrow molecular weight PEG standards.
-
Run the this compound sample and determine its molecular weight distribution relative to the calibration curve.
-
Identify any peaks corresponding to high molecular weight aggregates or low molecular weight fragments.
-
Assess purity based on the homogeneity of the main peak.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
This protocol outlines a general approach for the HILIC analysis of polar compounds like PEG derivatives.
-
Instrumentation:
-
HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., with amide or diol functional groups).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: ELSD or CAD.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a solvent with a high organic content (e.g., 90% acetonitrile/10% water) to a concentration of 1-2 mg/mL.
-
Ensure the sample is fully dissolved.
-
Filter through a 0.22 µm syringe filter.
-
-
Data Analysis:
-
Identify the main this compound peak.
-
Analyze for the presence of early-eluting peaks which would correspond to more polar impurities.
-
Purity is typically assessed by area percentage, similar to RP-HPLC.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of selecting an appropriate HPLC method and the general workflow for purity analysis.
Caption: Decision tree for selecting the appropriate HPLC method.
References
- 1. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103755952A - Preparation method and application of high-molecular weight polyethylene glycol diacrylate (PEGDA) - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Bis-Acrylate-PEG5 and Other Crosslinkers for Hydrogel Mechanical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of hydrogels crosslinked with Bis-Acrylate-PEG5 against other commonly used crosslinking agents. The selection of a crosslinker is a critical determinant of a hydrogel's mechanical behavior, influencing its suitability for applications ranging from tissue engineering to controlled drug delivery. This document presents quantitative data from experimental studies, details the methodologies for key mechanical tests, and provides visualizations to illustrate relevant concepts.
Introduction to Crosslinkers and Mechanical Performance
Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. Their mechanical properties, such as stiffness, elasticity, and strength, are primarily dictated by the density and nature of the crosslinks within the polymer network. The choice of crosslinker, therefore, plays a pivotal role in tailoring hydrogels for specific biomedical applications.
This compound is a poly(ethylene glycol) (PEG) based crosslinker with two terminal acrylate (B77674) groups, connected by a chain of five PEG repeats. Its PEG backbone imparts hydrophilicity and biocompatibility, while the terminal acrylate groups enable rapid polymerization and crosslinking, typically via photo-initiation. The relatively short PEG chain length of this compound is expected to result in a higher crosslinking density compared to longer-chain PEG diacrylates, leading to stiffer and more brittle hydrogels.
This guide compares the mechanical performance of hydrogels crosslinked with short-chain PEG diacrylates (as a proxy for this compound) against other common crosslinkers, including other PEG-diacrylates of varying molecular weights and N,N'-methylenebis(acrylamide) (BIS).
Comparative Mechanical Properties
The following tables summarize the quantitative data on the mechanical properties of hydrogels fabricated with different crosslinkers. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Tensile Properties of Hydrogels with Different PEG-Diacrylate (PEGDA) Crosslinkers
| Crosslinker (Molecular Weight, Mn) | Tensile Strength (MPa) | Yield Stress (MPa) | Fracture Behavior |
| PEGDA (250 g/mol ) | 20.45 ± 3.31 | 19.00 ± 6.27 | Elastic-plastic |
| PEGDA (575 g/mol ) | 1.68 ± 0.65 | - | Brittle |
| PEGDA (700 g/mol ) | 1.90 ± 0.30 | - | Brittle |
Data extracted from a study by Klimaschewski S. F. et al. (2022). Note: this compound has a molecular weight of approximately 346.37 g/mol , placing its expected performance between the PEGDA 250 and 575 g/mol samples.
Table 2: Compressive Properties of Hydrogels with Different PEG-Diacrylate (PEGDA) Crosslinkers
| Crosslinker (Molecular Weight, Mn) | Compression Strength (MPa) |
| PEGDA (250 g/mol ) | 233.55 ± 19.15 |
| PEGDA (575 g/mol ) | 15.67 ± 2.03 |
| PEGDA (700 g/mol ) | 20.92 ± 2.65 |
Data extracted from a study by Klimaschewski S. F. et al. (2022).
Table 3: Hardness of Hydrogels with Different PEG-Diacrylate (PEGDA) Crosslinkers
| Crosslinker (Molecular Weight, Mn) | Shore A Hardness |
| PEGDA (250 g/mol ) | 76.50 ± 0.81 |
| PEGDA (575 g/mol ) | 66.20 ± 0.75 |
| PEGDA (700 g/mol ) | 70.90 ± 0.94 |
Data extracted from a study by Klimaschewski S. F. et al. (2022).
Qualitative Comparison with Other Crosslinkers:
-
N,N'-methylenebis(acrylamide) (BIS): Compared to PEGDA, BIS is a smaller and more rigid crosslinker. Hydrogels crosslinked with BIS generally exhibit higher mechanical strength and stiffness at the same molar concentration due to the formation of a denser crosslinking network.[1]
-
Longer-chain PEG-diacrylates (e.g., PEGDA 3400 g/mol ): Increasing the molecular weight of the PEGDA crosslinker generally leads to a decrease in the compressive and tensile modulus.[2][3] This is because longer PEG chains result in a lower crosslinking density and a larger mesh size within the hydrogel network, making the material softer and more elastic.[2]
-
Di(ethylene glycol) dimethacrylate (DEGDMA): DEGDMA is another common crosslinker. While direct comparative data with this compound is limited, the principles of crosslinker length and flexibility apply. Shorter, more rigid crosslinkers like DEGDMA would be expected to produce stiffer hydrogels than longer, more flexible PEG-based crosslinkers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on the mechanical properties of hydrogels. Below are outlines of common methods used for mechanical testing.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a hydrogel.
Typical Protocol (based on ASTM D638):
-
Sample Preparation: Hydrogel samples are typically cast into a dumbbell or dog-bone shape using a mold. The dimensions should be standardized to ensure consistency.
-
Instrumentation: A universal testing machine equipped with a suitable load cell is used. Grips should be designed to hold the soft and wet hydrogel samples without causing damage or slippage.
-
Procedure:
-
The dimensions of the sample's cross-sectional area are measured.
-
The sample is mounted in the grips of the testing machine.
-
A tensile load is applied at a constant strain rate until the sample fractures.
-
The load and displacement are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Stress: Load divided by the initial cross-sectional area.
-
Tensile Strain: Change in length divided by the initial length.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Tensile Strength: The maximum stress the sample can withstand before fracturing.
-
Elongation at Break: The strain at which the sample fractures.
-
Compression Testing
Objective: To determine the compressive modulus and compressive strength of a hydrogel.
Typical Protocol (based on ASTM D695):
-
Sample Preparation: Cylindrical or cubical hydrogel samples with a defined aspect ratio (height to diameter) are prepared.
-
Instrumentation: A universal testing machine with parallel compression plates is used.
-
Procedure:
-
The dimensions of the sample are measured.
-
The sample is placed between the compression plates. A lubricant may be used to minimize friction.
-
A compressive load is applied at a constant strain rate.
-
The load and displacement are recorded.
-
-
Data Analysis:
-
Compressive Stress: Load divided by the initial cross-sectional area.
-
Compressive Strain: Change in height divided by the initial height.
-
Compressive Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Compressive Strength: The maximum stress the sample can withstand before failure or at a specified strain.
-
Rheological Characterization
Objective: To determine the viscoelastic properties of a hydrogel, such as the storage modulus (G') and loss modulus (G'').
Typical Protocol:
-
Sample Preparation: A small volume of the hydrogel is placed on the lower plate of the rheometer.
-
Instrumentation: A rheometer with a parallel plate or cone-and-plate geometry is used.
-
Procedure:
-
Time Sweep: Monitors the evolution of G' and G'' over time during gelation to determine the gel point.
-
Strain Sweep: Performed at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Performed at a constant strain within the LVER to characterize the material's response to different deformation rates.
-
-
Data Analysis:
-
Storage Modulus (G'): Represents the elastic component of the hydrogel, indicating its ability to store energy.
-
Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat.
-
Tan Delta (G''/G'): The ratio of the loss modulus to the storage modulus, which provides information about the damping properties of the material.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanical testing of hydrogels.
Caption: Workflow for tensile testing of hydrogels.
Caption: Effect of crosslinker chain length on hydrogel properties.
Conclusion
The mechanical properties of hydrogels are critically dependent on the choice of crosslinker. Short-chain PEG diacrylates, such as this compound, are effective in creating hydrogels with high stiffness and strength due to the formation of a dense crosslinking network. This is in contrast to longer-chain PEG diacrylates, which result in softer and more elastic hydrogels. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and scientists in selecting the appropriate crosslinker to achieve the desired mechanical performance for their specific application in drug development and tissue engineering. The provided visualizations further aid in understanding the fundamental relationships between crosslinker structure and hydrogel properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Bis-acrylate-PEG5
This guide provides a detailed comparison of the spectroscopic analysis of Bis-acrylate-PEG5 using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize PEG linkers in their work. This document outlines the expected spectral characteristics, offers detailed experimental protocols, and compares the data with relevant alternatives to ensure proper characterization and quality control.
Introduction to this compound
This compound is a bifunctional molecule featuring a five-unit polyethylene (B3416737) glycol (PEG) chain flanked by two acrylate (B77674) groups. Its systematic IUPAC name is 2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate, and its molecular formula is C₁₆H₂₆O₈[1][2][3]. This compound is frequently used as a crosslinker in the synthesis of hydrogels and as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs)[1][3][4]. Spectroscopic analysis is crucial for confirming its identity, purity, and the successful incorporation of both the PEG and acrylate functionalities.
Chemical Structure:
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the characteristic ester carbonyl and vinyl groups of the acrylate moieties, as well as the ether linkages of the PEG backbone.
Expected FTIR Spectral Data
The table below summarizes the key vibrational bands expected in the FTIR spectrum of this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| ~2870 - 2950 | C-H (Aliphatic) | Stretching | Strong, Broad |
| ~1725 | C=O (Ester) | Stretching | Strong, Sharp |
| ~1635 | C=C (Vinyl) | Stretching | Medium to Weak, Sharp |
| ~1450 | C-H | Bending (Scissoring) | Medium |
| ~1100 - 1150 | C-O-C (Ether) | Asymmetric Stretching | Very Strong, Broad |
| ~810 | =C-H | Bending (Out-of-plane) | Medium, Sharp |
Data compiled from typical values for PEG-acrylates.[5][6][7][8]
Comparison with Alternatives
The primary spectral features remain consistent across different PEG chain lengths. However, the relative intensity of the C-O-C ether peak (~1100 cm⁻¹) compared to the C=O ester peak (~1725 cm⁻¹) will increase with longer PEG chains.
When comparing this compound to Bis-methacrylate-PEG5 , the primary difference in the FTIR spectrum is subtle. The C=C stretching vibration may shift slightly, and changes in the C-H bending regions will occur due to the additional methyl group on the double bond in the methacrylate (B99206).
| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Key Differentiator |
| This compound | ~1725 | ~1635 | Presence of characteristic acrylate peaks. |
| Bis-methacrylate-PEG5 | ~1720 | ~1638 | Subtle shifts and changes in C-H bending patterns. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet may be prepared.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer.
-
Accessory: ATR is recommended for ease of use and good signal quality.
-
Detector: Deuterated Triglycine Sulfate (DTGS) is typically sufficient.
-
-
Data Acquisition:
-
Data Processing: The resulting spectrum is baseline-corrected and peak positions are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule, allowing for structural confirmation and assessment of purity.
Expected ¹H NMR Spectral Data
The table below details the expected chemical shifts and multiplicities for the protons in this compound, typically dissolved in a deuterated solvent like CDCl₃.
| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration (Relative) |
| ~5.8 - 6.4 | a : H₂C =CH- | Multiplet | 4H (2H per group) |
| ~6.1 | b : H₂C=CH - | Multiplet | 2H (1H per group) |
| ~4.3 | c : -O-CH₂ -CH₂-O-C=O | Triplet | 4H |
| ~3.7 | d : -O-CH₂-CH₂ -O-C=O | Triplet | 4H |
| ~3.6 | e : -O-CH₂-CH₂-O- (PEG backbone) | Singlet/Multiplet | 12H |
Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly based on solvent and concentration.[6][11]
Structure with Proton Assignments:
Comparison with Alternatives
-
Varying PEG Length: For Bis-acrylates with different PEG lengths, the chemical shifts of the acrylate protons (a , b ) and the terminal PEG protons (c , d ) will remain largely unchanged. The most significant difference will be the relative integration of the main PEG backbone signal (e ). By comparing the integration of the acrylate protons to the PEG protons, the average PEG chain length can be confirmed.
-
Bis-methacrylate-PEG5: In the ¹H NMR spectrum of the methacrylate alternative, the vinyl protons are replaced by two signals around ~5.5 and ~6.1 ppm, and a new singlet appears around ~1.9 ppm corresponding to the methyl protons (-C(CH₃)=CH₂).
| Compound | Vinyl/Acrylate Region (ppm) | PEG Backbone (ppm) | Key Differentiator |
| This compound | ~5.8 - 6.4 (3 signals) | ~3.6 | Characteristic three-proton acrylate pattern. |
| Bis-methacrylate-PEG5 | ~5.5, ~6.1 (2 signals) | ~3.6 | Two vinyl proton signals plus a methyl singlet at ~1.9 ppm. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: A 300-600 MHz NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
-
Data Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to optimize resolution.
-
A standard one-dimensional proton pulse sequence is used.
-
Key parameters:
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced (e.g., to residual solvent signal or TMS), and the peaks are integrated.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. This compound | 59256-52-9 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modelling ATR-FTIR Spectra of Dental Bonding Systems to Investigate Composition and Polymerisation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
A Comparative Analysis of Degradation Rates in PEG-Based Hydrogels: A Guide for Researchers
Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility and tunable properties.[1][2] A critical parameter for the successful design of these hydrogels is their degradation rate, which dictates the release kinetics of encapsulated therapeutics and the timing of tissue regeneration. This guide provides a comparative analysis of the degradation rates of various PEG-based hydrogels, supported by experimental data and detailed protocols to aid researchers in selecting and designing hydrogels for specific applications.
The degradation of PEG-based hydrogels can be engineered to occur through several mechanisms, primarily hydrolysis, enzymatic cleavage, and photodegradation.[1][3][4] The choice of crosslinker and the overall hydrogel chemistry are the primary determinants of the degradation mechanism and its kinetics.[1]
Comparative Degradation Data of PEG-Based Hydrogels
The following table summarizes the degradation characteristics of different PEG-based hydrogels under various conditions. The data highlights how macromer chemistry, molecular weight, and environmental factors influence the degradation profile.
| Hydrogel System | Degradation Mechanism | Key Parameters | Degradation Conditions | Degradation Rate/Outcome | Reference |
| PEGDA | Hydrolytic | 20 kDa PEGDA (10 wt%) | PBS, 37°C | ~50% increase in swelling ratio in ~12 days | [1] |
| PEGDA | Hydrolytic | 3.4 kDa PEGDA (10 wt%) | PBS, 37°C | Minimal change in swelling ratio over 12 days | [1] |
| PEGDA | Hydrolytic (pH-dependent) | 20 kDa PEGDA (15 wt%) | pH 11.6, 37°C | Rapid degradation, significant swelling in < 1 day | [1] |
| PEGDA | Hydrolytic (pH-dependent) | 20 kDa PEGDA (15 wt%) | pH 5, 37°C | Slower degradation compared to basic conditions | [1] |
| PEGDTT | Hydrolytic | 10 kDa PEGDTT (10 wt%) | PBS, 37°C | Complete dissolution in ~3 days | [1] |
| PEGDAA | Hydrolytic | 10 kDa PEGDAA (10 wt%) | PBS, 37°C | Minimal degradation over 12 weeks | [1] |
| PEG-Thiol/Norbornene | Hydrolytic | 10 wt% PEGNBCA/PEGNB (8/2 ratio) with DTT | pH 7.4 PBS, 37°C | ~50% reduction in storage modulus in ~20 days | [5] |
| MMP-sensitive PEG | Enzymatic | PEG-4MAL with GPQ-A crosslinker | Collagenase solution | Tunable degradation by varying GPQ-A concentration | [6] |
| PEG-Peptide | Enzymatic | PEG2100-GFLG1 | Papain solution | Degradation dependent on enzyme concentration | [4] |
| PEGdiPDA | Photodegradation | 8.2 wt% PEGdiPDA | Two-photon irradiation | Complete erosion with controlled laser parameters | [7] |
Degradation Mechanisms and Pathways
The degradation of PEG hydrogels is primarily governed by the cleavage of labile bonds within the hydrogel network. Understanding these pathways is crucial for designing hydrogels with predictable degradation kinetics.
Hydrolytic Degradation
Hydrolysis is the most common degradation mechanism for PEG hydrogels, particularly those crosslinked with esters.[1] The ester linkages are susceptible to cleavage in an aqueous environment, with the rate being significantly influenced by pH and temperature.[1][2] For instance, base-catalyzed hydrolysis is much faster than acid-catalyzed or neutral hydrolysis.[1] Hydrogels like PEG-diacrylate (PEGDA) degrade via hydrolysis of the acrylate (B77674) esters, although this can be a slow process, taking months to years under physiological conditions.[1] To achieve faster degradation, more labile linkages, such as thio-β-esters in PEG-dithiothreitol (PEGDTT), can be incorporated.[1] Conversely, replacing esters with highly stable amide linkages, as in PEG-diacrylamide (PEGDAA), results in hydrogels with minimal hydrolytic degradation.[1]
Enzymatic Degradation
For applications requiring cell-mediated degradation, PEG hydrogels can be designed to be sensitive to specific enzymes.[1][4] This is typically achieved by incorporating peptide sequences into the hydrogel backbone that are substrates for enzymes like matrix metalloproteinases (MMPs).[6] The degradation rate in these systems is dependent on the concentration and activity of the target enzyme, as well as the specific peptide sequence used.[4][8] This approach allows for degradation that is responsive to the local cellular environment, which is highly desirable in tissue engineering applications.
Photodegradation
Photodegradation offers precise spatiotemporal control over hydrogel degradation.[3][9] By incorporating photolabile crosslinkers, such as those containing a nitrobenzyl ether moiety, the hydrogel network can be cleaved upon exposure to light of a specific wavelength.[7] Two-photon microscopy can be used to induce highly localized degradation within the hydrogel matrix, enabling the creation of microscale channels or the release of encapsulated cells with high precision.[3][9]
Experimental Protocols for Degradation Analysis
Consistent and rigorous methods are essential for characterizing hydrogel degradation.[1] Below are detailed protocols for common in vitro degradation assays.
Protocol 1: Hydrolytic Degradation Assessment via Swelling and Mass Loss
This protocol is used to evaluate the hydrolytic degradation of PEG-based hydrogels under physiological or accelerated conditions.
Materials:
-
PEG-based hydrogel samples of defined geometry (e.g., cylindrical discs)
-
Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4 for physiological, or acidic/basic for accelerated studies)
-
Incubator at a controlled temperature (e.g., 37°C or higher for accelerated studies)
-
Analytical balance
-
Vacuum oven or lyophilizer
Procedure:
-
Sample Preparation: Prepare hydrogel discs of uniform size.
-
Initial Measurements:
-
Record the initial dry weight (W_d,initial) of a subset of samples after lyophilization.
-
For the remaining samples, allow them to swell to equilibrium in PBS at the test temperature. Record the initial swollen weight (W_s,initial).
-
-
Degradation Study:
-
Place the swollen hydrogels in individual vials containing a known volume of PBS.
-
Incubate the vials at the desired temperature (e.g., 37°C, 50°C, or 70°C).[1]
-
At predetermined time points (e.g., daily, weekly), remove a subset of hydrogels (n=3-5) from the incubator.
-
-
Time-Point Measurements:
-
Blot the surface of each hydrogel to remove excess water and record the swollen weight (W_s,t).
-
Lyophilize or vacuum dry the samples to a constant weight and record the final dry weight (W_d,t).
-
-
Data Analysis:
Protocol 2: Enzymatic Degradation Assessment
This protocol is adapted for hydrogels containing enzyme-cleavable peptide sequences.
Materials:
-
Enzyme-sensitive PEG hydrogel samples
-
Buffer solution appropriate for the enzyme (e.g., Tris buffer with CaCl₂)
-
Specific enzyme (e.g., collagenase, MMP) at a known concentration
-
Incubator at 37°C
Procedure:
-
Sample Preparation and Initial Measurements: Follow steps 1 and 2 from Protocol 1.
-
Degradation Study:
-
Prepare the enzyme solution at the desired concentration in the appropriate buffer. Also prepare a control solution without the enzyme.
-
Immerse the swollen hydrogels in either the enzyme solution or the control solution.
-
Incubate at 37°C.
-
-
Time-Point Measurements and Data Analysis: Follow steps 4 and 5 from Protocol 1. Compare the swelling ratio and mass loss of hydrogels in the enzyme solution to the control group to determine the extent of enzymatic degradation.[8][11]
Protocol 3: Degradation Assessment via Mechanical Testing
Changes in the mechanical properties of a hydrogel, such as its compressive or shear modulus, are indicative of network degradation.[1]
Materials:
-
Hydrogel samples
-
Rheometer or mechanical testing system
-
Degradation medium (e.g., PBS, enzyme solution)
Procedure:
-
Sample Preparation: Prepare hydrogel samples in a geometry suitable for the mechanical tester (e.g., cylindrical discs for parallel plate rheology).
-
Initial Measurement: Measure the initial storage modulus (G') or compressive modulus of the hydrogels.
-
Degradation: Incubate the hydrogels in the degradation medium as described in Protocol 1 or 2.
-
Time-Point Measurements: At each time point, remove the hydrogels and perform mechanical testing to measure the modulus. A decrease in modulus signifies degradation of the hydrogel network.[10]
General Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a comparative degradation study of PEG-based hydrogels.
References
- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlled two-photon photodegradation of PEG hydrogels to study and manipulate subcellular interactions on soft materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Controlled two-photon photodegradation of PEG hydrogels to study and manipulate subcellular interactions on soft materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the In Vivo Landscape: A Comparative Guide to Bis-acrylate-PEG5 Linker Stability
For researchers, scientists, and drug development professionals, the choice of a linker is paramount to the success of a bioconjugate. An ideal linker must remain stable in systemic circulation to minimize off-target toxicity and ensure the therapeutic payload reaches its intended destination. This guide provides a comprehensive assessment of the in vivo stability of Bis-acrylate-PEG5 linkers, comparing their performance with alternative linker technologies, supported by experimental data and detailed protocols.
The in vivo fate of a bioconjugate is intrinsically tied to the stability of its linker. Premature cleavage can lead to a cascade of undesirable effects, including reduced efficacy and systemic toxicity, while an overly stable linker may hinder the release of the active payload at the target site. The this compound linker, a homobifunctional crosslinker, offers a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties. However, the stability of the acrylate (B77674) groups in the complex in vivo environment warrants careful consideration.
The In Vivo Stability Profile of Acrylate-Based Linkers
Acrylate linkers typically form conjugates with biomolecules through a Michael addition reaction, most commonly with thiol groups of cysteine residues. The resulting thioether bond's stability is a critical determinant of the conjugate's in vivo performance. While generally more stable than maleimide-thiol adducts, which are prone to retro-Michael reactions, acrylate-thiol linkages can also undergo this reversal, particularly in the presence of endogenous thiols like glutathione.[1] This potential for deconjugation represents a primary pathway for in vivo instability.
The "Bis-" functionality of the linker implies its use as a crosslinker, and its stability would be subject to the same potential cleavage mechanisms on both ends of the PEG spacer.
Comparison with Alternative Linker Chemistries
To provide a clear perspective on the performance of this compound linkers, a comparison with established alternative linker technologies is essential. The following table summarizes quantitative data on the in vivo stability of various linker types from preclinical studies.
| Linker Type | Conjugate Example | Animal Model | Key Stability Finding | Reference |
| Dipeptide (Val-Cit) | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days) | [2] |
| Dipeptide (Val-Cit) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days) | [2] |
| Glutamic acid–valine–citrulline (EVCit) | anti-HER2-MMAF | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma | [3] |
| Valine-citrulline (VCit) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma | [3] |
| Serine-valine-citrulline (SVCit) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma | [3] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 10.4 days | [3] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies | [4][5] |
| Valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) | ITC6104RO | Mouse | Relatively unstable in vivo due to sensitivity to carboxylesterase 1c | [4][5] |
Experimental Protocols for In Vivo Stability Assessment
Accurate evaluation of linker stability in a physiological setting is crucial. The following are standard experimental methodologies employed to quantify the in vivo stability of bioconjugates.
ELISA-Based Quantification of Intact Bioconjugate
This immunoassay-based method measures the concentration of the intact bioconjugate in plasma samples over time.
Protocol Outline:
-
Animal Dosing: Administer the bioconjugate, for instance, an antibody-drug conjugate (ADC), intravenously to a suitable animal model (e.g., mice or rats).[3]
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[3]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the antibody portion of the ADC.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC in the plasma will bind to the coated antigen.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the payload molecule. This antibody will only bind to ADCs that have retained their payload.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme on the secondary antibody to produce a measurable signal.
-
Data Analysis: The signal intensity is proportional to the concentration of intact ADC in the plasma. This data is used to determine the pharmacokinetic profile and half-life of the intact conjugate.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of payload that has been prematurely released from the bioconjugate into circulation.[3]
Protocol Outline:
-
Animal Dosing and Sample Collection: Follow the same procedure as in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[3]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.[3]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
The free payload is separated by chromatography and then detected and quantified by mass spectrometry.
-
-
Data Analysis: The concentration of the free payload is determined by comparing its signal to a standard curve. This provides a direct measure of linker cleavage in vivo.
Visualizing In Vivo Stability Assessment and Cleavage Pathways
To further elucidate the processes involved in assessing in vivo stability and the potential degradation pathways of a this compound linker, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Polymer-protein hybrid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bis-acrylate-PEG5
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Bis-acrylate-PEG5 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, minimizing risks and ensuring adherence to safety protocols.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Acrylates, as a class of chemicals, can cause skin and eye irritation, and may lead to allergic skin reactions[1].
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the material[2].
-
Eye Protection: Use safety goggles or glasses with side shields[3].
-
Body Protection: A laboratory coat is essential to prevent skin contact[4].
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any vapors, mists, or gases[1][2].
Step-by-Step Disposal Procedure
The recommended method for disposing of this compound is to treat it as hazardous chemical waste. Avoid disposing of this material down the drain or in regular trash[5].
-
Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from non-hazardous waste streams[5].
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste[2][5].
-
The container must have a secure, tightly sealing cap to prevent leaks or the release of vapors[5].
-
Clearly label the waste container as "Hazardous Waste" and specify the contents (this compound).
-
-
Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials[2][5].
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company[2]. These contractors will ensure the material is managed in an environmentally sound manner, often through high-temperature incineration[5].
Handling Spills
In the event of a spill, follow these procedures to mitigate exposure and contamination:
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For solid spills, sweep up the material and place it into the designated hazardous waste container[2]. For liquid spills, use an inert absorbent material to contain the spill before collection[3].
-
Cleanup: Carefully collect the absorbed material and place it in the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water[3].
-
Disposal of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste[5].
Quantitative Data Summary
| Hazard Type | Description | Source |
| Skin Contact | Causes skin irritation. May cause an allergic skin reaction. | [1] |
| Eye Contact | Causes serious eye irritation. | [1] |
| Inhalation | Harmful if inhaled. May cause respiratory irritation. | [1][3] |
| Ingestion | May be harmful if swallowed. | [1] |
| Flammability | Acrylates can be flammable liquids and vapors. | [1] |
Experimental Protocols
Note: The following is a suggested protocol for quenching unreacted acrylates, which may be a useful pre-treatment step before disposal in some research contexts. This is not a substitute for official hazardous waste disposal procedures.
Protocol for Quenching Unreacted Acrylates
This protocol is based on a general recommendation for handling acrylate (B77674) monomers and should be adapted and validated for your specific experimental conditions[6].
-
Preparation: Conduct the procedure in a chemical fume hood.
-
Reagent: Prepare a solution of an amine, such as ethanolamine, in a suitable solvent.
-
Quenching: Slowly add an excess of the amine solution to the vessel containing the unreacted this compound while stirring.
-
Reaction Time: Allow the mixture to react to ensure complete quenching of the acrylate groups.
-
Disposal: The resulting mixture should still be treated as hazardous waste and disposed of through a licensed disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Bis-acrylate-PEG5
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Bis-acrylate-PEG5. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research. This information is based on the safety profiles of closely related polyethylene (B3416737) glycol (PEG) diacrylate compounds and general best practices for handling acrylate (B77674) monomers.
Immediate Safety Protocols
This compound, like other acrylate-based monomers, presents potential hazards requiring strict adherence to safety measures. The primary risks include skin and eye irritation, and the potential for allergic skin reactions upon repeated exposure.[1][2][3] Inhalation of aerosols should also be avoided.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[1][4] If skin irritation or a rash develops, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects against splashes and aerosols that can cause serious eye irritation or damage.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can lead to irritation and allergic reactions.[6] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from accidental spills.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any potential vapors or aerosols.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for the safe and effective use of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Unused Product: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Polymerized Waste: Once polymerized, the material is generally considered more stable.[8] However, it should still be disposed of in a designated solid waste container for chemical waste, as it is a synthetic polymer and not biodegradable.[9][10]
Consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of polymerizable waste.
References
- 1. technochemical.com [technochemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. gantrade.com [gantrade.com]
- 8. Polymers as Solid Waste in Municipal Landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. studymind.co.uk [studymind.co.uk]
- 10. puppeteer.cognitoedu.org [puppeteer.cognitoedu.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
